tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Description
Properties
IUPAC Name |
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFCPQXWBDLRG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427414 | |
| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154026-92-3 | |
| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Keystone Chiral Intermediate: A Technical Guide to tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Abstract
This technical guide provides an in-depth analysis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, a pivotal chiral building block in contemporary pharmaceutical synthesis. Identified by its CAS number 154026-92-3 , this molecule is indispensable for the industrial production of leading statin drugs, including Rosuvastatin and Atorvastatin.[1] Its unique stereochemical configuration is paramount for the therapeutic efficacy of these cholesterol-lowering agents. This document will elucidate the compound's physicochemical properties, explore its synthesis methodologies with an emphasis on stereoselectivity, detail its critical role in drug development, and provide essential safety and handling protocols for laboratory and industrial settings.
Introduction: The Significance of Stereochemistry in Statin Synthesis
The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of HMG-CoA reductase inhibitors, commonly known as statins, the precise stereochemistry of the side chain is a determining factor in their ability to effectively lower cholesterol.[1] this compound serves as a cornerstone intermediate, providing the necessary chiral framework for the synthesis of these life-saving drugs.[2][3] Its structure contains a hydroxyl group at the C-5 position with a specific (S)-configuration, which is crucial for the subsequent formation of the dihydroxyheptanoate side chain characteristic of many potent statins.[1] The presence of a chloro group at C-6 and a keto group at C-3 offers versatile handles for further chemical transformations.
Physicochemical Properties and Identification
A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 154026-92-3 | [1][4] |
| Molecular Formula | C10H17ClO4 | [1][4] |
| Molecular Weight | 236.69 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Appearance | Pale Yellow to Pale Brown Oil | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [5] |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis Methodologies: Achieving Chiral Purity
The synthesis of this compound is a critical step that dictates the enantiomeric purity of the final statin product. A key transformation is the stereoselective reduction of the ketone at the C-3 position to a hydroxyl group, leading to the formation of the corresponding diol, tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate, another crucial intermediate.[6][7]
Catalytic Hydrogenation
One established method involves the catalytic hydrogenation of the ketone. This approach leverages chiral catalysts to ensure high stereoselectivity.
Experimental Protocol:
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
Catalyst Addition: Introduce a chiral ruthenium catalyst, such as Ru[(R)-TolBINAP]Cl2, under an inert atmosphere. The molar ratio of the substrate to the catalyst is typically maintained between 1:0.0003 and 1:0.0005.[8]
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas to 3-5 MPa.
-
Reaction Conditions: Maintain the reaction temperature between 40°C and 60°C for 4 to 7 hours.[8]
-
Work-up and Purification: Upon completion, the reaction mixture is carefully depressurized, and the catalyst is removed. The product, (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is then isolated and purified using standard techniques like column chromatography.
The choice of a chiral catalyst like Ru[(R)-TolBINAP]Cl2 is deliberate; its binaphthyl phosphine ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral ketone, thus yielding the desired (3R) stereoisomer with high enantiomeric excess.
Caption: Catalytic hydrogenation workflow for the synthesis of the corresponding diol.
Biocatalytic Reduction
An increasingly favored approach, particularly for large-scale industrial synthesis, is the use of stereoselective carbonyl reductases.[6][9] This biocatalytic method offers several advantages, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[6]
Workflow:
-
Enzyme Source: A carbonyl reductase, often sourced from microorganisms like Escherichia coli, is employed.[6]
-
Cofactor Requirement: These enzymes typically require a nicotinamide cofactor (NADH or NADPH) for their activity.[7]
-
Reaction Setup: The reaction is carried out in an aqueous buffer system at a controlled temperature, often around 30°C.
-
Substrate Addition: The substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is added to the bioreactor.
-
Conversion and Isolation: The enzyme selectively reduces the ketone to the (3R)-alcohol, yielding the diol with high purity. The product is then extracted and purified.
The high substrate concentrations and product yields achievable with this method make it a cost-effective and efficient route for industrial production.[6]
Application in Rosuvastatin Synthesis
The primary and most significant application of this compound is as a key intermediate in the synthesis of Rosuvastatin.[10] The subsequent diol, (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is further processed to construct the full side chain of the statin.
Caption: Simplified pathway from the title compound to the Rosuvastatin side chain.
Analytical Characterization
Ensuring the purity and identity of this compound is crucial. Standard analytical techniques are employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group, methylene protons, methine proton adjacent to the hydroxyl group, and the chloromethyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the tert-butyl group, and carbons of the hexanoate backbone. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (236.69 g/mol ) and characteristic fragmentation patterns. |
| Chiral HPLC | A single major peak indicating high enantiomeric purity. |
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting.
-
Hazard Statements: It is reported to be toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[5]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and should be protected from moisture.[5]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[11]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in modern drug design and development. Its efficient and stereoselective synthesis is a key enabler for the large-scale production of essential cholesterol-lowering medications. A thorough understanding of its properties, synthesis, and handling is paramount for researchers and professionals in the pharmaceutical industry.
References
-
tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. Pharmaffiliates. Available from: [Link]
- Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Google Patents.
-
Liu, Z. Q., Hu, Z. L., Zhang, X. J., Tang, X. L., Cheng, F., Xue, Y. P., Wang, Y. J., Wu, L., Yao, D. K., Zhou, Y. T., & Zheng, Y. G. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology progress, 33(3), 612–620. Available from: [Link]
-
This compound. LookChem. Available from: [Link]
-
tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate | CAS 154026-92-3. Veeprho. Available from: [Link]
- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Google Patents.
-
Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. X-Chemical. Available from: [Link]
-
Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress. Available from: [Link]
-
Asymmetric Synthesis of Tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Using a Self-Sufficient Biocatalyst Based on Carbonyl Reductase and Cofactor Co-Immobilization. PubMed. (2019-09-21). Available from: [Link]
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE CAS#: 154026-92-3 [m.chemicalbook.com]
- 3. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 9. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE - Safety Data Sheet [chemicalbook.com]
The Pivotal Intermediate: A Technical Guide to tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
This guide provides an in-depth technical overview of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, a chiral building block of significant importance in the pharmaceutical industry. Primarily intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's core properties, synthesis, analytical characterization, and its critical role in the synthesis of life-saving medications.
Introduction: The Significance of a Chiral Synthon
This compound, with the CAS number 154026-92-3, is a chiral organic compound that has emerged as a cornerstone in the synthesis of statins, a class of drugs renowned for their efficacy in lowering cholesterol levels.[1] Its molecular structure, possessing specific stereochemistry at the C-5 position, is paramount to the biological activity of the final therapeutic agents.[1] This guide will elucidate the scientific principles and practical methodologies associated with this key intermediate.
Physicochemical Properties: A Data-Driven Profile
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective handling, application in synthesis, and for ensuring its stability and purity.
| Property | Value | Source |
| CAS Number | 154026-92-3 | [1][2] |
| Molecular Formula | C₁₀H₁₇ClO₄ | [1][2] |
| Molecular Weight | 236.69 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Appearance | Pale Yellow to Pale Brown Oil | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [4] |
Synthesis and Mechanism: Crafting the Chiral Core
The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to achieve the desired stereochemistry. While various synthetic routes have been explored, a common approach involves the Blaise condensation.[5]
Synthetic Pathway Overview
A prevalent synthetic strategy involves the reaction of a protected (S)-4-chloro-3-hydroxybutanenitrile with the zinc enolate of a tert-butyl acetate derivative.[5] The protection of the hydroxyl group is crucial for the success of the reaction.[5]
Caption: Generalized synthetic pathway for this compound.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on established chemical principles for the synthesis of this compound.
Step 1: Protection of (S)-4-chloro-3-hydroxybutanenitrile
-
Dissolve (S)-4-chloro-3-hydroxybutanenitrile in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction mixture by washing with aqueous solutions and drying the organic layer.
-
Purify the protected product by column chromatography.
Step 2: Blaise Reaction
-
Activate zinc dust (e.g., with iodine or acid wash).
-
In a separate flask, dissolve tert-butyl bromoacetate in an anhydrous solvent (e.g., tetrahydrofuran).
-
Add the activated zinc to the tert-butyl bromoacetate solution and initiate the formation of the Reformatsky reagent (zinc enolate).
-
Cool the reaction mixture and add the protected (S)-4-chloro-3-hydroxybutanenitrile dropwise.
-
After the addition is complete, stir the reaction mixture at a specified temperature until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction with a suitable acidic solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.
Step 3: Deprotection and Final Product Formation
-
Dissolve the crude product from Step 2 in a suitable solvent.
-
Add a deprotecting agent (e.g., a fluoride source for silyl ethers) and stir until the protecting group is cleaved.
-
Work up the reaction mixture and purify the final product, this compound, typically by column chromatography.
Analytical Characterization: Ensuring Purity and Identity
The purity and structural integrity of this compound are critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of the compound and for monitoring reaction progress.
-
Typical Column: Chiral stationary phase (e.g., cellulose or amylose derivatives) for enantiomeric purity analysis; C18 for purity assessment.
-
Mobile Phase: A mixture of hexane and isopropanol for chiral separations; acetonitrile and water for reverse-phase.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of the molecule.
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling patterns. Expected signals would include those for the tert-butyl group, the methylene protons, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule, including the carbonyl carbons of the ester and ketone, the carbon bearing the hydroxyl group, and the carbons of the tert-butyl group.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its identity.
Biological Significance and Application in Drug Development
The paramount importance of this compound lies in its role as a key intermediate in the synthesis of statins, such as rosuvastatin and atorvastatin.[1]
The Role in Statin Synthesis
This chiral building block provides the crucial (5S)-hydroxy stereocenter, which is essential for the biological activity of statins.[1] The subsequent synthetic steps typically involve the reduction of the ketone at the C-3 position to a hydroxyl group, followed by further transformations to construct the full statin molecule.[6][7][8]
Caption: Conversion of the ketoester to the diol, a key step in statin synthesis.
Mechanism of Action of Statins
Statins function by competitively inhibiting HMG-CoA reductase, a rate-limiting enzyme in the cholesterol biosynthesis pathway.[9][10][11] By blocking this enzyme, statins decrease the endogenous production of cholesterol in the liver.[9][10] This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hygroscopicity: The compound is hygroscopic and should be stored under an inert atmosphere to prevent degradation.[4]
-
Toxicology: Specific toxicological data for this compound is not extensively available. Therefore, it should be handled with the caution appropriate for a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
Conclusion
This compound stands as a testament to the importance of chiral chemistry in modern drug development. Its precise stereochemical architecture is fundamental to the synthesis of some of the most widely prescribed and effective cholesterol-lowering medications. A thorough understanding of its properties, synthesis, and handling is essential for any scientist or researcher working in the field of medicinal chemistry and pharmaceutical development.
References
- Google Patents. Preparation method of tert-butyl (3R,5S)
- Google Patents.
-
PubMed. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. [Link]
-
ResearchGate. Large-scale synthesis of tert- butyl ( 3R,5S )-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield | Request PDF. [Link]
- Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
-
PubMed. Statins: mechanism of action and effects. [Link]
-
Lecturio. Statins | Concise Medical Knowledge. [Link]
-
PubChem. This compound | C10H17ClO4. [Link]
-
PubMed. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. [Link]
-
Taylor & Francis. Statins – Knowledge and References. [Link]
-
ClinPGx. Statin Pathway, Pharmacodynamics. [Link]
-
MySkinRecipes. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]
-
Pharmaffiliates. CAS No : 154026-92-3 | Product Name : tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]
-
Veeprho. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate | CAS 154026-92-3. [Link]
-
LookChem. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. [Link]
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]
- 3. This compound | C10H17ClO4 | CID 7022053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate [myskinrecipes.com]
- 5. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 6. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 7. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lecturio.com [lecturio.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
The Cornerstone of Statin Synthesis: A Technical Guide to tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
An In-Depth Review for Chemical Researchers and Pharmaceutical Development Professionals
Introduction: The Strategic Importance of a Chiral Intermediate
In the landscape of cardiovascular therapeutics, statins remain a pillar of cholesterol management. The efficacy of synthetic statins, such as the widely prescribed Rosuvastatin and Atorvastatin, is critically dependent on the precise stereochemistry of their dihydroxyheptanoate side chain. This structural feature is essential for their potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The synthesis of this crucial side chain relies on the use of high-purity chiral building blocks. Among these, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS No. 154026-92-3) has emerged as a pivotal intermediate, valued for its role in establishing the correct stereochemical configuration at the C-5 position of the statin side chain.[1]
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of this compound, offering valuable insights for researchers and professionals engaged in the synthesis and development of statin-based active pharmaceutical ingredients (APIs).
Molecular Structure and Physicochemical Properties
This compound is a chiral organic compound with a molecular formula of C₁₀H₁₇ClO₄ and a molecular weight of 236.69 g/mol .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 154026-92-3 | [2] |
| Molecular Formula | C₁₀H₁₇ClO₄ | [2] |
| Molecular Weight | 236.69 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Pale yellow to pale brown oil | [3] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [3] |
The structure features a tert-butyl ester, a ketone at the 3-position, a hydroxyl group at the 5-position with S-stereochemistry, and a terminal chloromethyl group. This combination of functional groups makes it a versatile synthon for further chemical transformations.
The Crucial Role in Statin Synthesis: A Mechanistic Perspective
The primary application of this compound is as a key intermediate in the synthesis of the side chain of several blockbuster statin drugs.[4][5] The (5S) stereocenter is paramount, as it dictates the final stereochemistry of the corresponding hydroxyl group in the active statin molecule, which is crucial for its binding to and inhibition of the HMG-CoA reductase enzyme.
The synthesis of the statin side chain typically involves the stereoselective reduction of the ketone at the C-3 position of this compound to yield the corresponding (3R, 5S)-dihydroxy intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. This diol is then further elaborated to complete the statin side chain, which is subsequently attached to the core heterocyclic structure of the specific statin.
Synthesis of this compound: A Summary of Methodologies
The synthesis of this chiral keto-alcohol can be achieved through various strategies, with a significant focus on stereoselectivity. Two prominent approaches are enzymatic reduction and asymmetric chemical synthesis.
Biocatalytic Approach: Enzymatic Asymmetric Reduction
A highly efficient and environmentally benign method for the synthesis of this compound involves the asymmetric reduction of the corresponding diketo precursor, tert-butyl 6-chloro-3,5-dioxohexanoate. This biotransformation is often carried out using a carbonyl reductase or an alcohol dehydrogenase enzyme.
For instance, research has demonstrated the use of alcohol dehydrogenase from Lactobacillus brevis (LBADH) for the regio- and enantioselective reduction of the diketone precursor. This enzymatic approach offers high enantiomeric excess (>99.5%) for the desired (5S)-hydroxy product.
The workflow for such a biocatalytic process can be visualized as follows:
Caption: Biocatalytic synthesis of the target molecule via enzymatic reduction.
Chemical Synthesis Approach
Chemical synthesis routes often involve the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry. While specific, detailed protocols for the direct synthesis of this compound are often proprietary, the general strategies can be inferred from the synthesis of similar compounds.
One common strategy involves the aldol condensation of a chiral building block with an appropriate acetate equivalent. Subsequent modifications can then lead to the desired product.
Subsequent Transformation: Stereoselective Reduction to the Diol Intermediate
Once this compound is obtained, the next critical step in the statin side-chain synthesis is the stereoselective reduction of the C-3 ketone to a hydroxyl group, yielding tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. This reduction must be highly diastereoselective to ensure the formation of the desired syn-diol.
A patented method for this transformation involves the catalytic hydrogenation of this compound in an organic solvent.[6]
Experimental Protocol: Catalytic Hydrogenation
Warning: This procedure involves high-pressure hydrogenation and should only be performed by trained personnel in a suitable high-pressure reactor.
-
Catalyst and Substrate Preparation: In a suitable reaction vessel, dissolve this compound in an organic solvent such as methanol or ethanol. The molar ratio of the substrate to the catalyst, for example, Ru[(R)-TolBINAP]Cl₂, should be in the range of 1:0.0003 to 1:0.0005.[6]
-
Hydrogenation: The reaction is carried out under a hydrogen pressure of 3 to 5 MPa.[6]
-
Reaction Conditions: The reaction temperature is maintained between 40°C and 60°C for a duration of 4 to 7 hours.[6]
-
Work-up and Purification: After the reaction is complete, the pressure is carefully released. The organic solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with a solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Caption: Stereoselective reduction of the ketone to the corresponding diol.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the tert-butyl group, methylene protons, the methine proton adjacent to the hydroxyl group, and the chloromethyl protons. |
| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. | Resonances for the ester carbonyl, ketone carbonyl, carbons of the tert-butyl group, and the carbons of the hexanoate chain. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak (or adducts) corresponding to the molecular weight of 236.69 g/mol . |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and ketone carbonyl (C=O stretch) groups. |
| Chiral HPLC | Determination of enantiomeric purity. | Separation of the (5S) and (5R) enantiomers to confirm the enantiomeric excess. |
While specific spectral data is often found in proprietary documentation, several commercial suppliers of this compound provide detailed certificates of analysis that include this information upon request.
Safety, Handling, and Storage
This compound is a chemical intermediate that requires careful handling in a laboratory or industrial setting.
Hazard Identification:
Based on available safety data, this compound is associated with the following hazards:
-
Toxic if swallowed, in contact with skin, or if inhaled. [3]
-
Suspected of causing genetic defects. [3]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is hygroscopic and should be stored under an inert atmosphere at -20°C.[3]
For comprehensive safety information, it is imperative to consult the latest Material Safety Data Sheet (MSDS) provided by the supplier.[7]
Conclusion
This compound is a fine chemical of significant strategic importance in the pharmaceutical industry. Its role as a key chiral building block for the synthesis of life-saving statin drugs underscores the necessity of robust and well-characterized synthetic routes. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or organization involved in the development and manufacturing of these critical medicines. The continued development of efficient and stereoselective synthetic methods for this and similar intermediates will undoubtedly contribute to the advancement of cardiovascular drug therapy.
References
- Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
-
This compound | C10H17ClO4. PubChem. [Link]
-
Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. PubMed. [Link]
-
This compound. LookChem. [Link]
- US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
-
Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. LookChem. [Link]
-
tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate | CAS 154026-92-3. Veeprho. [Link]
-
CAS No : 154026-92-3 | Product Name : tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. Pharmaffiliates. [Link]
-
Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Patent US-7557238-B2. PubChem. [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. This compound | C10H17ClO4 | CID 7022053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [amp.chemicalbook.com]
- 4. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]
- 5. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [chemicalbook.com]
- 6. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 7. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE - Safety Data Sheet [chemicalbook.com]
"tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate" molecular weight
An In-depth Technical Guide to tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Executive Summary
This technical guide provides a comprehensive overview of this compound, a chiral organic compound of significant interest in the pharmaceutical industry. Its molecular formula is C10H17ClO4, and it has a molecular weight of 236.69 g/mol .[1][2][3][4] The principal utility of this molecule lies in its role as a key intermediate in the synthesis of market-leading statins, such as Rosuvastatin and Atorvastatin.[1][4] These drugs are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and are fundamental in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1][4][5]
The specific (5S) stereochemistry of this building block is paramount, as it dictates the final stereochemical configuration of the statin side chain, which is essential for its therapeutic efficacy and biological activity.[1] This guide will delve into the chemical properties, mechanistic significance, synthesis, and handling of this compound, offering valuable insights for researchers, chemists, and professionals involved in drug development and organic synthesis.
Chemical Identity and Properties
A precise understanding of the chemical and physical properties of a synthetic intermediate is critical for its effective application in multi-step syntheses.
Nomenclature and Identifiers
-
Synonyms: (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate, (5S)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester, Tert-Butyl 6-chloro-5(S)-hydroxy-3-oxohexanoate, Rosuvastatin Impurity 140.[3][6]
Chemical Structure
The molecule features a hexanoate backbone with several key functional groups: a tert-butyl ester, a ketone at the 3-position, a hydroxyl group at the 5-position with a specific S-configuration, and a terminal chlorine atom.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C10H17ClO4 | [1][2][3][4][6] |
| Molecular Weight | 236.69 g/mol | [1][2][3][4][6] |
| CAS Number | 154026-92-3 | [1][2][3][4][6] |
| Appearance | Not specified (typically an oil or low-melting solid) | N/A |
| Storage Temperature | 2-8°C or -20°C | [6][7] |
The Role in Statin Synthesis: A Mechanistic Perspective
The primary value of this compound is its function as a pivotal chiral synthon for constructing the dihydroxyheptanoic acid side chain of statins.
The Stereochemical Imperative
The therapeutic action of statins is derived from their ability to competitively inhibit the HMG-CoA reductase enzyme. This inhibition is highly dependent on the precise three-dimensional arrangement of atoms in the drug molecule, particularly the stereochemistry of the hydroxyl groups on the side chain. The (5S) configuration of the hydroxyl group in this compound is the foundational chiral center from which the subsequent (3R, 5S) diol structure, critical for enzyme binding, is synthesized.[1] Using an intermediate with the correct, pre-defined stereochemistry avoids the need for difficult chiral separations later in the synthesis, making the process more efficient and cost-effective.
Pathway to Statin Side-Chain Core
This intermediate is not the final side chain itself but a precursor that undergoes a crucial stereoselective reduction of its ketone group. This transformation converts the 3-oxo group into a hydroxyl group with a specific (R) configuration, resulting in (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, the core side-chain structure for many statins.
Caption: Synthetic pathway from the title compound to the core statin side-chain.
Synthesis and Key Stereoselective Reduction
The most critical reaction involving this compound is the diastereoselective reduction of its 3-keto group to generate the corresponding (3R, 5S)-syn-diol. This can be achieved through both chemical and biological catalysis.
Chemical Catalysis Protocol: Catalytic Hydrogenation
A common method involves asymmetric hydrogenation using a chiral catalyst, such as a Ruthenium-BINAP complex.[8] This approach offers high yields and excellent stereoselectivity.
Objective: To synthesize tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate via catalytic hydrogenation.
Materials:
-
This compound
-
Ru[(R)-TolBINAP]Cl2 or a similar derivative catalyst
-
Anhydrous organic solvent (e.g., methanol, ethanol)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
Step-by-Step Protocol:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Dissolve this compound in the chosen organic solvent inside the reactor.
-
Catalyst Addition: Add the Ru[(R)-TolBINAP]Cl2 catalyst. The molar ratio of substrate to catalyst is critical and typically ranges from 1:0.0003 to 1:0.0005.[8]
-
Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to 3–5 MPa.[8]
-
Reaction Conditions: Heat the mixture to 40–60°C and maintain vigorous stirring for 4–7 hours.[8]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC to confirm the consumption of the starting material.
-
Work-up and Purification: Once the reaction is complete, cool the reactor, and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography to yield high-purity tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
Biocatalysis Protocol: Enzymatic Reduction
Biocatalysis offers a green and highly selective alternative to chemical methods. Carbonyl reductase enzymes are particularly effective for this transformation, operating under mild conditions.[9][10]
Objective: To synthesize tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a stereoselective carbonyl reductase.
Materials:
-
This compound
-
Recombinant E. coli expressing a suitable carbonyl reductase (or the isolated enzyme)
-
Co-factor (e.g., NADPH or a glucose-based regeneration system for NADH/NADPH)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Bioreactor or stirred-tank reactor
Step-by-Step Protocol:
-
Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst or a solution of the purified enzyme in the appropriate buffer.
-
Reaction Setup: In a bioreactor, add the buffer, the biocatalyst, and the co-factor regeneration system (if necessary).
-
Substrate Addition: Add the substrate, this compound. High substrate concentrations (up to 400 g/L) have been reported, but initial optimizations may start lower.[9]
-
Reaction Conditions: Maintain the temperature at approximately 30°C and ensure adequate mixing.[9] Maintain the pH of the reaction mixture.
-
Monitoring: Track the conversion of the substrate to the diol product using HPLC.
-
Work-up and Extraction: Upon completion, separate the biomass by centrifugation. Extract the product from the aqueous supernatant using an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate in vacuo. The final product can be further purified if necessary, often yielding excellent purity (>99.5% d.e.) and high chemical yield (>97%).[9]
Caption: Decision workflow for the stereoselective reduction of the title compound.
Safety, Handling, and Storage
While specific hazard data for this compound is not extensively published, standard laboratory precautions for handling chemical intermediates should be followed.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere. Recommended storage temperatures vary, with some suppliers suggesting refrigeration (2-8°C) and others recommending freezing (-20°C).[6][7]
-
Safety Data: It is designated for research use only and is not intended for diagnostic or therapeutic use.[11] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.[12]
Conclusion
This compound is more than a simple chemical intermediate; it is a testament to the power of stereocontrolled synthesis in modern drug development. Its role as a crucial building block for blockbuster statin drugs underscores the importance of chiral purity in achieving therapeutic efficacy. The well-established methods for its stereoselective reduction into the core statin side chain, using both advanced chemical catalysts and efficient biocatalytic systems, provide versatile and powerful tools for pharmaceutical manufacturing. Continued research into novel synthetic routes and applications for this and similar chiral synthons will remain a vital area of focus for the drug development community.
References
-
LookChem. This compound. [Link]
-
PubChem. This compound. [Link]
-
LookChem. Cas 154026-92-3, TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. [Link]
-
Pharmaffiliates. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]
-
Veeprho. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate | CAS 154026-92-3. [Link]
- Google Patents. Preparation method of tert-butyl (3R,5S)
-
ResearchGate. Large-scale synthesis of tert- butyl ( 3R,5S )-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. [Link]
-
MySkinRecipes. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]
-
PubMed. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. [Link]
-
AHH Chemical. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. [Link]
- Google Patents.
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C10H17ClO4 | CID 7022053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]
- 5. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate [myskinrecipes.com]
- 8. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Stereochemistry of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate: Synthesis, Analysis, and Application
Abstract
This technical guide provides an in-depth examination of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, a critical chiral building block in pharmaceutical synthesis. The significance of its (5S) stereocenter is paramount, as it directly translates to the therapeutic efficacy of several blockbuster drugs, including the cholesterol-lowering statins rosuvastatin and atorvastatin.[1][2] This document details the prevalent stereoselective synthetic strategies, focusing on biocatalytic asymmetric reduction of the prochiral diketo-ester precursor. We will explore the underlying mechanisms of stereochemical control, present robust analytical methodologies for stereochemical verification, and contextualize the molecule's role as a valuable chiral synthon.[1] The protocols and insights herein are curated for researchers, chemists, and professionals in drug development and process chemistry.
Introduction: The Imperative of Chirality in Modern Pharmaceuticals
In drug design and development, stereochemistry is not a trivial detail; it is a fundamental determinant of pharmacological activity. For many drugs, only one enantiomer or diastereomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects.[1] this compound (hereafter referred to as (S)-CHOH) exemplifies this principle. It is a key intermediate whose precise three-dimensional structure, specifically the (S) configuration at the C5 position, is essential for the biological activity of the final active pharmaceutical ingredient (API).[1] These APIs, primarily HMG-CoA reductase inhibitors, rely on this specific stereochemistry for optimal binding to their enzymatic target.[1]
This guide offers a comprehensive overview of the critical aspects governing the stereochemistry of (S)-CHOH, from its creation to its confirmation.
Stereoselective Synthesis: Biocatalysis as the Method of Choice
While classical chemical methods for asymmetric synthesis exist, the industrial-scale production of (S)-CHOH and its derivatives is dominated by biocatalysis. This preference stems from the exceptional stereoselectivity, mild reaction conditions, and improved environmental footprint offered by enzymatic transformations.[3] The most common strategy involves the stereoselective reduction of the prochiral precursor, tert-butyl 6-chloro-3,5-dioxohexanoate.
The Biocatalytic Approach: Asymmetric Reduction
The core of the synthesis is the asymmetric reduction of the C5-ketone of the dioxo-precursor. This is typically achieved using ketoreductases (KREDs), a class of enzymes that exhibit high fidelity in delivering a hydride to one face of the carbonyl group, thus establishing the desired stereocenter.[4][5]
Causality in Experimental Design:
-
Biocatalyst Selection: The choice of microorganism or isolated enzyme is the most critical parameter. Whole-cell systems, such as those using Lactobacillus kefir or genetically engineered Escherichia coli, are often employed.[3][6][7] These cells contain reductases that preferentially produce the (5S)-alcohol. The advantage of whole-cell systems is the intrinsic cofactor regeneration (NADPH/NADH), which is essential for the reductase activity but can be prohibitively expensive to add exogenously.[3][8]
-
Reaction Conditions: Parameters such as pH, temperature, and substrate concentration are optimized to maximize enzyme activity and stability while ensuring high stereoselectivity. For instance, large-scale syntheses have been successfully performed at 30°C and pH 6.0.[9][10]
-
Substrate Loading: High substrate concentration is desirable for process efficiency but can lead to enzyme inhibition or substrate insolubility. Fed-batch processes, where the substrate is added incrementally, are often used to achieve high product titers without overwhelming the biocatalyst.[6][7]
Workflow for Biocatalytic Synthesis
The following diagram illustrates a typical workflow for the stereoselective synthesis of (S)-CHOH and its subsequent conversion to the key rosuvastatin intermediate, (3R, 5S)-CDHH.
Caption: Workflow for the two-step stereoselective reduction to form the dihydroxy statin side-chain intermediate.
Mechanism of Stereochemical Induction
The remarkable stereoselectivity of ketoreductases stems from the highly organized architecture of the enzyme's active site. The enzyme pre-organizes the substrate and the NADPH cofactor in a specific orientation that facilitates hydride transfer to only one face of the ketone.
The catalytic mechanism generally follows an ordered bi-bi kinetic model.[4]
-
Cofactor Binding: The NADPH cofactor binds first within a specific pocket of the enzyme.
-
Substrate Binding: The β-keto ester substrate then enters the active site and is positioned by a network of hydrogen bonds and hydrophobic interactions.
-
Hydride Transfer: A conserved tyrosine residue in the active site acts as a general acid, protonating the carbonyl oxygen. Simultaneously, the pro-R hydride from NADPH is transferred to the si-face of the C5 carbonyl carbon, establishing the (S) stereocenter.[4]
-
Product Release: The resulting (5S)-hydroxy product has a lower affinity for the active site and is released, followed by the oxidized NADP+, regenerating the enzyme for the next catalytic cycle.
This precise orchestration within the active site is the reason biocatalysis consistently delivers enantiomeric excess (ee) values often exceeding 99%.
Analytical Methods for Stereochemical Verification
Confirming the stereochemical integrity of (S)-CHOH is a critical quality control step. The primary technique for this is Chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[11] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective for this class of compounds.[12]
Table 1: Example Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., CHIRAL ART Cellulose) | Provides the necessary chiral recognition for separation.[12] |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | A non-polar/polar mixture that allows for good solubility and differential interaction with the CSP. The ratio is optimized to achieve baseline separation. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for a 4.6 mm ID column, balancing resolution and analysis time. |
| Detection | UV at 210 nm | The ester carbonyl group provides sufficient UV absorbance for sensitive detection. |
| Column Temp. | 25 °C | Temperature is controlled to ensure reproducible retention times. |
Experimental Protocol: Determination of Enantiomeric Excess (% ee)
-
Standard Preparation: Prepare a solution of a racemic standard (containing both 5S and 5R enantiomers) at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a separate solution of the synthesized (S)-CHOH sample at the same concentration.
-
System Suitability: Inject the racemic standard. The system is suitable if the resolution between the two enantiomer peaks is greater than 1.5. Identify the retention times for the (5R) and (5S) enantiomers.
-
Sample Analysis: Inject the synthesized sample solution.
-
Data Acquisition: Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculation: Calculate the enantiomeric excess using the following formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100 Where Area_S is the peak area of the desired (5S) enantiomer and Area_R is the peak area of the undesired (5R) enantiomer.
Self-Validation: A successful stereoselective synthesis, as described in the literature, should yield a product with a diastereomeric excess of >99% after the second reduction, which originates from an initial high enantiomeric purity of the (S)-CHOH intermediate.[3][6]
Conclusion
The stereochemistry of this compound is a masterclass in the application of modern asymmetric synthesis and analysis. The prevalence of biocatalytic methods, particularly the use of ketoreductases, underscores the field's shift towards greener, more efficient, and highly selective manufacturing processes.[3][13] For scientists and professionals in drug development, a thorough understanding of the principles governing the synthesis of this and similar chiral intermediates is not merely academic—it is essential for the creation of safe, effective, and economically viable pharmaceuticals. The robust analytical techniques available ensure that the stringent stereochemical requirements of these life-saving drugs can be confidently met and verified.
References
-
Haberland, J., et al. (2002). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology. Available at: [Link]
-
Haberland, J., et al. (2002). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Technical University of Munich Publication Server. Available at: [Link]
-
Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress. Available at: [Link]
-
Xinghui. (Date not available). TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. Xinghui Chemical. Available at: [Link]
-
Xue, Y. P., et al. (2020). Asymmetric Synthesis of Tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Using a Self-Sufficient Biocatalyst Based on Carbonyl Reductase and Cofactor Co-Immobilization. Bioprocess and Biosystems Engineering. Available at: [Link]
-
Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. PubMed. Available at: [Link]
- Google Patents. (2014). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Google Patents.
-
Xue, Y. P., et al. (2020). Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization. ResearchGate. Available at: [Link]
-
Ni, Y., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Semantic Scholar. Available at: [Link]
-
Zhang, C. (2007). Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. ResearchGate. Available at: [Link]
-
Tang, S., et al. (2021). Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters. Catalysis Science & Technology. Available at: [Link]
-
Höffken, H. W., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PLoS One. Available at: [Link]
-
Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Journal of the American Chemical Society. Available at: [Link]
-
Vanagel, M. A. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. D-Scholarship@Pitt. Available at: [Link]
-
Contente, M. L., & Paradisi, F. (2018). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Molecules. Available at: [Link]
-
Phenomenex. (Date not available). Chiral HPLC Separations. Phenomenex Guidebook. Available at: [Link]
-
YMC. (Date not available). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Technical Note. Available at: [Link]
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. mdpi.com [mdpi.com]
The Linchpin of Chirality: A Technical Guide to the Role of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in Rosuvastatin Synthesis
Abstract
Rosuvastatin, a leading synthetic statin, has profoundly impacted the management of hypercholesterolemia. Its intricate molecular architecture, particularly the stereochemistry of its dihydroxyheptenoate side chain, is paramount to its therapeutic efficacy as an HMG-CoA reductase inhibitor. This technical guide provides an in-depth exploration of a pivotal chiral intermediate, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, elucidating its critical role in establishing the correct stereochemistry of the rosuvastatin side chain. We will dissect the synthetic pathways leading to this key intermediate, delve into the mechanistic intricacies of its diastereoselective reduction, and contextualize its transformation within the broader landscape of the total synthesis of rosuvastatin. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical strategies underpinning the manufacture of this blockbuster pharmaceutical.
Introduction: The Stereochemical Imperative of the Statin Side Chain
The biological activity of statins is intrinsically linked to the precise three-dimensional arrangement of the atoms in their 3,5-dihydroxyheptanoic acid side chain. This structural motif mimics the endogenous substrate of HMG-CoA reductase, enabling competitive inhibition of the enzyme and a subsequent reduction in cholesterol biosynthesis. For rosuvastatin, the desired stereoisomer possesses a (3R,5S) configuration in its side chain. The synthesis of this chiral fragment, therefore, necessitates a robust and stereocontrolled approach. This compound emerges as a cornerstone intermediate in this endeavor, providing a pre-installed chiral center at the C5 position and a strategically placed ketone for the subsequent introduction of the C3 hydroxyl group with the correct stereochemistry.
Synthesis of the Chiral Keystone: Preparation of this compound
The industrial synthesis of this crucial intermediate predominantly relies on a Reformatsky-type reaction, often referred to as a Blaise condensation in certain contexts. This approach constructs the six-carbon backbone of the side chain by coupling a C2 and a C4 fragment.
The Reformatsky/Blaise Condensation: A Step-by-Step Protocol
This reaction involves the formation of a zinc enolate of tert-butyl bromoacetate, which then undergoes nucleophilic addition to the nitrile group of (S)-4-chloro-3-hydroxybutanenitrile. The nitrile is typically derived from the readily available and inexpensive chiral building block, (S)-epichlorohydrin.
Experimental Protocol:
-
Activation of Zinc: In a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), zinc powder is activated. This can be achieved by stirring the zinc powder in a suitable solvent like tetrahydrofuran (THF) for a period to ensure a reactive surface.
-
Formation of the Reformatsky Reagent: A solution of tert-butyl bromoacetate in THF is slowly added to the activated zinc suspension. The mixture is gently heated to initiate the formation of the organozinc reagent, the zinc enolate of tert-butyl bromoacetate.
-
Condensation Reaction: A solution of (S)-4-chloro-3-hydroxybutanenitrile in THF is then added dropwise to the freshly prepared Reformatsky reagent at room temperature. The reaction is typically refluxed for several hours to drive the condensation to completion.
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a mild acid (e.g., 2M HCl) to adjust the pH to 5-6. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Purification can be achieved through crystallization or column chromatography to yield the product with high chemical and optical purity.
Causality Behind Experimental Choices:
-
Zinc Activation: The activation of zinc is crucial to remove any passivating oxide layer and ensure the efficient formation of the organozinc reagent.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the highly reactive organozinc intermediate from reacting with atmospheric oxygen and moisture.
-
Controlled Addition: The slow, controlled addition of the reactants helps to manage the exothermicity of the reaction and prevent the formation of byproducts.
The Diastereoselective Reduction: Forging the syn-Diol
The pivotal transformation of this compound is the stereoselective reduction of the C3-keto group to a hydroxyl group, establishing the final (3R,5S) syn-diol configuration. This step is a testament to the elegance of modern asymmetric synthesis, with both chemical and biocatalytic methods being employed with remarkable success.
The Narasaka-Prasad Reduction: A Chelation-Controlled Approach
A widely utilized chemical method for this reduction is the Narasaka-Prasad reduction, which employs a borane reagent, typically diethylmethoxyborane (Et₂BOMe), in conjunction with a hydride source, commonly sodium borohydride (NaBH₄).
Mechanism of Stereocontrol:
The high syn-selectivity of the Narasaka-Prasad reduction is a direct consequence of chelation control. The diethylmethoxyborane coordinates to both the C5-hydroxyl group and the C3-keto group of the substrate, forming a rigid six-membered cyclic intermediate. This chelation locks the conformation of the molecule, and the hydride from sodium borohydride is delivered from the less sterically hindered face of the carbonyl, leading to the formation of the desired syn-diol.[1]
Experimental Protocol:
-
Chelation: this compound is dissolved in a mixture of dry THF and methanol and cooled to a low temperature (typically -78 °C) under an inert atmosphere. Diethylmethoxyborane (as a solution in THF) is then added dropwise.
-
Reduction: After a brief stirring period to allow for chelate formation, sodium borohydride is added portion-wise. The reaction is maintained at the low temperature for several hours.
-
Quenching and Work-up: The reaction is quenched by the addition of acetone followed by hydrogen peroxide. The product is then extracted, and the organic layer is washed, dried, and concentrated to yield tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
The Biocatalytic Advantage: Enzymatic Reductions
In recent years, enzymatic reductions have gained significant traction as a green and highly efficient alternative to chemical methods. Carbonyl reductases (KREDs) and whole-cell biocatalysts (e.g., yeast) have demonstrated exceptional stereoselectivity in the reduction of the β-ketoester.[2][3][4][5]
Advantages of Enzymatic Reduction:
-
Exceptional Stereoselectivity: Enzymes often provide enantiomeric and diastereomeric excesses exceeding 99%, leading to a product of very high optical purity.
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.
-
Environmental Sustainability: The use of water as a solvent and the biodegradable nature of enzymes contribute to a more environmentally friendly process.
-
Process Safety: Enzymatic methods avoid the use of pyrophoric and hazardous reagents common in chemical reductions.
Industrial Implementation:
The industrial-scale application of enzymatic reductions has been made possible through the development of robust enzymes with high activity and stability, often engineered through directed evolution. Furthermore, efficient cofactor regeneration systems, often employing a coupled enzyme such as glucose dehydrogenase, are crucial for the economic viability of these processes.[4]
Comparative Analysis: Chemical vs. Enzymatic Reduction
| Feature | Narasaka-Prasad Reduction | Enzymatic Reduction |
| Stereoselectivity | High (typically >95% de) | Excellent (often >99% de) |
| Reagents | Diethylmethoxyborane, NaBH₄ | Carbonyl reductase, cofactor (e.g., NADPH), regeneration system |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Mild (ambient temperature and pressure) |
| Solvents | Anhydrous organic solvents (THF, methanol) | Aqueous media |
| Environmental Impact | Higher, due to organic solvents and borane reagents | Lower, greener process |
| Scalability | Well-established for large-scale synthesis | Increasingly implemented at industrial scale |
| Cost | Can be cost-effective, but reagents are hazardous | Initial enzyme development can be costly, but operational costs can be lower |
Elaboration of the Side Chain and Final Coupling
Following the successful diastereoselective reduction, the resulting tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is further elaborated to complete the rosuvastatin side chain.
Protection and Transformation to the Side Chain Aldehyde
The syn-diol is often protected as an acetonide by reacting it with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst. This protection strategy prevents unwanted side reactions in subsequent steps. The protected intermediate, tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is then converted to the corresponding aldehyde, a key fragment for the final coupling reaction.
The Wittig Reaction: Uniting the Side Chain and the Pyrimidine Core
The final carbon-carbon bond formation that connects the chiral side chain to the pyrimidine heterocycle is typically achieved through a Wittig reaction.[6][7][8] The pyrimidine core, as a phosphonium salt such as ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide, is deprotonated with a strong base to form the corresponding ylide. This ylide then reacts with the side chain aldehyde to form the rosuvastatin precursor with the desired (E)-alkene geometry.
Experimental Protocol Outline:
-
Ylide Formation: The pyrimidine phosphonium salt is suspended in a suitable solvent (e.g., DMSO) and treated with a base (e.g., potassium carbonate) to generate the ylide.
-
Wittig Coupling: A solution of the side chain aldehyde is added to the ylide, and the reaction mixture is heated to facilitate the olefination.
-
Deprotection and Saponification: The resulting protected rosuvastatin ester is then subjected to deprotection of the acetonide group (typically under acidic conditions) and saponification of the tert-butyl ester to the corresponding carboxylic acid.
-
Salt Formation: Finally, the rosuvastatin carboxylic acid is converted to its calcium salt to yield the active pharmaceutical ingredient.
Conclusion
The synthesis of rosuvastatin is a masterful demonstration of modern organic chemistry, where the precise control of stereochemistry is paramount. This compound stands as a testament to this principle, serving as a critical chiral building block that dictates the stereochemical outcome of the final drug molecule. The evolution of its synthesis and, in particular, the diastereoselective reduction of its keto group from sophisticated chemical methods to highly efficient and green biocatalytic processes, highlights the continuous drive for innovation in pharmaceutical manufacturing. A thorough understanding of the role and chemistry of this key intermediate is indispensable for professionals engaged in the development and production of this life-saving medication.
Visualizations
Overall Synthetic Pathway
Caption: Synthetic pathway to Rosuvastatin Calcium.
Mechanism of Narasaka-Prasad Reduction
Caption: Chelation control in Narasaka-Prasad reduction.
References
- Narasaka, K., & Pai, H. C. (1980). Stereoselective reduction of β-hydroxy ketones to 1,3-diols. Chemistry Letters, 9(11), 1415-1418.
- Chen, K. M., Hardtmann, G. E., Prasad, K., Repic, O., & Shapiro, M. J. (1987). 1, 3-syn-Diastereoselective reduction of β-hydroxy ketones with NaBH4 and triethylborane. Tetrahedron Letters, 28(2), 155-158.
- Časar, Z., Steinbücher, M., & Košmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. The Journal of organic chemistry, 75(19), 6681–6684.
- Xiong, F., Wang, H., Yan, L., Han, S., Tao, Y., Wu, Y., & Chen, F. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & biomolecular chemistry, 14(1), 147-153.
- Li, G., Liu, G., & Li, Y. (2015). Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Open Access Library Journal, 2(6), 1-7.
- Liu, Z. Q., Hu, Z. L., Zhang, X. J., Tang, X. L., Cheng, F., Xue, Y. P., ... & Zheng, Y. G. (2017). Large-scale synthesis of tert-butyl (3R, 5S)-6-chloro-3, 5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology progress, 33(3), 612-620.
- Amidjojo, M., Franco-Lara, E., Nowak, A., Link, H., & Weuster-Botz, D. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied microbiology and biotechnology, 69(1), 9-15.
- Wang, Y., et al. (2019). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. Biotechnology Progress, 36(1), e2900.
- CN101613341B, Synthetic method of key intermediate of rosuvast
- WO2006100689A1, Process for preparation of rosuvast
- US7557238B2, Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexano
- EP3115367A1, Intermediate compound for preparing rosuvastatin calcium and method for preparing rosuvast
-
SynArchive. (n.d.). Narasaka-Prasad Reduction. Retrieved from [Link]
-
ResearchGate. (2017). Large-scale synthesis of tert-butyl ( 3R,5S )-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Retrieved from [Link]
-
PubMed. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Retrieved from [Link]
-
PubMed. (2020). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. Retrieved from [Link]
-
ResearchGate. (2009). Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. Retrieved from [Link]
-
PubMed. (2019). Asymmetric Synthesis of Tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Using a Self-Sufficient Biocatalyst Based on Carbonyl Reductase and Cofactor Co-Immobilization. Retrieved from [Link]
-
PubMed. (2015). Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. Retrieved from [Link]
-
ResearchGate. (2009). Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. scribd.com [scribd.com]
The Pivotal Role of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in Statin Synthesis: A Technical Guide
Abstract
In the landscape of pharmaceutical manufacturing, the quest for enantiomerically pure compounds is paramount. This technical guide delves into the significance and application of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, a cornerstone chiral building block in the synthesis of blockbuster statin drugs like Rosuvastatin and Atorvastatin.[1][2] We will explore its synthesis, focusing on the strategic asymmetric reduction of a prochiral diketone, and its subsequent highly stereoselective conversion into a key 1,3-syn-diol intermediate. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical and enzymatic strategies employed to harness the stereochemical intricacies of this vital molecule, supported by detailed protocols, mechanistic insights, and comparative data.
Introduction: The Imperative of Chirality in Statin Efficacy
Statins, a class of drugs that lower cholesterol by inhibiting HMG-CoA reductase, are a pillar of modern cardiovascular therapy.[1][2] The therapeutic efficacy of these drugs is intrinsically linked to their precise three-dimensional structure. The side chain of many prominent statins features a 1,3-diol moiety with a specific (3R, 5S) stereochemistry, which is crucial for optimal binding to the active site of the HMG-CoA reductase enzyme.[1] The (5S) configuration of this compound makes it an invaluable synthon, as it directly installs one of the required chiral centers, paving the way for the diastereoselective creation of the second.[1][2]
This guide will illuminate the synthesis and strategic utilization of this key chiral intermediate, providing a technical roadmap for its application in pharmaceutical development.
Synthesis of the Precursor: tert-butyl 6-chloro-3,5-dioxohexanoate
The journey to our target chiral building block begins with the synthesis of its prochiral precursor, tert-butyl 6-chloro-3,5-dioxohexanoate. A common and efficient method involves the reaction of a Meldrum's acid derivative.[1][3]
Experimental Protocol: Synthesis of tert-butyl 6-chloro-3,5-dioxohexanoate
Materials:
-
Meldrum's acid derivative (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Chloroacetyl chloride
-
Pyridine
-
tert-Butanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acylation of Meldrum's Acid: Dissolve Meldrum's acid in dichloromethane. Cool the solution to 0°C and add pyridine. Slowly add chloroacetyl chloride and stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up: Wash the reaction mixture with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the acylated Meldrum's acid derivative.
-
Alcoholysis: Dissolve the crude product in tert-butanol and heat the mixture at reflux for 4-6 hours.
-
Purification: After cooling to room temperature, remove the excess tert-butanol under reduced pressure. The resulting residue, tert-butyl 6-chloro-3,5-dioxohexanoate, can be purified by column chromatography.
Asymmetric Synthesis of this compound
The critical step in producing the title compound is the stereoselective reduction of the C5-ketone of the precursor diketone. Biocatalysis has emerged as a powerful and green methodology for this transformation, offering exceptional enantioselectivity under mild reaction conditions. Specifically, alcohol dehydrogenases (ADHs) from Lactobacillus species have proven highly effective.
Causality in Biocatalyst Selection:
The choice of an alcohol dehydrogenase from Lactobacillus kefir or Lactobacillus brevis is predicated on their inherent ability to recognize and reduce the C5-ketone with high regio- and enantioselectivity, favoring the formation of the (S)-alcohol.[4] These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source, and the chiral environment of the enzyme's active site dictates the facial selectivity of the hydride attack on the carbonyl group.
Experimental Protocol: Enzymatic Asymmetric Reduction
Materials:
-
tert-Butyl 6-chloro-3,5-dioxohexanoate
-
Whole cells of E. coli expressing a mutant alcohol dehydrogenase from Lactobacillus kefir (LkTADH)
-
Glucose (for cofactor regeneration)
-
Glucose dehydrogenase (GDH)
-
NADP⁺
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a phosphate buffer solution containing glucose and NADP⁺.
-
Biocatalyst Addition: Add the E. coli whole cells expressing LkTADH and GDH to the buffer.
-
Substrate Addition: A fed-batch strategy is employed to mitigate substrate inhibition and maintain a low substrate concentration. The tert-butyl 6-chloro-3,5-dioxohexanoate is added portion-wise over the course of the reaction.
-
Reaction Monitoring: Maintain the reaction at 30°C with gentle agitation. Monitor the progress of the reaction by HPLC.
-
Work-up and Purification: Once the reaction is complete (typically 38 hours), extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound with high yield and enantiomeric excess.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Substrate Concentration | 427 mM (100 g/L) | [5] |
| Yield | 94% | [5] |
| Enantiomeric Excess (ee) | 99.5% | [5] |
| Reaction Time | 38 hours | [5] |
| Biocatalyst | Mutant alcohol dehydrogenase from Lactobacillus kefir (LkTADH) | [5] |
Diastereoselective Reduction to the 1,3-syn-Diol: A Comparative Analysis
With the (5S) stereocenter established, the next crucial transformation is the diastereoselective reduction of the remaining C3-ketone to generate the (3R, 5S)-dihydroxyhexanoate, a key intermediate for many statins.[6][7][8] This can be achieved through both chemical and biocatalytic routes, each with its own advantages.
Chemical Approach: Ruthenium-Catalyzed Asymmetric Hydrogenation
The use of chiral ruthenium-BINAP catalysts is a well-established and highly effective method for the asymmetric hydrogenation of β-keto esters.[6]
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the formation of a transient six-membered chelate between the ruthenium catalyst and the substrate. The chiral BINAP ligand creates a C₂-symmetric chiral environment around the metal center, which directs the hydride transfer from the ruthenium to one face of the coordinated ketone, leading to the desired (3R)-alcohol.
Experimental Protocol: Ru[(R)-TolBINAP]Cl₂ Catalyzed Hydrogenation [6]
Materials:
-
This compound
-
Ru[(R)-TolBINAP]Cl₂
-
Organic solvent (e.g., methanol, ethanol)
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve this compound and the Ru[(R)-TolBINAP]Cl₂ catalyst in the organic solvent.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (3-5 MPa) and heat to 40-60°C.
-
Reaction Monitoring: Maintain the reaction under these conditions for 4-7 hours, monitoring the consumption of the starting material by TLC or HPLC.
-
Work-up and Purification: After the reaction is complete, cool the reactor and carefully release the hydrogen pressure. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate.
Biocatalytic Approach: Carbonyl Reductase-Mediated Reduction
Enzymatic reduction using carbonyl reductases (CREDs) offers a green and highly selective alternative to chemical methods. These enzymes often exhibit exquisite diastereoselectivity.
Cofactor Regeneration: A Key to Efficiency: A critical aspect of biocatalytic reductions is the regeneration of the expensive nicotinamide cofactor (NADPH or NADH). A common and efficient strategy is to use a coupled enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP⁺ to NADPH.[8][9]
Experimental Protocol: Carbonyl Reductase-Mediated Reduction with Cofactor Regeneration [8]
Materials:
-
This compound
-
Recombinant E. coli expressing a carbonyl reductase (e.g., R9M) and glucose dehydrogenase (GDH)
-
Glucose
-
NADP⁺
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Reaction Setup: In a bioreactor, prepare a buffer solution containing glucose and NADP⁺.
-
Biocatalyst Addition: Add the recombinant E. coli cells to the buffer solution.
-
Substrate Addition: Add the this compound to the reaction mixture. A fed-batch approach can be used for high substrate concentrations.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with agitation.
-
Work-up and Purification: After completion of the reaction (typically 12 hours), the product is extracted from the reaction mixture using an organic solvent. The organic phase is then dried and concentrated to yield the desired diol.
Comparative Analysis: Chemical vs. Biocatalytic Reduction
| Feature | Chemical Hydrogenation (Ru-BINAP) | Biocatalytic Reduction (Carbonyl Reductase) |
| Stereoselectivity (de) | High | Excellent (>99.0%)[8] |
| Yield | High | Excellent (up to 98.5%)[8] |
| Reaction Conditions | High pressure (3-5 MPa), elevated temperature (40-60°C)[6] | Ambient pressure, mild temperature (e.g., 30°C)[8] |
| Catalyst | Precious metal catalyst | Renewable, biodegradable enzyme |
| Solvent | Organic solvents | Primarily aqueous |
| Cofactor | Not required | Requires cofactor and regeneration system |
| Environmental Impact | Higher, due to metal catalyst and organic solvents | Lower, considered a "greener" alternative |
Visualization of Key Processes
To further elucidate the synthetic pathways and the logic behind the experimental design, the following diagrams are provided.
Diagram 1: Overall Synthetic Pathway
Caption: Overall synthetic route to the key 1,3-syn-diol intermediate.
Diagram 2: Biocatalytic Reduction Workflow
Caption: Workflow for biocatalytic reduction with cofactor regeneration.
Conclusion and Future Perspectives
This compound stands as a testament to the power of asymmetric synthesis in modern drug development. The methodologies for its preparation and subsequent transformation highlight a dynamic interplay between traditional chemical catalysis and the burgeoning field of biocatalysis. While ruthenium-catalyzed hydrogenation offers a robust and well-established route, the enzymatic approaches provide a compelling "green" alternative with exceptional selectivity and milder reaction conditions.
Future research will likely focus on the discovery and engineering of novel enzymes with even greater efficiency and broader substrate scope. The development of immobilized enzyme systems and continuous flow processes will further enhance the industrial applicability of these biocatalytic methods, making the synthesis of life-saving statin drugs more sustainable and cost-effective.
References
- Google Patents. (n.d.). Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
- Google Patents. (n.d.). Preparation of 3,5-dioxo hexanoate ester in two steps.
-
Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress, 33(3), 612-620. Retrieved from [Link]
-
Hu, Z. L., et al. (2020). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. Biotechnology Progress, 36(1), e2900. Retrieved from [Link]
-
Hummel, W. (2011). Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst for Enantioselective Transformations. ChemCatChem, 3(1), 78-87. Retrieved from [Link]
-
Zheng, Y. G., et al. (2015). Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. Applied Microbiology and Biotechnology, 99(19), 8081-8092. Retrieved from [Link]
-
Ma, S. K., et al. (2010). A green-by-design biocatalytic process for atorvastatin intermediate. Green Chemistry, 12(1), 81-88. Retrieved from [Link]
-
Amidjojo, M., et al. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology, 69(1), 9-15. Retrieved from [Link]
-
Wu, X., et al. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Amino Acids, 39(1), 305-308. Retrieved from [Link]
-
Liu, Z. Q., et al. (2018). Improvement of carbonyl reductase activity for the bioproduction of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Bioorganic Chemistry, 81, 334-341. Retrieved from [Link]
-
Liu, Z. Q., et al. (2017). Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. Bioresource Technology, 249, 1010-1016. Retrieved from [Link]
-
Gröger, H., et al. (2003). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters, 5(2), 173-176. Retrieved from [Link]
-
Ma, S. K., et al. (2010). A green-by-design Biocatalytic process for atorvastatin intermediate. ResearchGate. Retrieved from [Link]
-
Paul, S., & Bäckvall, J. E. (2013). An Enzymatic Cofactor Regeneration System for the in-Vitro Reduction of Isolated C=C Bonds by Geranylgeranyl Reductases. ChemCatChem, 5(11), 3234-3237. Retrieved from [Link]
-
Rogers, L., & Jensen, K. F. (2019). Comparison of Merck's chemocatalytic and Biocatalytic syntheses for their antidiabetic drug Sitagliptin. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. Retrieved from [Link]
-
Takasago International Corporation. (n.d.). Catalysts & Ligands. Retrieved from [Link]
-
Zheng, Y. G., et al. (2015). Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. PubMed. Retrieved from [Link]
Sources
- 1. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US9296718B2 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 7. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
The Genesis of a Blockbuster: An In-Depth Technical Guide to the Discovery and History of Statin Side-Chain Precursors
For researchers, scientists, and drug development professionals, understanding the intricate history of a blockbuster drug class like statins offers invaluable insights into the evolution of pharmaceutical science. This guide deviates from a conventional chronological narrative to provide a deep, technical dive into the discovery and, crucially, the synthetic evolution of the chiral side-chain precursors that are the heart of statin efficacy. We will explore the causal relationships behind experimental choices, from the early days of fungal fermentation to the sophisticated chemoenzymatic processes that define modern statin manufacturing.
Part 1: The Dawn of HMG-CoA Reductase Inhibition: A Tale of Two Fungi
The story of statins begins not in a pristine chemistry lab, but in the realm of microbiology. In the 1970s, Japanese biochemist Akira Endo, while screening thousands of fungal broths for antimicrobial agents at the Sankyo Company, made a serendipitous discovery.[1][2] Inspired by the knowledge that fungi produce a vast arsenal of secondary metabolites to gain a competitive advantage, Endo hypothesized that some might produce inhibitors of key metabolic pathways in other organisms.[2] His search led him to Penicillium citrinum, from which he isolated a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][3] This first-in-class molecule, named mevastatin (or compactin), demonstrated significant cholesterol-lowering effects in animal models.[1]
Independently, in 1978, a team at Merck Research Laboratories led by Alfred Alberts isolated a structurally similar and highly potent HMG-CoA reductase inhibitor from a fermentation broth of Aspergillus terreus.[1][3] This compound, initially called mevinolin and later known as lovastatin, would become the first statin to be approved by the U.S. Food and Drug Administration (FDA) in 1987, revolutionizing the treatment of hypercholesterolemia.[1]
These pioneering discoveries established the fundamental principle of HMG-CoA reductase inhibition as a viable therapeutic strategy. However, the reliance on natural fermentation had its limitations in terms of yield and the ability to modify the molecular structure for improved efficacy and safety. This set the stage for the next chapter in the statin story: the era of chemical synthesis and the focus on the all-important side chain.
Part 2: The Chiral Challenge: Early Chemical Approaches to the Statin Side Chain
The therapeutic activity of statins is intrinsically linked to the stereochemistry of their β-hydroxy-δ-lactone or dihydroxy acid side chain. This structural motif mimics the natural substrate of HMG-CoA reductase, allowing statins to act as potent competitive inhibitors. The synthesis of this chiral side chain, with its two stereocenters, presented a significant challenge for organic chemists and became a major focus of research and development.
Early synthetic efforts for second-generation, fully synthetic statins like atorvastatin, first synthesized in 1985 by Bruce Roth at Parke-Davis Warner-Lambert, often relied on chiral pool approaches or classical resolution techniques.[4][5][6] These methods, while foundational, were often lengthy, inefficient, and generated significant waste.
One of the early breakthroughs in creating the core of synthetic statins was the application of the Paal-Knorr pyrrole synthesis . This convergent strategy allowed for the efficient construction of the central pyrrole ring of atorvastatin from a 1,4-diketone and a primary amine carrying the chiral side chain.[7][8] This approach represented a significant improvement over more linear syntheses.[9]
However, the challenge of efficiently preparing the chiral side-chain amine remained. Initial routes were often complex and required the use of hazardous reagents. The quest for more efficient and stereoselective methods for constructing the side-chain precursors became a driving force for innovation in the pharmaceutical industry.
Part 3: The Biocatalytic Revolution: Engineering Nature's Catalysts for Pharmaceutical Synthesis
The limitations of traditional chemical synthesis spurred the development of more sustainable and efficient biocatalytic and chemoenzymatic approaches. These methods harness the exquisite selectivity of enzymes to perform specific chemical transformations, often under mild conditions and with high stereoselectivity. This "green chemistry" revolution has had a profound impact on the industrial production of statin side-chain precursors.
Ketoreductases (KREDs): The Masters of Asymmetric Reduction
One of the most critical steps in many statin side-chain syntheses is the stereoselective reduction of a ketone to a secondary alcohol. Ketoreductases (KREDs) have emerged as the workhorse enzymes for this transformation. A pivotal application of KREDs is in the synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate , a key intermediate for the atorvastatin side chain.[10][11]
The process typically involves the asymmetric reduction of ethyl 4-chloroacetoacetate. Early studies utilized whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast), but the development of recombinant KREDs with improved activity, stability, and substrate tolerance has been a game-changer.[12][13] Companies like Codexis have been at the forefront of engineering these enzymes through directed evolution, achieving remarkable improvements in process efficiency.[9][10]
Experimental Protocol: Enzymatic Reduction of Ethyl 4-chloroacetoacetate
Objective: To synthesize ethyl (S)-4-chloro-3-hydroxybutyrate via KRED-catalyzed asymmetric reduction.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Recombinant ketoreductase (KRED)
-
NADP⁺/NADPH cofactor
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., ethyl acetate) for extraction
Procedure:
-
Prepare a buffered aqueous solution (pH 7.0) containing glucose.
-
Add the KRED and GDH enzymes, followed by the NADP⁺ cofactor.
-
Initiate the reaction by adding ethyl 4-chloroacetoacetate to the mixture. The reaction is typically run at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction and extract the product, ethyl (S)-4-chloro-3-hydroxybutyrate, with an organic solvent.
-
Purify the product by distillation or chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Halohydrin Dehalogenases (HHDHs): A Gateway to Chiral Epoxides and Cyanohydrins
Another class of enzymes that has proven invaluable in statin side-chain synthesis is the halohydrin dehalogenases (HHDHs). These versatile biocatalysts can catalyze the ring-opening of epoxides with various nucleophiles, including cyanide. This reactivity is exploited in the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate (HN) , a crucial precursor for atorvastatin.[9][10]
The chemoenzymatic route often starts with the KRED-catalyzed reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutyrate, as described above. The subsequent step utilizes an HHDH to catalyze the nucleophilic substitution of the chloride with a cyanide group, proceeding through an epoxide intermediate. This biocatalytic cyanation avoids the harsh conditions and hazardous reagents associated with traditional chemical methods.[10]
2-Deoxy-D-ribose 5-phosphate Aldolase (DERA): The Power of Tandem Aldol Reactions
Perhaps one of the most elegant biocatalytic strategies for statin side-chain synthesis involves the use of 2-deoxy-D-ribose 5-phosphate aldolase (DERA). This enzyme can catalyze a tandem aldol reaction between two molecules of acetaldehyde and a third aldehyde, creating a six-carbon intermediate with two new stereocenters in a single pot.[1][14] This groundbreaking approach dramatically simplifies the synthesis of the statin side-chain core.
The DERA-catalyzed reaction has been successfully applied to the large-scale production of key intermediates for both atorvastatin and rosuvastatin.[1] The development of robust and efficient DERA enzymes, again through protein engineering, has been instrumental in the commercial viability of this process.[1]
Experimental Protocol: DERA-Catalyzed Synthesis of a Statin Side-Chain Intermediate
Objective: To synthesize a protected 3,5-dihydroxyhexanoate equivalent via a DERA-catalyzed tandem aldol reaction.
Materials:
-
Acetaldehyde
-
Chloroacetaldehyde
-
Recombinant 2-deoxy-D-ribose 5-phosphate aldolase (DERA)
-
Triethanolamine (TEOA) buffer (pH 7.5)
Procedure:
-
Prepare a buffered aqueous solution (pH 7.5) containing the DERA enzyme.
-
Slowly feed acetaldehyde and chloroacetaldehyde into the reaction mixture at a controlled rate to avoid substrate inhibition. The reaction is typically conducted at a controlled temperature (e.g., 32.5°C).
-
Monitor the formation of the lactol intermediate by GC or HPLC.
-
Upon completion, the lactol can be extracted and subsequently oxidized to the corresponding lactone, a stable and versatile intermediate for statin synthesis.
-
The stereochemical purity (diastereomeric and enantiomeric excess) of the product is determined by chiral chromatography.
Part 4: A Comparative Look at Synthetic Efficiency
The evolution of statin side-chain precursor synthesis is a compelling story of increasing efficiency, sustainability, and elegance. The following table provides a comparative overview of the yields and stereoselectivities achieved through different synthetic generations.
| Synthetic Route | Key Intermediate | Typical Yield | Enantiomeric/Diastereomeric Excess | Key Advantages |
| Early Chemical Synthesis | Racemic or resolved side-chain precursors | Variable, often low overall yield | Dependent on resolution efficiency | Foundational, established proof of concept |
| Chiral Pool Synthesis | Chiral building blocks from natural sources (e.g., isoascorbic acid)[4] | Moderate | High ee | Utilizes readily available chiral starting materials |
| KRED-Catalyzed Asymmetric Reduction | Ethyl (S)-4-chloro-3-hydroxybutyrate | >95% | >99% ee | High stereoselectivity, mild reaction conditions |
| Chemoenzymatic Route (KRED + HHDH) | Ethyl (R)-4-cyano-3-hydroxybutyrate | High | >99% ee | "Green" alternative to chemical cyanation, avoids hazardous reagents |
| DERA-Catalyzed Tandem Aldol Reaction | Lactol/lactone intermediate | >90% | >99% ee, >96% de | Highly convergent, creates two stereocenters in one pot |
Visualizing the Pathways
To better illustrate the evolution of these synthetic strategies, the following diagrams, generated using Graphviz, depict the core transformations.
Caption: Chemoenzymatic pathway to a key atorvastatin side-chain precursor.
Conclusion: A Legacy of Innovation
The journey from the discovery of mevastatin in a fungal broth to the sophisticated, large-scale biocatalytic production of statin side-chain precursors is a testament to the power of interdisciplinary scientific inquiry. It highlights the critical interplay between microbiology, organic chemistry, and biotechnology in modern drug development. For scientists and researchers, this story serves as a powerful reminder that the pursuit of more efficient, sustainable, and elegant synthetic solutions is not merely an academic exercise but a crucial element in delivering life-saving medicines to a global population. The evolution of statin synthesis is a paradigm of how a deep understanding of biological systems can revolutionize chemical manufacturing, a lesson that will undoubtedly continue to inspire innovation in the pharmaceutical industry for years to come.
References
-
Greenberg, W. A., Varvak, A., Hanson, S. R., Wong, K., Huang, H., Chen, P., & Burk, M. J. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788–5793. [Link]
-
Hoyos, P., Pace, V., & Alcántara, A. R. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Catalysts, 9(3), 260. [Link]
-
New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. [Link]
-
Pineles, D. (2019). On the History of Statins. Clinical Correlations. [Link]
-
Codexis, Inc. & Tang, Y. (2012). An Efficient Biocatalytic Process for Simvastatin Manufacture. Presidential Green Chemistry Challenge Awards. [Link]
-
Wikipedia. (2024). Atorvastatin. [Link]
-
Mavromoustakos, T., & Dömling, A. (2019). Atorvastatin (Lipitor) by MCR. ACS medicinal chemistry letters, 10(3), 269–272. [Link]
-
Endo, A. (2010). A historical perspective on the discovery of statins. Proceedings of the Japan Academy, Series B, 86(5), 484–493. [Link]
-
Osl, M., Cluzeau, J., Orkic, D., Kopitar, G., Mrak, P., & Casar, Z. (2013). A highly productive, whole-cell DERA chemoenzymatic process for production of key lactonized side-chain intermediates in statin synthesis. PloS one, 8(5), e62250. [Link]
-
National Academy of Sciences. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. [Link]
-
Journal of Synthetic Chemistry. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. [Link]
-
ResearchGate. (2015). Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. [Link]
-
ResearchGate. (2009). Biocatalysis in the Preparation of the Statin Side Chain. [Link]
-
Weiss, D., & Pacher, P. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. Catalysts, 10(1), 109. [Link]
-
National Institutes of Health. (2025). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA. [Link]
-
ResearchGate. (2015). Historic Overview and Recent Advances in the Synthesis of Super-statins. [Link]
-
Stancu, C., & Sima, A. (2001). Statins: Past and Present. Chest, 119(4), 1237-1245. [Link]
- Google Patents. (2003).
-
Environmental Protection Agency. (2012). Presidential Green Chemistry Challenge: 2012 Greener Synthetic Pathways Award. [Link]
-
Roth, B. D. (2002). The discovery and development of atorvastatin, a potent novel hypolipidemic agent. Progress in medicinal chemistry, 40, 1–22. [Link]
-
Safapoor, S., Yazdani, H., & Shahabi, P. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 1-27. [Link]
-
Endo, A. (2008). A historical perspective on the discovery of statins. Atherosclerosis Supplements, 9(2), 3-5. [Link]
-
Lee, K. H., Kim, M. J., Kim, M. S., Lee, S. W., & Kim, S. Y. (2007). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & therapeutics, 15(1), 29–32. [Link]
-
Wu, X., Wang, L., Wang, S., & Chen, Y. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Amino acids, 39(1), 305–308. [Link]
-
Wikipedia. (2024). Discovery and development of statins. [Link]
-
University of Oxford. (n.d.). 11: Comparison of Different Biocatalytic Routes to Target Molecules. In Biocatalysis for the Pharmaceutical and Fine Chemical Industries. [Link]
-
ResearchGate. (2015). Synthesis of the Chiral Side Chain of Statins – Lactone versus Lactol Pathway. [Link]
-
ResearchGate. (2001). Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. [Link]
-
ResearchGate. (2013). Biocatalytic synthesis of atorvastatin intermediates. [Link]
-
MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. [Link]
-
Kita, K., Kataoka, M., & Shimizu, S. (1999). Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis. Journal of molecular catalysis. B, Enzymatic, 6(4-6), 361-369. [Link]
-
NPTEL. (n.d.). Module 2 : Reduction Reactions. [Link]
-
Reddy, K. L., Kumar, K. H., & Reddy, C. S. (2014). Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor Atorvastatin Calcium: An Organocatalytic Anhydride Desymmetrization and Cyanide-Free Side Chain Elongation Approach. The Journal of organic chemistry, 79(15), 7073–7080. [Link]
- Google Patents. (2005).
-
ACS Publications. (2019). Atorvastatin (Lipitor) by MCR. [Link]
-
ResearchGate. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. [Link]
- Google Patents. (2001).
-
Prezi. (2014). Enzymatic Reduction of Ethyl Acetoacetate. [Link]
Sources
- 1. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the History of Statins – Clinical Correlations [clinicalcorrelations.org]
- 3. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Atorvastatin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. acs.org [acs.org]
- 8. jchemrev.com [jchemrev.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. pnas.org [pnas.org]
Spectroscopic Profile of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate: A Technical Guide
Introduction
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably the blockbuster statin drug, Rosuvastatin.[1][2] The precise stereochemistry and functionality of this molecule are critical for its successful conversion into the active pharmaceutical ingredient. Consequently, rigorous spectroscopic characterization is paramount to ensure its structural integrity and purity throughout the manufacturing process. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and quality control.
Molecular Structure and Key Features
The structure of this compound incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint. These include a tert-butyl ester, a ketone, a secondary alcohol, and a primary alkyl chloride. The stereocenter at the C5 position adds another layer of complexity and is a crucial aspect of its chemical identity.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra, the following data is based on established prediction methodologies and analysis of analogous structures.
¹H NMR (Proton NMR)
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~4.20 | m | 1H | H5 | The methine proton at C5 is deshielded by the adjacent hydroxyl group and the chloromethyl group, resulting in a downfield shift. It is expected to be a multiplet due to coupling with the protons on C4 and C6. |
| ~3.70 | dd | 1H | H6a | The diastereotopic protons of the chloromethyl group are deshielded by the electronegative chlorine atom. They will appear as a doublet of doublets due to geminal and vicinal coupling. |
| ~3.60 | dd | 1H | H6b | Similar to H6a, this proton is deshielded by the chlorine atom and will exhibit a complex splitting pattern. |
| ~3.50 | s | 1H | OH | The chemical shift of the hydroxyl proton can vary depending on concentration and solvent. It is often observed as a broad singlet. |
| ~2.80 | d | 2H | H4 | The methylene protons adjacent to the ketone (C3) are deshielded and will appear as a doublet due to coupling with the H5 proton. |
| ~2.60 | s | 2H | H2 | The methylene protons alpha to the ester carbonyl group (C1) and the ketone (C3) are deshielded and are expected to appear as a singlet. |
| 1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet in the upfield region. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~202.0 | C3 | The ketone carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~166.0 | C1 | The ester carbonyl carbon is also deshielded but appears upfield relative to the ketone carbonyl.[3] |
| ~82.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| ~68.0 | C5 | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. |
| ~50.0 | C2 | The methylene carbon alpha to the ester carbonyl and ketone is deshielded. |
| ~48.0 | C4 | The methylene carbon adjacent to the ketone is deshielded. |
| ~46.0 | C6 | The chloromethyl carbon is deshielded by the electronegative chlorine atom. |
| ~28.0 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group are shielded and appear in the upfield region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Utilize a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shift calibration referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale |
| ~3400 | Broad, Medium | O-H | Stretching | The broadness of the peak is due to hydrogen bonding of the hydroxyl group.[1] |
| ~2980, 2930 | Medium-Strong | C-H | Stretching | These absorptions are characteristic of sp³ C-H bonds in the alkyl chain and the tert-butyl group. |
| ~1740 | Strong | C=O (Ester) | Stretching | The ester carbonyl typically absorbs at a higher frequency than a ketone carbonyl.[4][5] |
| ~1715 | Strong | C=O (Ketone) | Stretching | The ketone carbonyl gives a strong, characteristic absorption.[4][5] |
| ~1370, 1390 | Medium | C-H | Bending | Characteristic bending vibrations for the tert-butyl group. |
| ~1150 | Strong | C-O | Stretching | Strong absorption associated with the C-O single bond of the ester group. |
| ~750 | Medium | C-Cl | Stretching | The C-Cl stretching vibration typically appears in the fingerprint region. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample, which is typically an oil, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Figure 2. General workflow for the spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular formula is C₁₀H₁₇ClO₄, with a molecular weight of approximately 236.69 g/mol . Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. There will be a peak for the molecule containing the ³⁵Cl isotope (M⁺) and a peak for the molecule containing the ³⁷Cl isotope (M+2) in an approximate 3:1 intensity ratio.[6]
-
m/z (M⁺, ³⁵Cl): ~236.08
-
m/z (M+2, ³⁷Cl): ~238.08
-
-
Key Fragmentation Pathways:
-
Loss of tert-butyl group (-57): A common fragmentation for tert-butyl esters is the loss of the tert-butyl cation, leading to a prominent peak at m/z [M-57]⁺.
-
Loss of isobutylene (-56): McLafferty rearrangement can lead to the loss of isobutylene, resulting in a peak at m/z [M-56]⁺.
-
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a characteristic fragmentation pattern for ketones and esters.[7][8]
-
Loss of HCl (-36): Elimination of a molecule of hydrogen chloride is a possible fragmentation pathway.
-
Figure 3. Predicted key fragmentation pathways in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry:
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions.
Conclusion
The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a robust framework for the structural verification and quality assessment of this crucial pharmaceutical intermediate. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed in concert, allows for an unambiguous confirmation of the molecule's identity and purity. While experimental data should always be the gold standard, this guide serves as a detailed reference for what to expect and how to interpret the spectroscopic features of this compound, thereby supporting the development of safe and effective medicines.
References
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
Carbonyl Compounds - IR Spectroscopy. Available at: [Link]
-
LibreTexts. 13.9: Characteristic Infrared Absorption Bands. Available at: [Link]
-
Michigan State University. Infrared Spectrometry. Available at: [Link]
-
LookChem. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. Available at: [Link]
-
ResearchGate. Mass Spectra of β-Keto Esters. Available at: [Link]
-
Canadian Science Publishing. Mass Spectra of β-Keto Esters. Available at: [Link]
-
LibreTexts. 6.4: Isotope Abundance. Available at: [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. CASPRE [caspre.ca]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Solubility of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (referred to herein as CHHO), a critical chiral intermediate in the synthesis of widely used statin drugs like Rosuvastatin.[1][2][3] Understanding and controlling the solubility of CHHO is paramount for optimizing reaction conditions, enhancing purification efficiency, and ensuring high yield and purity in pharmaceutical manufacturing. This document delineates the molecular characteristics of CHHO that govern its solubility, presents a theoretical framework for solubility prediction, details robust experimental protocols for solubility determination, and provides a qualitative and predictive solubility profile in a range of common organic solvents. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction
The Strategic Importance of CHHO in Pharmaceutical Synthesis
This compound (CAS No. 154026-92-3) is a high-value synthetic intermediate.[4][5][6] Its significance stems from the embedded (5S)-hydroxy stereocenter, which is a crucial chiral building block for the side chain of several HMG-CoA reductase inhibitors, commonly known as statins.[3] The efficacy of these drugs is highly dependent on achieving the correct stereochemistry, making the synthesis and purification of intermediates like CHHO a focal point of process chemistry.[3]
The Critical Role of Solubility in Process Chemistry
In drug development and manufacturing, solubility is a fundamental physical property that influences every stage, from synthesis to formulation.[7][8] For a process intermediate like CHHO, a well-characterized solubility profile is essential for:
-
Reaction Optimization: Selecting appropriate solvents to ensure all reactants remain in the solution phase, thereby maximizing reaction rates and minimizing side-product formation.
-
Purification and Crystallization: Designing efficient crystallization processes to isolate the product with high purity. Knowledge of solubility in various solvents allows for the selection of ideal solvent/anti-solvent systems.
-
Process Efficiency and Economics: Optimizing solvent choice to maximize product yield, reduce waste, and ensure a cost-effective and scalable manufacturing process.
-
Downstream Processing: Ensuring compatibility with subsequent synthetic steps.
This guide aims to provide the foundational knowledge and practical methodologies required to effectively manage the solubility of CHHO in a laboratory and plant setting.
Molecular Profile and Theoretical Solubility Considerations
Structural Analysis of CHHO
The solubility behavior of CHHO is dictated by the interplay of its distinct functional groups, as detailed in its PubChem record.[4]
-
Tert-butyl Ester: This bulky, non-polar group significantly contributes to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.
-
Ketone (3-oxo) and Hydroxyl (5-hydroxy) Groups: These polar functionalities are capable of forming dipole-dipole interactions and, crucially, hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ketone is a hydrogen bond acceptor. These features enhance solubility in polar protic and aprotic solvents.
-
Chloromethyl Group (6-chloro): The chloro group adds polarity and size to the molecule.
-
Hexanoate Backbone: The six-carbon chain provides a flexible, non-polar backbone.
The presence of both significant polar and non-polar regions makes CHHO an amphiphilic molecule, suggesting it will not be exclusively soluble in either very polar or very non-polar solvents but will exhibit nuanced solubility across a spectrum of solvents.
Predicting Solubility: The "Like Dissolves Like" Principle
The adage "like dissolves like" is a foundational concept in solubility, stating that substances with similar intermolecular forces are likely to be miscible.[9][10] For CHHO, this means:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and ketone groups of CHHO, leading to favorable interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions, which should promote solubility.
-
Non-polar Solvents (e.g., Hexane, Toluene): The tert-butyl group and hydrocarbon backbone will interact favorably with these solvents via van der Waals forces, but the polar groups will be disfavored. Solubility is expected to be lower in these solvents compared to polar options.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.[11] HSP deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12][13] The principle is that substances with similar HSP values are likely to be soluble in one another.[9] While specific HSP values for CHHO are not publicly available, they can be estimated using software or determined experimentally. This approach is invaluable for systematically screening and designing optimal solvent blends.[13]
Experimental Determination of Solubility
Accurate solubility data is best obtained through empirical measurement. Several robust methods are available, each with its own advantages depending on the required throughput and accuracy.[14][15]
Overview of Methodologies
-
Gravimetric Method: A classic and reliable "shake-flask" method to determine thermodynamic solubility.[16][17] It involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue.[16][17]
-
HPLC-Based Methods: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.[10][18][19] It is suitable for high-throughput screening and can be used for both kinetic and thermodynamic solubility measurements.[18][20]
-
Nephelometry: This technique measures the turbidity of a solution to determine the point at which a compound is fully dissolved.[8] It is particularly useful for high-throughput kinetic solubility screening.[8][15]
Protocol: Isothermal Gravimetric Analysis
This protocol provides a fundamental and accurate method for determining the thermodynamic solubility of CHHO.[16]
Objective: To determine the equilibrium solubility of CHHO in a given solvent at a specified temperature.
Materials:
-
CHHO (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance (4 decimal places)
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Pre-weighed evaporation dishes or aluminum pans
Procedure:
-
Preparation: Add an excess amount of solid CHHO to a clean, tared scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[21]
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the test solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sample Extraction: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm PTFE filter into a pre-weighed evaporation dish. This step is critical to remove any microscopic undissolved particles.[15]
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the residual solid (CHHO) is achieved.
-
Calculation:
-
Record the final weight of the dish plus residue.
-
Subtract the initial weight of the empty dish to find the mass of dissolved CHHO.
-
Calculate the solubility in mg/mL by dividing the mass of the residue by the volume of the supernatant extracted.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.
Caption: Workflow for Gravimetric Solubility Measurement.
Solubility Profile of CHHO: A Data Summary
While a comprehensive, publicly available dataset for CHHO solubility is limited, a qualitative and predictive profile can be constructed based on its molecular structure and data from chemical suppliers. The following table summarizes the expected solubility of CHHO in various common organic solvents.
Table 1: Predicted Solubility Profile of this compound (CHHO)
| Solvent Class | Solvent | Polarity Index | H-Bonding | Predicted Solubility | Rationale / Notes |
| Alcohols | Methanol | 5.1 | Protic | Soluble[1][2] | Strong hydrogen bonding with the hydroxyl and ketone groups. |
| Ethanol | 4.3 | Protic | Soluble | Similar to methanol, good hydrogen bonding potential. | |
| Isopropanol | 3.9 | Protic | Moderately Soluble | Increased non-polar character may slightly reduce solubility vs. MeOH/EtOH. | |
| Ketones | Acetone | 5.1 | Aprotic | Soluble | Strong dipole-dipole interactions and H-bond acceptor. |
| MEK | 4.7 | Aprotic | Soluble | Good balance of polar and non-polar character. | |
| Esters | Ethyl Acetate | 4.4 | Aprotic | Soluble | Effective H-bond acceptor, commonly used in synthesis. |
| Halogenated | Dichloromethane | 3.1 | Aprotic | Soluble | Good general solvent for moderately polar organic compounds. |
| Chloroform | 4.1 | Aprotic | Slightly Soluble[1][2] | Can act as a weak H-bond donor. Supplier data indicates slight solubility. | |
| Ethers | THF | 4.0 | Aprotic | Moderately Soluble | Good H-bond acceptor, effective at solvating many organics. |
| MTBE | 2.5 | Aprotic | Sparingly Soluble | Lower polarity and steric hindrance from tert-butyl group reduce effectiveness. | |
| Aromatics | Toluene | 2.4 | Aprotic | Sparingly Soluble | Primarily non-polar interactions. Polar groups are disfavored. |
| Alkanes | Heptane/Hexane | 0.1 | Aprotic | Insoluble / Very Sparingly Soluble | Highly non-polar; unable to effectively solvate the polar functional groups. |
| Amides | DMF / DMAc | 6.4 / 6.5 | Aprotic | Very Soluble | Highly polar aprotic solvents, excellent H-bond acceptors. |
| Sulfoxides | DMSO | 7.2 | Aprotic | Very Soluble | Highly polar aprotic solvent, excellent for dissolving polar compounds. |
Note: "Soluble" is defined qualitatively. Quantitative determination via the protocols in Section 3 is required for process design.
Practical Implications and Process Optimization
Solvent Selection for Crystallization and Purification
An ideal crystallization solvent system is one in which the compound has high solubility at an elevated temperature but low solubility at a lower temperature.
-
Good Solvents (for dissolution): Based on the profile, solvents like Methanol, Ethanol, Acetone, and Ethyl Acetate are excellent candidates for dissolving crude CHHO.
-
Anti-Solvents (for precipitation): Non-polar solvents like Heptane or Toluene, in which CHHO is sparingly soluble, are ideal anti-solvents. A common strategy would be to dissolve CHHO in a minimal amount of a hot "good" solvent (e.g., Ethyl Acetate) and then slowly add an "anti-solvent" (e.g., Heptane) to induce crystallization upon cooling, leaving more polar impurities behind in the mother liquor.
Considerations for Reaction Chemistry
In reactions leading to or using CHHO, the choice of solvent is critical. For instance, in a reaction involving a polar reagent, a solvent like THF or Acetonitrile would be suitable to solvate both the reagent and CHHO. Conversely, for a reaction with a non-polar reagent, a less polar solvent like Dichloromethane might be preferred. The key is to maintain a homogenous solution throughout the reaction.
Conclusion
The solubility of this compound is governed by its amphiphilic nature, possessing both polar hydrogen-bonding groups and significant non-polar moieties. This dual character results in broad solubility across moderately polar to highly polar organic solvents, with limited solubility in non-polar hydrocarbons. This guide has provided the theoretical basis for understanding these properties, detailed robust experimental protocols for quantitative measurement, and presented a predictive solubility map to guide solvent selection. For professionals in pharmaceutical development, a thorough and empirical understanding of this solubility profile is not merely academic; it is a critical prerequisite for developing efficient, scalable, and high-purity manufacturing processes for vital medicines.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7022053, this compound. Retrieved from [Link]
-
Hughes, L. J., & Palmer, D. S. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Pan, L., Ho, Q., & Tseng, Y. J. (2007). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]
-
Li, Q., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health. Retrieved from [Link]
-
Kim, S., & Park, K. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. Retrieved from [Link]
-
Zhu, J., Balieu, R., & Wang, H. (2021). The use of solubility parameters and free energy theory for phase behaviour of polymer-modified bitumen: a review. Road Materials and Pavement Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
-
ChemRxiv. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]
-
PubMed. (2021). Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
Mercer Instruments. (n.d.). IGA series of gravimetric sorption analysers. Retrieved from [Link]
-
TA Instruments. (2013). IsoSORP (Sorption analysis under extreme conditions). Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Preformulation Studies of Rosuvastatin. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Rosuvastatin Calcium in different solvents. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility profile of Rosuvastatin with various solvents. Retrieved from [Link]
-
Labcompare.com. (n.d.). Gravimetric Sorption Analyzer. Retrieved from [Link]
-
SciSpace. (n.d.). Enhancement of solubility and dissolution rate of rosuvastatin by using solid dispersion technique. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 154026-92-3 | Product Name : tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. Retrieved from [Link]
Sources
- 1. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [amp.chemicalbook.com]
- 2. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE CAS#: 154026-92-3 [m.chemicalbook.com]
- 3. Buy this compound | 154026-92-3 [smolecule.com]
- 4. This compound | C10H17ClO4 | CID 7022053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rheolution.com [rheolution.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. paint.org [paint.org]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. pharmajournal.net [pharmajournal.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Introduction: The Strategic Importance of a Chiral Synthon
In the landscape of pharmaceutical manufacturing, the synthesis of enantiomerically pure drug intermediates is a cornerstone of modern medicinal chemistry. Among these, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate stands out as a pivotal chiral building block. Its primary significance lies in its role as a key intermediate in the synthesis of the side chains of blockbuster statin drugs such as Rosuvastatin and Atorvastatin.[1][2][3][4] These drugs are at the forefront of cardiovascular disease management, functioning as HMG-CoA reductase inhibitors to lower cholesterol levels.[1][2]
The precise stereochemistry of the (5S)-hydroxyl group in this molecule is critical, as it dictates the final stereochemical configuration of the dihydroxyheptanoate side chain essential for the therapeutic efficacy of statins.[1] This guide provides an in-depth exploration of the synthetic routes to this valuable compound, offering detailed protocols and insights into both chemical and biocatalytic methodologies. The content herein is curated for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically grounded resource.
Synthetic Strategies: A Tale of Two Routes
The synthesis of this compound can be broadly approached via two distinct and powerful strategies: traditional chemical synthesis and modern biocatalytic transformation. The choice between these routes often depends on factors such as scalability, cost-effectiveness, and environmental impact ("green chemistry").
-
Chemical Synthesis: This approach relies on well-established organometallic reactions to construct the carbon skeleton and introduce the desired chirality. A common method involves the Blaise reaction, which offers a reliable way to form the β-keto ester moiety.[5]
-
Biocatalytic Synthesis: Leveraging the exquisite selectivity of enzymes, this "green" alternative has gained significant traction. It typically involves the stereoselective reduction of a prochiral diketone precursor, offering high enantiomeric purity under mild reaction conditions.[6]
This document will detail a representative protocol for each approach, providing the necessary technical depth for replication and adaptation.
Visualizing the Synthetic Pathways
To provide a clear overview of the discussed synthetic strategies, the following workflow diagrams illustrate the key transformations.
Figure 1: High-level overview of the chemical and biocatalytic routes for the synthesis of the target compound.
Part 1: Chemical Synthesis via Blaise Reaction
The Blaise reaction provides a robust and scalable method for the synthesis of β-keto esters. In this protocol, the zinc enolate of tert-butyl bromoacetate reacts with (S)-4-chloro-3-hydroxybutanenitrile to yield the desired product. The protection of the hydroxyl group in the starting nitrile is crucial to prevent side reactions.[5]
Protocol 1: Blaise Reaction Synthesis
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| (S)-4-chloro-3-hydroxybutanenitrile | ≥98% | Sigma-Aldrich |
| Trimethylsilyl chloride (TMSCl) | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific |
| Sodium iodide (NaI) | ≥99% | Acros Organics |
| Zinc dust (activated) | <10 µm | Sigma-Aldrich |
| tert-butyl bromoacetate | 98% | Alfa Aesar |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |
| Hydrochloric acid (HCl), 2N solution | ACS Grade | VWR |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃), saturated | ACS Grade | VWR |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
Step-by-Step Methodology:
-
Protection of the Hydroxyl Group:
-
To a solution of (S)-4-chloro-3-hydroxybutanenitrile (1.0 eq) in anhydrous THF, add trimethylsilyl chloride (1.1 eq) under an inert atmosphere (e.g., nitrogen or argon) at 25 °C.
-
Stir the mixture for 10 minutes.
-
Add a solution of triethylamine (1.1 eq) in THF dropwise, maintaining the temperature below 40 °C.
-
Add a catalytic amount of sodium iodide and stir the reaction mixture for 5 hours at 40 °C, monitoring for completion by TLC or GC.[5]
-
-
Blaise Reaction:
-
In a separate flask, activate zinc dust (2.0 eq) by stirring with 1N HCl, followed by washing with water, ethanol, and ether, then drying under vacuum.
-
Add the activated zinc and a small crystal of iodine to anhydrous THF under an inert atmosphere.
-
Add a small amount of tert-butyl bromoacetate to initiate the reaction (indicated by the disappearance of the iodine color).
-
Add the remaining tert-butyl bromoacetate (1.5 eq) in THF dropwise to maintain a gentle reflux.
-
Cool the resulting zinc enolate solution to 0 °C.
-
Add the solution of the protected nitrile from Step 1 to the zinc enolate solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Deprotection:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
To the organic solution, add 2N aqueous HCl and stir vigorously for 1 hour at 0 °C to effect the deprotection of the silyl ether.[5]
-
Separate the organic layer, wash with a 10% aqueous solution of sodium bicarbonate, and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.[5]
-
-
Purification:
-
Purify the crude oil by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
-
Part 2: Biocatalytic Synthesis via Asymmetric Reduction
Biocatalysis offers a highly selective and environmentally friendly route to the target molecule. This protocol utilizes an alcohol dehydrogenase (ADH) to stereoselectively reduce the 5-keto group of a prochiral diketo precursor. Enzymes from microorganisms like Lactobacillus kefir or Lactobacillus brevis have shown excellent activity and selectivity for this transformation.[6]
Protocol 2: Enzymatic Asymmetric Reduction
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| tert-butyl 6-chloro-3,5-dioxohexanoate | Custom Synthesis | |
| Alcohol Dehydrogenase from Lactobacillus kefir (LK-ADH) | Recombinant | |
| Nicotinamide adenine dinucleotide phosphate (NADPH) | ≥97% | Sigma-Aldrich |
| Glucose Dehydrogenase (GDH) | ||
| D-Glucose | ACS Grade | Fisher Scientific |
| Potassium phosphate buffer (pH 7.0) | ||
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
Step-by-Step Methodology:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Add D-glucose (1.5 eq) as the co-substrate for cofactor regeneration.
-
Add NADPH (0.01 eq) and the cofactor regenerating enzyme, glucose dehydrogenase (GDH).
-
Add the alcohol dehydrogenase (e.g., from Lactobacillus kefir).[6]
-
-
Substrate Addition and Reaction:
-
Dissolve tert-butyl 6-chloro-3,5-dioxohexanoate (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction buffer.
-
Maintain the reaction temperature at 30 °C with gentle agitation.[6]
-
Monitor the reaction progress by HPLC or GC analysis for the disappearance of the starting material and the formation of the product.
-
-
Work-up and Extraction:
-
Once the reaction is complete (typically 12-24 hours), terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by silica gel column chromatography if necessary, though the high selectivity of the enzymatic reaction often yields a product of high purity.
-
Mechanism and Rationale: The "Why" Behind the "How"
Understanding the underlying mechanisms of these synthetic routes is paramount for troubleshooting and optimization.
Figure 2: Simplified schematic of the enzymatic reduction mechanism with cofactor regeneration.
In the biocatalytic approach, the alcohol dehydrogenase enzyme creates a chiral pocket that binds the diketone substrate in a specific orientation. The cofactor, NADPH, then delivers a hydride ion to one face of the 5-keto group, leading to the formation of the (S)-alcohol with high enantioselectivity.[6] A coupled glucose dehydrogenase system is often employed to regenerate the expensive NADPH cofactor in situ, making the process economically viable.[7]
Subsequent Transformations: A Gateway to Statins
The synthesized this compound is a versatile intermediate. The next critical step in the synthesis of many statin side chains is the stereoselective reduction of the remaining 3-keto group to a (3R)-hydroxyl group, yielding tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
This transformation can be achieved with high diastereoselectivity using either:
-
Chemical Methods: Catalytic hydrogenation using ruthenium catalysts with chiral ligands, such as Ru[(R)-TolBINAP]Cl₂, under hydrogen pressure.[8]
-
Biocatalytic Methods: Employing a different set of stereoselective carbonyl reductases that specifically target the 3-keto position.[7][9][10]
The choice of method depends on the desired process conditions and available resources. The biocatalytic approach, in particular, has been a subject of intense research and has been successfully implemented on an industrial scale.[10]
Conclusion and Future Perspectives
The synthesis of this compound represents a critical step in the manufacturing of life-saving statin drugs. Both chemical and biocatalytic methods provide viable pathways to this essential chiral intermediate, each with its own set of advantages. While chemical methods offer robustness and are well-established, biocatalysis presents a compelling case with its high selectivity, mild reaction conditions, and alignment with the principles of green chemistry.[11] As the pharmaceutical industry continues to embrace sustainable manufacturing, the optimization and discovery of novel enzymatic routes for the synthesis of such key intermediates will undoubtedly remain an area of active and impactful research.
References
-
Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793. [Link]
-
Ni, Y., et al. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Amino Acids, 39(1), 305-308. [Link]
- Google Patents. (n.d.). Preparation method of tert-butyl (3R,5S)
-
LookChem. (n.d.). TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. [Link]
-
ResearchGate. (n.d.). Synthesis of the Chiral Side Chain of Statins – Lactone versus Lactol Pathway. [Link]
-
ResearchGate. (n.d.). Stereoselective introduction of two chiral centers by a single diketoreductase: An efficient biocatalytic route for the synthesis of statin side chains. [Link]
-
Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress, 33(3), 612-620. [Link]
-
Zheng, Y. G., et al. (2020). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. Biotechnology Progress, 36(1), e2900. [Link]
-
Havel, M., et al. (2008). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Journal of Biotechnology, 136, S337. [Link]
- Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
-
ResearchGate. (n.d.). Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. [Link]
-
ResearchGate. (n.d.). Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. [Link]
-
Fantin, G., et al. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Molecules, 24(21), 3873. [Link]
-
Veeprho. (n.d.). tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]
-
ResearchGate. (n.d.). t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate synthesis via asymmetric reduction by immobilized cells of carbonyl reductase and glucose dehydrogenase co-expression E. coli. [Link]
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]
- 3. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: Biocatalytic Synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Introduction: The Strategic Importance of Chiral Purity in Statin Synthesis
The synthesis of complex pharmaceutical molecules necessitates precise control over stereochemistry, as the therapeutic efficacy of a drug is often dictated by a single enantiomer. A prime example lies in the production of widely prescribed cholesterol-lowering drugs such as rosuvastatin and atorvastatin.[1][2] A critical building block in the manufacturing of these statins is tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, a chiral synthon whose specific stereochemistry is paramount for the biological activity of the final drug product.[1] This intermediate provides the correct absolute stereochemistry at the C-5 position of the statin side chain, which is essential for inhibiting HMG-CoA reductase, the target enzyme in cholesterol biosynthesis.[1]
Traditional chemical synthesis routes to this intermediate can be fraught with challenges, including the use of hazardous reagents, extreme reaction temperatures, and the formation of undesirable stereoisomers that require complex purification steps.[3] Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a compelling alternative, offering milder reaction conditions, enhanced safety, and superior enantiomeric purity.[4][5] This application note provides a detailed protocol for the biocatalytic synthesis of this compound utilizing a carbonyl reductase, an enzyme class that has demonstrated exceptional efficacy in the stereoselective reduction of prochiral ketones.
Principle of the Biocatalytic Reduction
The core of this protocol is the asymmetric reduction of a prochiral ketone, tert-butyl 6-chloro-3,5-dioxohexanoate, or the diastereoselective reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This transformation is catalyzed by a carbonyl reductase, an oxidoreductase enzyme that utilizes a nicotinamide cofactor (NADH or NADPH) as a hydride source to stereoselectively reduce a carbonyl group to a hydroxyl group. The high degree of stereocontrol exerted by the enzyme's active site ensures the formation of the desired (5S)-enantiomer with high enantiomeric excess (e.e.).
To overcome the economic barrier of using stoichiometric amounts of expensive cofactors, a cofactor regeneration system is often employed. This is typically achieved by coupling the primary reaction with a secondary enzymatic reaction that regenerates the reduced cofactor. A common and highly efficient approach involves the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while regenerating NADPH or NADH.[4]
Experimental Workflow Overview
Caption: Workflow for the biocatalytic synthesis of the target chiral chlorohydrin.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| tert-butyl 6-chloro-3,5-dioxohexanoate | ≥98% | Commercially Available | Substrate for the reaction. |
| Recombinant E. coli cells | N/A | In-house/Collaborator | Co-expressing carbonyl reductase and glucose dehydrogenase. |
| D-Glucose | ACS Reagent Grade | Sigma-Aldrich | For cofactor regeneration. |
| NADP⁺ (or NAD⁺) | ≥95% | Sigma-Aldrich | Cofactor for the enzymatic reaction. |
| Potassium Phosphate Buffer (pH 7.0) | Molecular Biology Grade | Thermo Fisher Scientific | Reaction buffer. |
| Ethyl Acetate | HPLC Grade | Merck | For product extraction. |
| Sodium Sulfate (anhydrous) | ACS Reagent Grade | VWR | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |
| Hexane and Ethyl Acetate | HPLC Grade | Merck | Mobile phase for chromatography. |
| Isopropanol | HPLC Grade | Merck | For HPLC analysis. |
Detailed Experimental Protocol
Part 1: Preparation of the Biocatalyst (Whole-Cell System)
This protocol utilizes a whole-cell biocatalyst system with recombinant E. coli co-expressing a carbonyl reductase and glucose dehydrogenase. This approach obviates the need for enzyme purification and ensures a ready supply of the cofactor regeneration system.
-
Cultivation of Recombinant E. coli :
-
Inoculate a suitable volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a glycerol stock of the recombinant E. coli strain.
-
Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to ensure proper protein folding.
-
-
Harvesting and Preparation of Cells :
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with an equal volume of cold potassium phosphate buffer (100 mM, pH 7.0).
-
The resulting wet cell paste can be used directly or stored at -80°C for future use.
-
Part 2: Biocatalytic Reduction
-
Reaction Setup :
-
In a temperature-controlled bioreactor or a stirred beaker, prepare the reaction mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
100 g/L D-Glucose (for cofactor regeneration)
-
0.2 mM NADP⁺
-
50 g/L (wet cell weight) of the prepared recombinant E. coli cells.
-
-
Stir the mixture at a constant temperature of 30°C.
-
-
Substrate Addition and Reaction Monitoring :
-
Dissolve tert-butyl 6-chloro-3,5-dioxohexanoate in a minimal amount of a water-miscible organic co-solvent (e.g., isopropanol) if solubility is an issue.
-
Add the substrate to the reaction mixture to a final concentration of 50 g/L. To mitigate potential substrate inhibition at higher concentrations, a fed-batch strategy is recommended, where the substrate is added incrementally over time.[6]
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour).
-
Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase to determine the conversion of the substrate and the enantiomeric excess of the product.
-
Part 3: Product Work-up and Purification
-
Termination of Reaction and Cell Removal :
-
Once the reaction has reached completion (as determined by HPLC), terminate the reaction by centrifuging the mixture at 10,000 x g for 20 minutes to pellet the cells.
-
-
Extraction :
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and wash with a saturated sodium chloride solution (brine).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
-
Purification :
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Data and Expected Outcomes
| Parameter | Expected Value | Reference |
| Substrate Concentration | 50-400 g/L | [4][5] |
| Conversion | >98% | [4] |
| Enantiomeric Excess (e.e.) | >99% | [4][7] |
| Reaction Time | 8-12 hours | [4][7] |
| Temperature | 30°C | [5] |
| pH | 7.0 |
Troubleshooting and Scientific Rationale
-
Low Conversion Rate :
-
Cause : Insufficient enzyme activity or cofactor regeneration.
-
Solution : Increase the cell loading or the concentration of glucose. Ensure the pH and temperature are optimal for both the carbonyl reductase and glucose dehydrogenase.
-
-
Low Enantiomeric Excess :
-
Cause : The chosen carbonyl reductase may not be sufficiently stereoselective for the substrate.
-
Solution : Screen different carbonyl reductases or consider protein engineering to improve the stereoselectivity of the existing enzyme.[7]
-
-
Substrate/Product Inhibition :
-
Cause : High concentrations of the substrate or product can inhibit the enzyme's activity.
-
Solution : Implement a fed-batch strategy for substrate addition to maintain a low concentration in the reactor.[6] Alternatively, a biphasic system with an organic solvent can be used to sequester the product from the aqueous phase, reducing product inhibition.[8]
-
Conclusion
The biocatalytic synthesis of this compound offers a robust, efficient, and environmentally benign alternative to traditional chemical methods. The high stereoselectivity of carbonyl reductases, coupled with efficient cofactor regeneration systems, enables the production of this key statin intermediate with excellent purity and yield. This protocol provides a solid foundation for researchers and drug development professionals to implement this powerful technology in their synthetic workflows.
References
-
Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. Bioresource Technology, 249, 161-167. [Link]
-
Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress, 33(3), 612-620. [Link]
-
Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. Biotechnology Progress, 35(6), e2900. [Link]
-
Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization. ResearchGate. [Link]
-
Improvement of carbonyl reductase activity for the bioproduction of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Bioorganic Chemistry, 83, 336-342. [Link]
-
Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters, 24(40), 7354–7359. [Link]
-
Enzymatic approaches to the preparation of chiral epichlorohydrin. RSC Advances, 4(92), 50666-50673. [Link]
-
Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. Semantic Scholar. [Link]
-
Large-scale synthesis of tert- butyl ( 3R,5S )-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. ResearchGate. [Link]
-
Enzymatic resolution of a chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation with vinyl acetate. ResearchGate. [Link]
-
Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. ACS Publications. [Link]
-
Bioconversion process for synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using liquid-core immobilized Saccharomyces cerevisiae CGMCC No 2233. ResearchGate. [Link]
-
Enzymatic Approaches to the Preparation of Chiral Epichlorohydrin. ResearchGate. [Link]
- Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
-
t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate synthesis via asymmetric reduction by immobilized cells of carbonyl reductase and glucose dehydrogenase co-expression E. coli. ResearchGate. [Link]
-
tert-Butyl 6-chloro-3,5-dioxohexanoate. PubChem. [Link]
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]
- 3. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 4. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir | Semantic Scholar [semanticscholar.org]
- 7. Improvement of carbonyl reductase activity for the bioproduction of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
A Practical Guide to Stereoselective Ketone Reduction for the Synthesis of Statin Side-Chain Intermediates
Introduction: The Significance of Chiral Purity in Statin Synthesis
The synthesis of enantiomerically pure pharmaceutical intermediates is a cornerstone of modern drug development. tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, hereafter referred to as (S)-CHOH, is a critical chiral building block in the industrial synthesis of widely prescribed cholesterol-lowering drugs such as atorvastatin and rosuvastatin.[1][2][3] The biological activity of these statins is highly dependent on the precise stereochemistry of their side chains, making the production of (S)-CHOH with high enantiomeric excess (e.e.) a paramount objective.[3]
Traditional chemical methods for the reduction of the prochiral precursor, tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH), often require harsh reaction conditions, expensive chiral catalysts, and can lead to the formation of undesirable stereoisomers, complicating purification and reducing overall yield.[4] Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful alternative, offering unparalleled stereoselectivity under mild, environmentally benign conditions.[1][5] This application note provides a detailed protocol and technical insights for the synthesis of (S)-CHOH via the enzymatic reduction of CDOH, leveraging the capabilities of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).
The Biocatalytic Advantage: Precision, Efficiency, and Sustainability
The enzymatic reduction of a ketone to a chiral alcohol is a highly evolved and specific process. Ketoreductases and alcohol dehydrogenases are classes of oxidoreductases that catalyze the transfer of a hydride ion from a cofactor, typically the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), to the carbonyl carbon of the substrate.[6][7][8]
The key advantages of this enzymatic approach include:
-
Exceptional Stereoselectivity: Enzymes can distinguish between the two prochiral faces of a ketone, leading to the formation of a single desired stereoisomer with very high enantiomeric excess (>99% e.e. is commonly achieved).[1][9]
-
Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous buffer systems at or near ambient temperature and neutral pH, which preserves the integrity of thermally sensitive substrates like CDOH.[1]
-
Environmental Responsibility: The use of enzymes, which are biodegradable catalysts, and the avoidance of heavy metal catalysts and harsh organic solvents contribute to a greener and more sustainable chemical synthesis process.[6]
A critical aspect of a successful KRED-catalyzed reduction is the regeneration of the expensive NADPH cofactor. To make the process economically viable, a cofactor recycling system is essential. A common and highly effective strategy is to couple the primary reduction reaction with a secondary "sacrificial" reaction catalyzed by another enzyme, such as glucose dehydrogenase (GDH). In this system, glucose is oxidized to glucono-1,5-lactone, concomitantly reducing NADP+ back to NADPH, thus allowing for the use of catalytic amounts of the cofactor.[6][10]
Experimental Workflow for Enzymatic (S)-CHOH Synthesis
The following diagram outlines the general workflow for the synthesis, analysis, and purification of (S)-CHOH using a whole-cell biocatalyst co-expressing a ketoreductase and a glucose dehydrogenase.
Caption: Workflow for the enzymatic synthesis of (S)-CHOH.
Detailed Protocol: Asymmetric Reduction of CDOH
This protocol describes a representative lab-scale batch process using E. coli whole cells co-expressing a suitable alcohol dehydrogenase (e.g., a mutant of LkADH) and glucose dehydrogenase.
1. Materials and Reagents
-
Biocatalyst: Recombinant E. coli cells expressing the desired ketoreductase/alcohol dehydrogenase and glucose dehydrogenase.
-
Substrate: tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH).
-
Cofactor: NADP⁺ (Nicotinamide adenine dinucleotide phosphate).
-
Regeneration Substrate: D-Glucose.
-
Buffer: Potassium phosphate buffer (100 mM, pH 6.5-7.0).
-
Extraction Solvent: Ethyl acetate.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
-
Analytical Standards: Racemic and enantiopure samples of this compound ((S)-CHOH) and the (R)-enantiomer.
-
HPLC Mobile Phase: Typically a mixture of n-hexane and isopropanol.
2. Equipment
-
Temperature-controlled shaker or bioreactor.
-
pH meter.
-
Centrifuge.
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., polysaccharide-based column).[11][12]
3. Biocatalyst Preparation
-
Rationale: Whole cells are used to eliminate the need for costly and time-consuming enzyme purification. The co-expression of GDH ensures efficient in-situ regeneration of the NADPH cofactor.
-
Procedure:
-
Culture the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) under conditions that induce protein expression.
-
Harvest the cells in the late-logarithmic or early-stationary phase by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with potassium phosphate buffer to remove residual medium components.
-
The resulting cell paste can be used directly or stored frozen at -80°C until use.
-
4. Enzymatic Reduction Reaction
-
Rationale: The reaction parameters are optimized to ensure high enzyme activity, stability, and product yield. A fed-batch strategy for the substrate may be necessary to overcome issues of substrate instability or inhibition at high concentrations.[1][2]
-
Procedure:
-
In a temperature-controlled vessel, prepare the reaction mixture by adding the following components in order:
-
Potassium phosphate buffer (e.g., 100 mL).
-
D-Glucose (e.g., 1.2 molar equivalents relative to the substrate).
-
NADP⁺ (e.g., 0.001 molar equivalents relative to the substrate).
-
-
Adjust the pH of the mixture to the optimal range for the enzyme (typically 6.5-7.0).
-
Add the prepared biocatalyst (e.g., 5-10 g/L wet cell weight).
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) with gentle agitation for 15-30 minutes to ensure homogeneity and temperature equilibration.
-
Initiate the reaction by adding the substrate, CDOH (e.g., to a final concentration of 50-100 g/L). The substrate can be added neat or as a concentrated solution in a water-miscible solvent like DMSO to aid solubility.
-
Maintain the reaction at the set temperature and pH, with continuous agitation.
-
5. Reaction Monitoring
-
Rationale: Regular monitoring of the reaction progress is crucial to determine the optimal reaction time and to assess the performance of the biocatalyst.
-
Procedure:
-
Withdraw small aliquots (e.g., 100 µL) from the reaction mixture at regular time intervals.
-
Immediately quench the enzymatic reaction by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile) or by adding a strong acid.
-
Centrifuge the sample to pellet the cells and proteins.
-
Analyze the supernatant by chiral HPLC to determine the concentration of the substrate and product, and to calculate the conversion and the enantiomeric excess (e.e.) of the (S)-CHOH product.
-
6. Product Work-up and Isolation
-
Rationale: Once the reaction has reached completion (typically >95% conversion), the product needs to be separated from the aqueous reaction medium and the biocatalyst.
-
Procedure:
-
Terminate the reaction and remove the cell mass by centrifugation or filtration.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-CHOH product.
-
If necessary, the product can be further purified by column chromatography.
-
Data Summary and Expected Outcomes
The success of the enzymatic reduction is evaluated based on substrate conversion, product yield, and the enantiomeric excess of the desired (S)-CHOH. The following table summarizes typical parameters and expected results for this biocatalytic process.
| Parameter | Typical Value/Range | Rationale & Key Considerations |
| Biocatalyst | Recombinant E. coli expressing LkADH mutant | Engineered enzymes often show improved activity and stability towards non-natural substrates.[2] |
| Substrate (CDOH) Conc. | 50 - 150 g/L (often via fed-batch) | Higher concentrations can lead to substrate inhibition or instability; fed-batch is a common strategy to maintain optimal levels.[1][2] |
| Temperature | 30 - 35 °C | Balances enzyme activity with stability. Higher temperatures can increase reaction rate but may lead to faster enzyme deactivation.[1] |
| pH | 6.5 - 7.0 | Most dehydrogenases have a neutral to slightly acidic pH optimum for the reductive reaction. |
| Cofactor Regeneration | Glucose/Glucose Dehydrogenase | A highly efficient and cost-effective system for regenerating the essential NADPH cofactor.[10] |
| Reaction Time | 12 - 38 hours | Dependent on enzyme activity, and substrate and enzyme concentrations.[2] |
| Expected Conversion | > 95% | Indicates a highly efficient biocatalytic process. |
| Expected Yield | > 90% | High yields are achievable with optimized reaction conditions and work-up procedures.[2] |
| Expected e.e. | > 99.5% | Demonstrates the exceptional stereoselectivity of the enzymatic approach.[1][2] |
Conclusion and Outlook
The enzymatic reduction of tert-butyl 6-chloro-3,5-dioxohexanoate offers a robust, highly selective, and sustainable method for the synthesis of the key statin intermediate, (S)-CHOH. By leveraging engineered ketoreductases and efficient cofactor regeneration systems, this biocatalytic approach overcomes many of the limitations of traditional chemical synthesis. The protocol and insights provided in this application note serve as a comprehensive guide for researchers and drug development professionals seeking to implement this powerful technology for the production of high-purity chiral building blocks. Further advancements in protein engineering are expected to yield even more efficient and stable biocatalysts, solidifying the role of enzymatic reductions in industrial pharmaceutical manufacturing.[13][14]
References
-
Liu, Z.-Q., Hu, Z.-L., Zhang, X.-J., Tang, X.-L., Cheng, F., Xue, Y.-P., Wang, Y.-J., Wu, L., Yao, D.-K., Zhou, Y.-T., & Zheng, Y.-G. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress, 33(3), 612-620. [Link]
-
Zheng, Y., et al. (2015). Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. Applied Microbiology and Biotechnology, 99(15), 6341-6353. [Link]
- Google Patents. (n.d.). Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
-
Zheng, Y., et al. (2015). Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. PubMed, 26004803. [Link]
-
Biocatalysis Group. (n.d.). Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). WordPress. [Link]
-
Glieder, A., et al. (2003). Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate. Semantic Scholar. [Link]
- Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
Bornscheuer, U. T., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. PNAS, 112(51), E7128-E7136. [Link]
-
Glieder, A., et al. (2003). Chemoenzymatic synthesis of the chiral side-chain of statins: application of an alcohol dehydrogenase catalysed ketone reduction on a large scale. PubMed. [Link]
-
M-CSA. (n.d.). NADPH dehydrogenase. Retrieved from [Link]
-
He, J., et al. (2019). A NADPH-Dependent Aldo/Keto Reductase Is Responsible for Detoxifying 3-Keto-Deoxynivalenol to 3-epi-Deoxynivalenol in Pelagibacterium halotolerans ANSP101. PMC - NIH. [Link]
-
Oreate AI. (2026). Classification, Catalytic Mechanism and Application Research of Ketoreductases. [Link]
-
Kroutil, W., & Faber, K. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59, 7121-7136. [Link]
-
Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. PubMed, 28268261. [Link]
-
Hollmann, F., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. [Link]
-
Chen, J., et al. (2007). Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. ResearchGate. [Link]
-
MDPI. (2017). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. [Link]
-
Yang, Z., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]
-
Zheng, Y. G., et al. (2018). Improvement of carbonyl reductase activity for the bioproduction of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. PubMed, 30077176. [Link]
- Google Patents. (n.d.). Enzymatic method for the enantioselective reduction of keto compounds.
-
ResearchGate. (n.d.). t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate synthesis via asymmetric reduction by immobilized cells of carbonyl reductase and glucose dehydrogenase co-expression E. coli. [Link]
-
Zheng, Y. G., et al. (2019). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. PubMed, 31486281. [Link]
-
Kroutil, W., et al. (2011). Biocatalytic access to nonracemic γ-oxo esters via stereoselective reduction using ene-reductases. Green Chemistry, 13(11), 3149-3156. [Link]
-
ResearchGate. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. [Link]
-
ResearchGate. (n.d.). Chemo-Enzymatic Approach to Statin Side-Chain Building Blocks. [Link]
-
RSC Publishing. (n.d.). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
ResearchGate. (n.d.). Chemoenzymatic routes for the synthesis of the side-chain of Atorvastatin. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
PMC. (2021). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. [Link]
-
ResearchGate. (n.d.). Biocatalysis for the selective reduction of carbonyl groups. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 154026-92-3 [smolecule.com]
- 4. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]
- 7. pnas.org [pnas.org]
- 8. Classification, Catalytic Mechanism and Application Research of Ketoreductases - Oreate AI Blog [oreateai.com]
- 9. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate. | Semantic Scholar [semanticscholar.org]
- 10. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 14. Improvement of carbonyl reductase activity for the bioproduction of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Chiral Alcohols using Carbonyl Reductases
Introduction: The Ascendancy of Carbonyl Reductases in Asymmetric Synthesis
The imperative for enantiomerically pure compounds, particularly chiral alcohols, is a cornerstone of modern drug development and fine chemical manufacturing. These chiral synthons are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and specialty materials. Traditional chemical methods for the asymmetric reduction of prochiral ketones, while effective, often rely on stoichiometric amounts of chiral reagents, expensive and toxic heavy metal catalysts, and harsh reaction conditions. Biocatalysis, leveraging the exquisite selectivity of enzymes, has emerged as a powerful, sustainable, and economically viable alternative.[1][2]
Among the arsenal of biocatalysts, carbonyl reductases (CREs), also known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), have garnered significant attention.[1][2] These enzymes catalyze the stereoselective reduction of a wide range of carbonyl compounds to their corresponding chiral alcohols with exceptional enantiomeric excess (e.e.) and under mild, aqueous conditions.[1][3][4] This guide provides an in-depth exploration of the principles and practical application of carbonyl reductases for chiral alcohol synthesis, tailored for researchers, scientists, and drug development professionals.
Core Principles of Carbonyl Reductase-Catalyzed Asymmetric Reduction
Carbonyl reductases are oxidoreductases that facilitate the transfer of a hydride from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of a substrate.[4][5] The enzyme's chiral active site dictates the facial selectivity of hydride delivery, resulting in the formation of a specific stereoisomer of the alcohol product. The catalytic cycle is a finely tuned process that underscores the efficiency of these biocatalysts.
The Catalytic Cycle: A Symphony of Molecular Recognition and Transformation
The catalytic cycle of a carbonyl reductase can be conceptualized in the following key steps:
-
Cofactor Binding: The reduced nicotinamide cofactor (NAD(P)H) binds to a specific pocket within the enzyme.
-
Substrate Binding: The prochiral ketone substrate binds to the active site in a precise orientation, governed by steric and electronic interactions with the surrounding amino acid residues. This precise positioning is the lynchpin of the enzyme's stereoselectivity.
-
Hydride Transfer: The hydride ion is transferred from the C4 position of the nicotinamide ring of the cofactor to the re or si face of the carbonyl carbon of the substrate.
-
Product Release: The newly formed chiral alcohol product and the oxidized cofactor (NAD(P)⁺) are released from the active site.
-
Cofactor Regeneration: The oxidized cofactor is recycled back to its reduced form to participate in another catalytic cycle. This regeneration is crucial for the economic feasibility of the process.
Figure 1: Generalized catalytic cycle of a carbonyl reductase.
Cofactor Regeneration: The Engine of Biocatalytic Efficiency
The high cost of nicotinamide cofactors necessitates their in-situ regeneration for preparative-scale synthesis.[4][5] Two primary strategies are employed:
-
Substrate-Coupled Regeneration: This approach utilizes a single enzyme that catalyzes both the reduction of the target ketone and the oxidation of a sacrificial co-substrate, typically a cheap alcohol like isopropanol.[1] The large excess of the co-substrate drives the equilibrium towards product formation. However, high concentrations of the co-substrate and the byproduct (acetone) can sometimes inhibit or denature the enzyme.
-
Enzyme-Coupled Regeneration: This more robust method employs a second enzyme, a dehydrogenase, to regenerate the cofactor. The most common system pairs glucose dehydrogenase (GDH) with glucose as the co-substrate.[1] The oxidation of glucose to gluconolactone is practically irreversible, providing a strong thermodynamic driving force for the reaction.[1] Formate dehydrogenase (FDH) with formate as the co-substrate is another widely used system.
Figure 2: Comparison of cofactor regeneration systems.
Experimental Protocols: A Practical Guide to Chiral Alcohol Synthesis
This section provides a generalized, step-by-step protocol for the asymmetric reduction of a prochiral ketone using a commercially available carbonyl reductase. It is intended as a starting point, and optimization of specific parameters is highly recommended for each new substrate-enzyme combination.
Part 1: Enzyme Screening
The selection of the optimal carbonyl reductase is the most critical step. Commercially available screening kits containing a panel of diverse CREs are an excellent starting point.[6]
Materials:
-
Carbonyl reductase screening kit (lyophilized enzymes)[6]
-
Prochiral ketone substrate
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Cofactor regeneration system components (e.g., NAD(P)H, glucose, glucose dehydrogenase)
-
1.5 mL microcentrifuge tubes or 96-well plates
-
Incubator shaker
-
Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)
-
Analytical instrumentation (GC or HPLC with a chiral column)
Procedure:
-
Enzyme Preparation: In separate, labeled microcentrifuge tubes, add a specified amount of each lyophilized carbonyl reductase from the screening kit (e.g., 5-10 mg).[6]
-
Reaction Buffer Preparation: Prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Cofactor Regeneration Mix: If using an enzyme-coupled system, prepare a fresh solution of the cofactor regeneration components in the reaction buffer. For example, a mix could contain NAD(P)⁺, glucose, and glucose dehydrogenase.[6]
-
Substrate Solution: Prepare a stock solution of the prochiral ketone substrate in DMSO (e.g., 100-200 mg/mL).
-
Reaction Setup: To each tube containing a carbonyl reductase, add the reaction buffer and the cofactor regeneration mix (if applicable).
-
Initiate Reaction: Add a small volume of the substrate stock solution to each tube to initiate the reaction (final substrate concentration typically 5-10 mg/mL for screening).[6]
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) with shaking (e.g., 200-250 rpm) for a set period (e.g., 12-24 hours).[6]
-
Work-up: Quench the reaction (e.g., by adding a water-miscible organic solvent like acetonitrile or by adjusting the pH). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Analysis: Analyze the crude product by chiral GC or HPLC to determine the conversion and enantiomeric excess.
Part 2: Preparative-Scale Synthesis
Once the optimal carbonyl reductase has been identified, the reaction can be scaled up. The following is a representative protocol for a whole-cell biotransformation, which often proves more cost-effective for larger scales as it circumvents the need for enzyme purification.[5][7]
Materials:
-
Recombinant E. coli strain overexpressing the selected carbonyl reductase (and a dehydrogenase for cofactor regeneration, if applicable)
-
Growth medium (e.g., LB broth) with appropriate antibiotic
-
Inducer (e.g., IPTG)
-
Centrifuge
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5-7.5)
-
Prochiral ketone substrate
-
Co-substrate for cofactor regeneration (e.g., glucose)
-
Bioreactor or baffled flasks
-
pH meter and base solution (e.g., NaOH) for pH control
Procedure:
-
Cell Culture and Induction: Inoculate the growth medium with the recombinant E. coli strain and grow at 37°C with shaking. When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours to express the enzyme(s).[5]
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Wash the cell pellet with reaction buffer and resuspend to a desired cell concentration (e.g., 50-200 g/L wet cell weight).[5]
-
Biotransformation: In a bioreactor or baffled flask, combine the cell suspension, reaction buffer, and co-substrate (e.g., glucose, typically at a 1.2-1.5 molar excess relative to the substrate).[5]
-
Substrate Addition: Add the prochiral ketone substrate. For high concentrations, a fed-batch strategy may be necessary to avoid substrate inhibition.
-
Reaction Monitoring and Control: Maintain the reaction at the optimal temperature and pH (e.g., 30°C, pH 7.0). Monitor the pH and adjust as necessary with a base solution. Take samples periodically to monitor the progress of the reaction by GC or HPLC.
-
Product Isolation: Once the reaction is complete, separate the cells by centrifugation or filtration. Extract the product from the supernatant with a suitable organic solvent. Purify the product by standard techniques such as column chromatography or distillation.
| Parameter | Screening Scale | Preparative Scale (Whole-Cell) | Rationale |
| Enzyme | Lyophilized powder (5-10 mg) | Recombinant whole cells (50-200 g/L) | Whole cells are more cost-effective for large-scale production. |
| Substrate Conc. | 5-10 mg/mL | 50-200 g/L (or higher) | Higher concentrations are necessary for process efficiency. |
| Cofactor System | Pre-mixed or individual components | Intracellular regeneration or added co-substrate | Whole cells can utilize endogenous cofactor regeneration pathways. |
| Reaction Volume | 0.5-1.5 mL | Liters to cubic meters | Scale-up for production purposes. |
| Reaction Time | 12-24 hours | 12-48 hours | Dependent on enzyme activity and substrate concentration. |
| pH | Typically 6.5-7.5 | Controlled at optimal value | pH affects enzyme activity and stability. |
| Temperature | 25-37°C | Controlled at optimal value | Temperature impacts reaction rate and enzyme stability. |
Table 1: Comparison of typical reaction parameters for screening and preparative-scale synthesis.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Sub-optimal enzyme choice- Inefficient cofactor regeneration- Substrate or product inhibition- Poor substrate solubility- Incorrect pH or temperature | - Screen a wider range of carbonyl reductases- Increase the concentration of the co-substrate or regeneration enzyme- Implement a fed-batch strategy for substrate addition- Add a co-solvent (e.g., DMSO, isopropanol) to improve solubility- Optimize pH and temperature for the specific enzyme |
| Low Enantioselectivity | - Enzyme produces the undesired enantiomer- Presence of competing endogenous enzymes (in whole-cell systems) | - Screen for an enzyme with the opposite stereopreference (anti-Prelog)- Use a purified enzyme or an engineered host strain with relevant reductase genes deleted |
| Enzyme Instability | - Harsh reaction conditions (pH, temperature, organic solvents)- Proteolysis | - Optimize reaction conditions- Consider enzyme immobilization- Add protease inhibitors (for purified enzymes) |
Table 2: Common issues and troubleshooting strategies in carbonyl reductase-catalyzed reactions.
Enzyme Immobilization: Enhancing Stability and Reusability
For industrial applications, the stability and reusability of the biocatalyst are paramount. Enzyme immobilization, the confinement of an enzyme to a solid support, can significantly enhance its operational stability and facilitate its recovery and reuse.[8]
Common Immobilization Techniques:
-
Adsorption: The enzyme is physically adsorbed onto the surface of a carrier (e.g., silica, resins) through weak interactions. This method is simple but can be prone to enzyme leaching.[9]
-
Covalent Bonding: The enzyme is attached to the support via stable covalent bonds. This minimizes leaching but can sometimes impact enzyme activity if the active site is involved.[9]
-
Entrapment: The enzyme is physically entrapped within a polymeric matrix (e.g., alginate, polyacrylamide). This protects the enzyme from the bulk environment but can introduce mass transfer limitations.[9]
-
Cross-Linked Enzyme Aggregates (CLEAs): A carrier-free method where the enzyme is precipitated and then cross-linked.
Recent advances include in vivo self-assembly strategies where the carbonyl reductase is fused to a protein that self-assembles into particles within the host organism, offering a streamlined approach to creating an immobilized biocatalyst.[8]
Figure 3: General workflow for enzyme immobilization.
Conclusion
Carbonyl reductases represent a mature and highly effective technology for the synthesis of chiral alcohols. Their high selectivity, mild operating conditions, and amenability to process optimization and immobilization make them an attractive choice for both academic research and industrial-scale production. By understanding the core principles of catalysis and cofactor regeneration, and by employing systematic screening and optimization strategies, researchers can unlock the full potential of these powerful biocatalysts to access a wide array of enantiomerically pure building blocks for the advancement of science and medicine.
References
-
Immobilization of carbonyl reductase in engineered polyhydroxyalkanoate microspheres for asymmetric synthesis of (S)-CFPL. (2025). Int J Biol Macromol. [Link]
-
Chen, K., Li, K., Deng, J., Zhang, B., Lin, J., & Wei, D. (2016). Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. Microbial Cell Factories, 15(1), 191. [Link]
-
Newgas, S. A., Jeffries, J., Moody, T. S., & Hailes, H. C. (2021). A. Spectrophotometric carbonyl reductase assay monitoring the consumption of NAD(P)H at 340 nm... ResearchGate. [Link]
-
Patel, R. N. (2006). Stereoselective enzymatic synthesis of chiral alcohols with the use of a carbonyl reductase from Candida magnoliae with anti-Prelog enantioselectivity. The Journal of Organic Chemistry, 71(11), 4202–4205. [Link]
-
Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. (2016). Microbial Cell Factories. [Link]
-
Huisman, G. W., & Sheldon, R. A. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(41), 6039–6054. [Link]
-
Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chen, Y., Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 915690. [Link]
-
Ernst, M., Kaup, B., Müller, M., Bringer-Meyer, S., & Sahm, H. (2005). Enantioselective reduction of carbonyl compounds by whole-cell biotransformation, combining a formate dehydrogenase and a (R). ResearchGate. [Link]
-
Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils. (2024). ACS Sustainable Chemistry & Engineering. [Link]
-
How to Immobilize Enzymes on Solid Supports. (2025). Biotechnology Notes. [Link]
-
Asymmetric Reduction of Prochiral Ketones by Using Self‐Sufficient Heterogeneous Biocatalysts Based on NADPH‐Dependent Ketoreductases. (2017). Chemistry – A European Journal. [Link]
-
Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. (2017). Chemistry. [Link]
-
Catalytic Synthesis of (S)-CHBE by Directional Coupling and Immobilization of Carbonyl Reductase and Glucose Dehydrogenase. (n.d.). MDPI. [Link]
-
Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1. (n.d.). ResearchGate. [Link]
-
(PDF) Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. (2016). ResearchGate. [Link]
-
Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. (n.d.). ResearchGate. [Link]
-
A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (2025). PMC. [Link]
-
(PDF) Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. (2022). ResearchGate. [Link]
-
Carbonyl Reduction. (n.d.). Science of Synthesis. [Link]
-
Ketone Reduction. (n.d.). American Chemical Society. Retrieved from [Link]
-
Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (n.d.). Journal of Physical Science. [Link]
-
Enantioselective ketone reductions can be performed enzymatically or using reagents/catalysts. What are the advantages and disadvantages for each method? (n.d.). Study.com. Retrieved from [Link]
-
Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. (2023). ACS Catalysis. [Link]
Sources
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Stereoselective enzymatic synthesis of chiral alcohols with the use of a carbonyl reductase from Candida magnoliae with anti-Prelog enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.strem.com [resources.strem.com]
- 7. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immobilization of carbonyl reductase in engineered polyhydroxyalkanoate microspheres for asymmetric synthesis of (S)-CFPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
alcohol dehydrogenase in asymmetric synthesis of statin precursors
Topic: Alcohol Dehydrogenase in the Asymmetric Synthesis of Statin Precursors
Audience: Researchers, scientists, and drug development professionals.
Harnessing Biocatalysis: A Protocol for the Enantioselective Synthesis of a Key Atorvastatin Precursor Using Engineered Alcohol Dehydrogenase
Statins are a class of blockbuster drugs that have revolutionized the management of hypercholesterolemia by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The chemical structures of leading statins, such as atorvastatin (Lipitor®), rosuvastatin (Crestor®), and pitavastatin, feature a conserved chiral dihydroxyheptanoic acid side chain, which is the key pharmacophore responsible for their therapeutic effect. The precise stereochemistry of this side chain, specifically the (3R, 5R) configuration, is critical for its biological activity. Traditional chemical synthesis routes to these chiral intermediates are often complex, require multiple protection and deprotection steps, and can utilize hazardous reagents under harsh conditions, leading to significant chemical waste.[3][4]
Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a greener, more efficient, and highly selective alternative.[5][6] Alcohol dehydrogenases (ADHs), particularly a sub-class often referred to as ketoreductases (KREDs), have emerged as powerful tools for establishing the crucial stereocenters of statin precursors.[7][8] These enzymes catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with exceptional enantioselectivity and diastereoselectivity.[9] This application note provides a detailed protocol for the synthesis of a key chiral precursor for atorvastatin, t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, using an engineered ketoreductase in a whole-cell biocatalytic system.
The Biocatalytic Advantage: Causality Behind the Method
The core of this process is the stereoselective reduction of a β-ketoester, t-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate, to the corresponding (syn)-diol. The choice of an enzymatic approach is driven by several key factors:
-
Exquisite Stereocontrol: ADHs and KREDs possess a precisely shaped active site that orients the substrate and the nicotinamide cofactor (NADPH or NADH) in a specific manner, ensuring the hydride is delivered to only one face of the carbonyl group. This intrinsic property allows for the direct formation of the desired (3R) stereocenter with exceptionally high diastereomeric excess (>99.5% de), obviating the need for chiral auxiliaries or complex resolution steps.[8][10]
-
Cofactor Regeneration: A critical aspect of making ADH-catalyzed reactions economically viable on a large scale is the regeneration of the expensive nicotinamide cofactor.[1] The protocol described herein employs a coupled-enzyme system where a second enzyme, glucose dehydrogenase (GDH), is co-expressed within the same host organism (E. coli).[11][12] GDH oxidizes inexpensive glucose to gluconic acid, concomitantly reducing NADP+ back to the active NADPH form required by the ketoreductase. This creates a self-sustaining catalytic cycle, requiring only a catalytic amount of the cofactor.[13]
-
Process Efficiency and Sustainability: The use of engineered whole-cell biocatalysts, where both the KRED and GDH are overexpressed, simplifies the process significantly.[12] It eliminates the need for enzyme purification, reduces costs, and improves catalyst stability. The reaction is performed in an aqueous medium under mild conditions (ambient temperature and neutral pH), which dramatically reduces solvent usage and energy consumption compared to traditional organic synthesis.[3][14] Companies like Codexis have pioneered the use of directed evolution to engineer KREDs with vastly improved properties, such as enhanced thermostability, higher activity, and tolerance to high substrate concentrations, making the process industrially robust.[3][10][15]
Visualized Workflow: Enzymatic Synthesis and Cofactor Regeneration
The diagram below illustrates the coupled enzymatic system for the synthesis of the atorvastatin diol precursor. The ketoreductase (KRED) performs the target asymmetric reduction, while glucose dehydrogenase (GDH) ensures the continuous regeneration of the NADPH cofactor.
Caption: Coupled reaction of KRED and GDH for statin precursor synthesis.
Experimental Protocol: Asymmetric Reduction of a Keto-ester Precursor
This protocol details the synthesis of t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate using E. coli cells co-expressing an engineered ketoreductase (e.g., a variant of Lactobacillus brevis KRED, LbCR) and a glucose dehydrogenase (e.g., BmGDH).[8][10]
Part 1: Preparation of Whole-Cell Biocatalyst
-
Transformation: Transform competent E. coli BL21(DE3) cells with a suitable co-expression plasmid (e.g., pETDuet) containing the genes for the engineered KRED and GDH.
-
Cultivation: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200 rpm).
-
Scale-Up & Induction: Use the overnight culture to inoculate 1 L of Terrific Broth medium. Grow the culture at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein Expression: Cool the culture to 20-25°C and induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Continue incubation for 16-20 hours at 20-25°C.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Preparation: Wash the cell pellet with a phosphate buffer (100 mM, pH 7.0) and either use the wet cell paste directly or lyophilize for long-term storage. The lyophilized cells can be stored at -20°C.
Part 2: Biocatalytic Reduction
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction buffer consisting of 100 mM potassium phosphate buffer (pH 6.5-7.0).
-
Reagent Addition:
-
Add D-glucose to a final concentration of 1.1-1.2 molar equivalents relative to the substrate.
-
Add NADP+ to a final concentration of 0.1-0.5 g/L.
-
Add the lyophilized whole-cell biocatalyst. A typical loading is 1-5 g/L of dry cell weight.[10]
-
-
Substrate Addition: Dissolve the substrate, t-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate, in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO if necessary, and add it to the reaction mixture. High substrate loadings of up to 300 g/L have been reported with highly engineered enzymes.[9][10]
-
Reaction Conditions:
-
Maintain the temperature at 35-40°C.[10]
-
Stir the mixture to ensure adequate suspension and mass transfer.
-
Maintain the pH between 6.5 and 7.0. The formation of gluconic acid will lower the pH, so it must be controlled by the automated addition of a base, such as 2 M NaOH.
-
-
Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by HPLC or GC to determine substrate conversion and diastereomeric excess of the product.[16]
Part 3: Product Isolation and Analysis
-
Reaction Quench & Cell Removal: Once the reaction is complete (typically within 6-12 hours), stop the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl t-butyl ether (MTBE). The cell debris can be removed by centrifugation or filtration.
-
Extraction: Extract the aqueous phase twice with the chosen organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude product, t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate. Further purification can be achieved by column chromatography if necessary, although the crude product is often of high purity (>99%).
-
Chiral Analysis: Confirm the stereochemical purity (diastereomeric excess) of the final product using chiral HPLC. A typical method involves a chiral stationary phase like Chiralcel® OD-RH with a mobile phase of n-hexane and 2-propanol.[16][17]
Data Summary: Performance of Engineered Ketoreductases
Protein engineering has been instrumental in developing KREDs suitable for industrial-scale synthesis. The table below summarizes the improvements achieved for a native ketoreductase from Lactobacillus brevis (LbCR) through directed evolution.
| Parameter | Wild-Type LbCR | Engineered Variant (LbCRM8) | Improvement Factor | Reference |
| Thermostability (Half-life at 40°C) | ~0.5 hours | >972 hours | ~1944x | [9][10] |
| Catalytic Efficiency (kcat/Km) | Relative value: 1.0 | Relative value: 3.2 | 3.2x | [9][10] |
| Substrate Loading | Low to moderate | Up to 300 g/L | Significant | [9][10] |
| Diastereomeric Excess (de) | >99.5% | >99.5% | Maintained | [10] |
| Space-Time Yield (STY) | Not reported | Up to 1.05 kg L–1 day–1 | High | [9][10] |
Process Overview Diagram
This diagram outlines the complete workflow, from the preparation of the biocatalyst to the final analysis of the chiral diol product.
Caption: Overall workflow for the biocatalytic synthesis of the statin precursor.
Troubleshooting and Field Insights
-
Low Conversion Rate:
-
Cause: Insufficient cofactor regeneration or enzyme activity.
-
Solution: Ensure the pH is strictly maintained, as GDH activity is pH-sensitive. Verify the activity of both KRED and GDH in the cell lysate. Increase the concentration of glucose or the biocatalyst loading.
-
-
Enzyme Inhibition:
-
Cause: High concentrations of substrate or product can be inhibitory to the enzymes.
-
Solution: Implement a substrate-fed batch strategy where the keto-ester is added portion-wise over time to maintain a low, steady-state concentration.
-
-
Poor Diastereoselectivity:
-
Cause: This is rare with engineered enzymes but could indicate a suboptimal reaction temperature or pH, or the presence of competing endogenous reductases from the E. coli host.
-
Solution: Confirm that the reaction parameters are within the optimal range for the specific KRED variant. Ensure the purity of the starting keto-ester.
-
By replacing traditional chemical reductions with a highly optimized, multi-enzyme biocatalytic process, the synthesis of key statin precursors can be achieved with superior stereoselectivity, reduced environmental impact, and enhanced process safety and efficiency. This approach exemplifies the power of modern biocatalysis in pharmaceutical manufacturing.
References
-
Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2021). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Catalysts, 11(3), 393. [Link]
-
Ji, T., Liaqat, F., Khazi, M. I., et al. (2021). Enzymatic synthesis of a statin precursor by immobilised alcohol dehydrogenase with NADPH oxidase as cofactor regeneration system. Applied Catalysis A, General, 609, 117909. [Link]
-
Kranjčić, N., Vasić-Rački, Đ., & Findlay, K. (2021). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. Reaction Chemistry & Engineering, 6(8), 1436-1447. [Link]
-
Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2021). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [Link]
-
Ni, Y., Li, C., Zhang, J., et al. (2018). Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor. ACS Catalysis, 8(12), 11765-11772. [Link]
-
Huisman, G. W., & Sheldon, R. A. (2011). A green-by-design biocatalytic process for atorvastatin intermediate. Green Chemistry, 13(5), 1079-1087. [Link]
-
Xie, Y., & Tang, Y. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. Applied and Environmental Microbiology, 73(7), 2054-2060. [Link]
-
Kelly, P. P., & O'Neill, M. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(41), 6027-6045. [Link]
-
Zheng, R. C., Zheng, G. W., & Xu, J. H. (2017). Enhanced diastereoselective synthesis of t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by using aldo-keto reductase and glucose dehydrogenase co-producing engineered Escherichia coli. Biotechnology Progress, 33(5), 1235-1242. [Link]
-
Varghese, R. J., & Chrystal, E. (2019). Biocatalysis for the Production of Pharmaceutical Intermediates: Statin Precursors. Catalysis Reviews, 61(4), 525-564. [Link]
-
Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2021). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. [Link]
-
Tang, Y. (2012). An Efficient Biocatalytic Process for Simvastatin Manufacture. UCLA. [Link]
-
ResearchGate. (n.d.). The principle of the ADH-base cofactor regeneration system and its case application. [Link]
-
ResearchGate. (n.d.). Enzymatic preparation of t-butyl-6-cyano-(3R, 5R)-dihydroxyhexanoate by a whole-cell biocatalyst co-expressing carbonyl reductase and glucose dehydrogenase. [Link]
-
ResearchGate. (n.d.). t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate synthesis via asymmetric reduction by immobilized cells of carbonyl reductase and glucose dehydrogenase co-expression E. coli. [Link]
-
ResearchGate. (n.d.). Chemoenzymatic routes for the synthesis of the side-chain of Atorvastatin. [Link]
-
EPA. (2006). Presidential Green Chemistry Challenge: 2006 Greener Reaction Conditions Award. [Link]
-
Ma, H., et al. (2010). Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. Angewandte Chemie International Edition, 49(19), 3333-3336. [Link]
- Google Patents. (n.d.).
-
Chemistry for Sustainability. (n.d.). Evolution of Biocatalysts Towards the Production of Atorvastatin. [Link]
-
Ni, Y., et al. (2018). Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor. ACS Catalysis, 8(12), 11765–11772. [Link]
-
ResearchGate. (n.d.). Biocatalytic synthesis of atorvastatin intermediates. [Link]
-
Boucheloukh, K., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences, 4(1), 21-26. [Link]
-
Boucheloukh, K., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Periodikos. [Link]
Sources
- 1. Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor - ACS Catalysis - Figshare [acs.figshare.com]
- 11. Enhanced diastereoselective synthesis of t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by using aldo-keto reductase and glucose dehydrogenase co-producing engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemistryforsustainability.org [chemistryforsustainability.org]
- 16. medjpps.com [medjpps.com]
- 17. Chiral screening approach of atorvastatin diastereomers by HPLC method [app.periodikos.com.br]
Application Notes and Protocols for the Synthesis of the Rosuvastatin Side Chain
Introduction: The Architectural Significance of the Rosuvastatin Side Chain
Rosuvastatin, a leading synthetic statin, exerts its potent lipid-lowering effects by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The efficacy of rosuvastatin is intrinsically linked to the precise stereochemistry of its heptenoic acid side chain, specifically the (3R,5S)-dihydroxy configuration. The synthesis of this chiral side chain is a pivotal challenge in the total synthesis of rosuvastatin, demanding high stereocontrol and efficiency. This document provides a detailed guide to a robust and widely adopted synthetic protocol for the rosuvastatin side chain, emphasizing the chemical principles and practical considerations that ensure a successful outcome. We will focus on a convergent strategy that couples a chiral aldehyde intermediate with a pyrimidine core via a Wittig reaction, a cornerstone of modern organic synthesis.
Strategic Overview: A Convergent Approach to Stereochemical Precision
The synthesis of the rosuvastatin side chain is most effectively achieved through a convergent approach, wherein the chiral diol moiety is constructed as a separate fragment before its coupling with the heterocyclic core of the molecule. This strategy allows for greater flexibility and control over the stereochemistry of the final product. The key steps in this synthetic pathway are:
-
Establishment of the initial chiral center: This is often achieved through enzymatic resolution or asymmetric synthesis, providing a foundational building block with the correct stereochemistry.
-
Elongation of the carbon chain: The chiral starting material is elaborated through a series of reactions to construct the full six-carbon backbone of the side chain.
-
Installation of the second stereocenter: A diastereoselective reduction is a common method to create the syn-1,3-diol with the desired (3R,5S) configuration.
-
Functional group manipulation: The terminal end of the side chain is converted to an aldehyde, poised for coupling with the pyrimidine core.
This application note will detail a well-established protocol starting from a readily available chiral precursor, leading to the key aldehyde intermediate, Tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of the rosuvastatin side chain intermediate.
Figure 1: Key stages in the synthesis of the rosuvastatin side chain.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the key rosuvastatin side chain intermediate, Tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate.
Protocol 1: Synthesis of (S)-6-chloro-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester
This initial step involves a Reformatsky-type reaction to elongate the carbon chain of the starting material.
| Reagent/Parameter | Quantity/Value | Notes |
| (S)-3-hydroxy-4-chloro-butyronitrile | 69 g | Starting material. |
| Zinc powder | 69 g | Activates the bromoacetate. |
| tert-Butyl bromoacetate | 112.4 g | The C2 source for chain elongation. |
| Glycol dimethyl ether | 400 mL | Anhydrous solvent. |
| Reaction Temperature | Reflux | To initiate and sustain the reaction. |
| Work-up | 2M HCl (aq) | To quench the reaction and adjust pH. |
Procedure:
-
Under a nitrogen atmosphere, add 69 g of zinc powder to 400 mL of glycol dimethyl ether in a suitable reaction vessel. Stir for 20 minutes.
-
Add 69 g of (S)-3-hydroxy-4-chloro-butyronitrile to the suspension.
-
Slowly add 112.4 g of tert-butyl bromoacetate at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3.5 hours.
-
After cooling, slowly add 2M hydrochloric acid to adjust the pH to 5-6.
-
Stir the mixture at room temperature for 2.5 hours.
-
Extract the product with ethyl acetate, wash the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]
Protocol 2: Diastereoselective Reduction to (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
This crucial step establishes the second stereocenter with the desired syn-1,3-diol configuration.
| Reagent/Parameter | Quantity/Value | Notes |
| (S)-6-chloro-5-hydroxy-3-oxo-hexanoate | 100 g | Substrate from the previous step. |
| Diethylmethoxyborane/Sodium borohydride | Stoichiometric | Chelating agent and reducing agent. |
| Tetrahydrofuran/Methanol | As required | Anhydrous solvents. |
| Reaction Temperature | -78 °C | Critical for achieving high diastereoselectivity. |
Procedure:
-
Dissolve the crude (S)-6-chloro-5-hydroxy-3-oxo-hexanoate in a mixture of tetrahydrofuran and methanol.
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Add diethylmethoxyborane to chelate the existing hydroxyl group, followed by the portion-wise addition of sodium borohydride.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with acetic acid and proceed with a standard aqueous work-up.
-
Purify the product by column chromatography to isolate the desired (3R,5S)-diol.
Protocol 3: Protection of the Diol as an Acetonide
The 1,3-diol is protected as an acetonide to prevent unwanted side reactions in subsequent steps.
| Reagent/Parameter | Quantity/Value | Notes |
| (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | 80.6 g | The diol from the previous step. |
| Acetone | 400 mL | Reagent and solvent. |
| p-Toluenesulfonic acid | 1.2 g | Acid catalyst. |
| Reaction Temperature | 50 °C | To promote acetonide formation. |
Procedure:
-
Dissolve 80.6 g of the diol in 400 mL of acetone.
-
Add 1.2 g of p-toluenesulfonic acid as a catalyst.
-
Heat the reaction mixture to 50 °C and maintain for 4 hours.
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected diol.[1]
Protocol 4: Formation of the Aldehyde
The terminal chloromethyl group is converted to the aldehyde, which is the key functionality for the subsequent Wittig coupling.
| Reagent/Parameter | Quantity/Value | Notes |
| (4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Stoichiometric | The protected diol. |
| Oxidizing agent (e.g., Swern, Dess-Martin) | Stoichiometric | To convert the primary alcohol (formed in situ) to the aldehyde. |
| Anhydrous solvent (e.g., DCM) | As required | To facilitate the reaction. |
| Reaction Temperature | -78 °C to room temp | Dependent on the chosen oxidation method. |
Procedure:
-
The conversion of the chloromethyl group to the aldehyde can be achieved through a two-step process: nucleophilic substitution with a suitable oxygen nucleophile (e.g., sodium formate followed by hydrolysis) to give the primary alcohol, followed by oxidation.
-
Alternatively, direct oxidation methods can be employed.
-
A common method is the Swern oxidation. In a typical procedure, oxalyl chloride is added to a solution of dimethyl sulfoxide (DMSO) in dichloromethane (DCM) at -78 °C.
-
The protected diol is then added, followed by a hindered base such as triethylamine.
-
The reaction is allowed to warm to room temperature and then quenched.
-
The crude aldehyde is purified by column chromatography.
Coupling with the Pyrimidine Core: The Wittig Reaction
The synthesized aldehyde, Tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate, is a crucial building block for the final assembly of rosuvastatin.[2] It is coupled with a phosphonium salt of the rosuvastatin pyrimidine core via a Wittig reaction.[3][4] This reaction forms the carbon-carbon double bond of the heptenoate side chain with high E-selectivity.
The general scheme for the Wittig reaction is as follows:
Sources
- 1. CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Strategic Application of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in the Synthesis of Atorvastatin
Introduction: The Architectural Precision of Atorvastatin and the Role of Chirality
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy is intrinsically linked to its precise three-dimensional structure, which allows it to competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The molecule's pharmacophore, particularly its chiral 3,5-dihydroxyheptanoate side chain, is of paramount importance for its biological activity.[2] The specific stereochemistry of this side chain, namely the (3R, 5R) configuration in the final active pharmaceutical ingredient, is crucial for optimal binding to the enzyme's active site.[3][4] This necessitates a synthetic strategy that can meticulously control the stereochemical outcome.
This application note provides a detailed exploration of the use of a key chiral building block, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate , in the industrial synthesis of atorvastatin. We will delve into the rationale behind its selection as a pivotal intermediate, provide detailed protocols for its utilization, and elucidate the underlying chemical principles that govern its transformation into the atorvastatin side chain.
The Cornerstone Intermediate: Why this compound?
The synthesis of a complex chiral molecule like atorvastatin is a testament to the advancements in asymmetric synthesis. The industrial production of atorvastatin hinges on a convergent synthesis strategy, where the complex pyrrole core and the chiral side chain are synthesized separately and then coupled.[5][6] this compound serves as a valuable precursor for the chiral side chain, offering several distinct advantages:
-
Pre-installed Chirality: The (5S) stereocenter is established early in the synthesis, serving as a chiral template for the subsequent introduction of the second stereocenter at the C3 position.[7] This approach is often more efficient and cost-effective than resolving a racemic mixture later in the synthesis.
-
Versatile Functional Groups: The molecule possesses a ketone, a hydroxyl group, a chloro group, and a tert-butyl ester. Each of these functional groups plays a specific role in the subsequent synthetic transformations. The ketone at C3 is the site for a stereoselective reduction, the hydroxyl group at C5 directs this reduction, the chloro group at C6 can be a leaving group for further modifications, and the tert-butyl ester protects the carboxylic acid functionality.
-
Synthetic Accessibility: While the synthesis of this intermediate itself is a multi-step process, scalable and efficient methods have been developed for its production, making it a viable starting material for large-scale manufacturing.[8]
Synthetic Workflow: From Chiral Intermediate to Atorvastatin Side Chain
The journey from this compound to the fully elaborated atorvastatin side chain primarily involves a critical stereoselective reduction of the C3-keto group to a hydroxyl group, yielding tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate. This transformation establishes the desired syn-1,3-diol moiety with the correct absolute stereochemistry.[9][10] Subsequently, the side chain is coupled with the pyrrole core of atorvastatin, often via the Paal-Knorr synthesis.[11][12][13]
Figure 1: Convergent synthesis workflow for Atorvastatin.
Protocols for Key Transformations
Protocol 1: Stereoselective Reduction of this compound
The reduction of the C3-ketone is a pivotal step that dictates the stereochemistry of the final product. Both chemo- and biocatalytic methods have been successfully employed.
Method A: Chemocatalytic Asymmetric Hydrogenation
This method utilizes a chiral catalyst to achieve high diastereoselectivity.
-
Rationale: The use of a chiral ruthenium catalyst, such as Ru[(R)-TolBINAP]Cl₂, facilitates the delivery of hydrogen to one face of the ketone, leading to the desired (3R) alcohol.[14] The (5S)-hydroxyl group can also play a role in directing the stereochemical outcome through chelation with the metal center.
Step-by-Step Protocol:
-
Reactor Setup: To a high-pressure reactor, add this compound and a suitable organic solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Add the chiral ruthenium catalyst (e.g., Ru[(R)-TolBINAP]Cl₂) under an inert atmosphere (e.g., nitrogen or argon). The molar ratio of substrate to catalyst is typically in the range of 1:0.0003 to 1:0.0005.[14]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 3-5 MPa.[14]
-
Reaction Conditions: Heat the reaction mixture to 40-60°C and stir for 4-7 hours.[14] Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Work-up: Upon completion, cool the reactor to room temperature and carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product, tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate, can be purified by column chromatography on silica gel.
Method B: Biocatalytic Reduction using Carbonyl Reductase
Enzymatic reductions offer high stereoselectivity under mild reaction conditions.
-
Rationale: Carbonyl reductases (also known as alcohol dehydrogenases) are enzymes that can stereoselectively reduce ketones to alcohols. Whole-cell biotransformations using microorganisms like Lactobacillus kefir or Rhodotorula gracilis have been shown to be effective for this transformation.[15][16] These biocatalysts often exhibit excellent diastereoselectivity, yielding the desired (3R, 5S)-diol with high purity.
Step-by-Step Protocol (Generalised for Whole-Cell Biotransformation):
-
Biocatalyst Preparation: Cultivate the selected microorganism (e.g., Lactobacillus kefir) in a suitable growth medium until it reaches the desired cell density. Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer).
-
Reaction Setup: Prepare a reaction mixture containing the buffer, a co-factor regeneration system (e.g., glucose and glucose dehydrogenase), and the harvested cells.
-
Substrate Addition: Add this compound to the reaction mixture. The substrate concentration is a critical parameter and should be optimized to avoid substrate inhibition of the enzyme.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 6.0) with gentle agitation.[15] The reaction time can vary from several hours to days, depending on the specific activity of the biocatalyst.
-
Work-up: After the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.
-
Extraction and Purification: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by chromatography.
| Parameter | Chemocatalytic Hydrogenation | Biocatalytic Reduction |
| Catalyst | Chiral Ruthenium Complex | Carbonyl Reductase (Enzyme) |
| Stereoselectivity | High | Excellent |
| Reaction Conditions | High pressure, elevated temperature | Mild (ambient pressure, ~30°C) |
| Solvent | Organic Solvents | Aqueous buffer |
| Work-up | Standard organic chemistry procedures | Involves cell separation |
| Advantages | Faster reaction times, higher substrate loading | High selectivity, environmentally benign |
| Disadvantages | Requires specialized equipment, expensive catalysts | Lower substrate concentrations, longer reaction times |
Table 1: Comparison of Chemocatalytic and Biocatalytic Reduction Methods.
Protocol 2: Paal-Knorr Pyrrole Synthesis for Atorvastatin Assembly
The Paal-Knorr reaction is a classic and industrially significant method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and a primary amine.[5][6][11] In the context of atorvastatin synthesis, the elaborated chiral side chain, now containing a primary amine, is condensed with a 1,4-diketone precursor of the atorvastatin core.
-
Mechanism Insight: The reaction is generally believed to proceed through the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring.[12][13][17] The reaction is typically acid-catalyzed.
Figure 2: Simplified Mechanism of the Paal-Knorr Reaction.
Step-by-Step Protocol (Generalised):
-
Reactant Preparation: Dissolve the 1,4-diketone precursor of the atorvastatin core and the protected chiral side chain amine in an appropriate solvent (e.g., toluene, heptane).
-
Catalyst Addition: Add an acid catalyst, such as pivalic acid or a combination of an organic acid and a tertiary amine, to the reaction mixture.[12]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC). The reaction time can vary depending on the specific substrates and catalyst used.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure may involve washing with aqueous solutions to remove the catalyst and any by-products.
-
Purification: The crude product, the protected form of atorvastatin, is typically purified by crystallization or column chromatography.
Conclusion and Future Perspectives
This compound is a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its strategic use allows for the efficient and stereocontrolled construction of the atorvastatin side chain, a critical component for the drug's therapeutic activity. The choice between chemocatalytic and biocatalytic methods for the key reduction step depends on various factors, including scalability, cost, and environmental considerations. As the demand for greener and more efficient synthetic routes continues to grow, further advancements in both chemo- and biocatalysis are expected to play a significant role in the future of atorvastatin production and the synthesis of other complex chiral drugs.
References
-
ResearchGate. (n.d.). The synthesis of atorvastatin intermediates. Retrieved from [Link]
- Google Patents. (n.d.). WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.
- Google Patents. (n.d.). EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.
-
ResearchGate. (n.d.). Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. Retrieved from [Link]
-
European Patent Office. (n.d.). EP1861364A1 - PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION. Retrieved from [Link]
-
ACS Publications. (2019, February 7). Atorvastatin (Lipitor) by MCR. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Atorvastatin (Lipitor) by MCR. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
- Google Patents. (n.d.). CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
-
National Institutes of Health. (2015, September 14). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-scale synthesis of tert- butyl ( 3R,5S )-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Retrieved from [Link]
-
PubMed. (n.d.). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. Retrieved from [Link]
- Google Patents. (n.d.). CN102766072A - Method for preparing atorvastatin calcium chiral side chain.
-
ResearchGate. (n.d.). An improved process for chiron synthesis of the atorvastatin side chain. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. Retrieved from [Link]
- Google Patents. (n.d.). CN105566281A - Atorvastatin calcium side chain intermediate preparation method.
-
Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2024, March 31). Chiral screening approach of atorvastatin diastereomers by HPLC method. Retrieved from [Link]
-
MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]
- Google Patents. (n.d.). CN109503542B - Atorvastatin calcium intermediate and preparation method and application thereof.
-
PubMed. (n.d.). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of enantiopure forms of statins. Retrieved from [Link]
- Google Patents. (n.d.). US20090221839A1 - Preparation of an Atorvastatin Intermediate.
-
PubMed. (n.d.). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Retrieved from [Link]
Sources
- 1. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 154026-92-3 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 13. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 14. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
Application Notes and Protocols for the Large-Scale Production of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Chiral Building Block
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is a pivotal chiral intermediate in the pharmaceutical industry, primarily utilized in the synthesis of blockbuster statin drugs such as rosuvastatin and atorvastatin.[1] These drugs are instrumental in managing hypercholesterolemia and preventing cardiovascular diseases by inhibiting HMG-CoA reductase. The precise stereochemistry of the (5S) configuration is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API), making the enantioselective synthesis of this intermediate a critical aspect of large-scale drug manufacturing.[1]
This document provides a comprehensive guide to the large-scale production of this compound, detailing both chemical and enzymatic synthesis routes. The protocols are designed to be robust, scalable, and to yield a product of high purity and enantiomeric excess.
Strategic Overview: Pathways to Enantiopure this compound
The industrial production of this key intermediate can be broadly approached via two main strategies: a chemoenzymatic route and a purely chemical synthesis route. The chemoenzymatic approach has gained significant traction due to its high selectivity and milder reaction conditions.
Caption: High-level overview of the primary synthetic routes.
Part 1: Chemoenzymatic Synthesis Protocol
This approach is a hybrid method that leverages the efficiency of chemical synthesis for the precursor followed by a highly selective enzymatic reduction to establish the desired stereocenter.
Step 1.1: Chemical Synthesis of the Precursor, tert-butyl 6-chloro-3,5-dioxohexanoate
The synthesis of the diketo precursor is a crucial first step. A common and scalable method involves the use of Meldrum's acid.[2][3][4]
Reaction Scheme:
Meldrum's acid derivative + Chloroacetyl chloride → Acyl Meldrum's acid → tert-butyl 6-chloro-3,5-dioxohexanoate
Protocol:
-
Acylation of Meldrum's Acid Derivative:
-
In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve the appropriate Meldrum's acid derivative in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to -15°C.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours at 0°C.
-
-
Reaction with tert-butanol:
-
In a separate vessel, prepare a solution of tert-butanol in the reaction solvent.
-
Slowly add the tert-butanol solution to the acylated Meldrum's acid derivative mixture. The reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine to neutralize the generated acid.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude tert-butyl 6-chloro-3,5-dioxohexanoate.
-
The crude product may be used directly in the next step or purified further by column chromatography on silica gel if necessary.
-
| Parameter | Recommended Value |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | -15°C to 0°C for acylation; Room temperature for alcoholysis |
| Reaction Time | 2-4 hours for acylation; 16-24 hours for alcoholysis |
| Base | Triethylamine |
| Purification | Extraction and optional silica gel chromatography |
Step 1.2: Enzymatic Asymmetric Reduction
The core of the chemoenzymatic route is the stereoselective reduction of the prochiral diketone using an alcohol dehydrogenase (ADH). Enzymes from Lactobacillus species, such as Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH), have shown excellent activity and enantioselectivity for this transformation.[5]
Caption: Workflow for the enzymatic asymmetric reduction.
Protocol:
-
Bioreactor Setup:
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 6.0-7.0) in a suitable bioreactor.
-
Add the whole-cell catalyst (recombinant E. coli expressing the desired ADH or the native organism) to the buffer.
-
Incorporate a cofactor regeneration system. A common approach is to use a co-substrate such as isopropanol, which is oxidized to acetone by the same enzyme, thus regenerating the NADPH/NADH cofactor.
-
-
Substrate Addition:
-
Due to the potential for substrate inhibition and the limited aqueous solubility of tert-butyl 6-chloro-3,5-dioxohexanoate, a fed-batch strategy is highly recommended.[5]
-
Dissolve the precursor in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the bioreactor at a controlled rate to maintain a low substrate concentration.
-
-
Reaction Conditions:
-
Maintain the reaction temperature between 25-35°C and ensure gentle agitation to keep the cells suspended and facilitate mass transfer.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or GC to determine the conversion of the starting material and the formation of the product.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (typically >95% conversion), quench the reaction by removing the cells via centrifugation or filtration.
-
Extract the aqueous phase with a suitable organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
| Parameter | Recommended Value |
| Enzyme | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) |
| Cofactor Regeneration | Isopropanol |
| pH | 6.0 - 7.0 |
| Temperature | 25 - 35°C |
| Substrate Feed | Fed-batch |
| Extraction Solvent | Ethyl acetate or MTBE |
Part 2: Large-Scale Purification
Purification is critical to achieve the high purity required for pharmaceutical intermediates.
Protocol:
-
Initial Extraction and Concentration: As described in the work-up sections of the synthesis protocols, the crude product is first obtained by liquid-liquid extraction and concentration.
-
Silica Gel Chromatography:
-
Prepare a column with silica gel, slurry-packed in a non-polar solvent such as hexane or heptane.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, typically a mixture of hexane/heptane and ethyl acetate.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to afford the purified this compound as an oil.
-
Part 3: Analytical Methods for Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.
1. Purity Determination (HPLC/GC):
-
HPLC: A reversed-phase HPLC method using a C18 column is suitable for purity analysis. A typical mobile phase would be a gradient of water and acetonitrile or methanol, with UV detection at a wavelength where the keto-ester chromophore absorbs (e.g., 210-230 nm).
-
GC: Gas chromatography can also be used for purity assessment, often after derivatization of the hydroxyl group to increase volatility.
2. Enantiomeric Excess (ee) Determination (Chiral HPLC):
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralcel OD-H, Chiralpak AD-H, or equivalent are often effective.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is standard.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
3. Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the connectivity of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Part 4: Safety, Handling, and Waste Disposal
1. Hazard Identification:
-
The precursor, tert-butyl 6-chloro-3,5-dioxohexanoate, should also be handled with care, assuming it may have similar or greater toxicity.
2. Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
3. Handling and Storage:
-
Store in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Keep containers tightly closed when not in use.
-
The compound is reported to be hygroscopic and should be stored under an inert atmosphere.
4. Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Organic solvents and chlorinated waste should be collected in separate, labeled containers for proper disposal.
Conclusion
The chemoenzymatic synthesis of this compound offers a robust and highly selective method for its large-scale production. Careful control of reaction parameters, particularly in the enzymatic reduction step, is key to achieving high yields and excellent enantiomeric purity. The protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals to successfully produce this critical pharmaceutical intermediate.
References
-
This compound. PubChem. [Link]
- Preparation of 3,5-dioxo hexanoate ester in two steps.
- Preparation of 3,5-dioxo hexanoate ester in two steps.
- Preparation of 3,5-dioxo hexanoate ester in two steps.
-
A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes. Organic Chemistry Portal. [Link]
-
tert-Butyl 6-chloro-3,5-dioxohexanoate. PubChem. [Link]
-
CAS No : 154026-92-3 | Product Name : tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. Pharmaffiliates. [Link]
-
tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. MySkinRecipes. [Link]
-
Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. PubMed. [Link]
-
Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. ResearchGate. [Link]
-
Determination of Enantiomeric Excess of Ethyl 3,5-dihydroxy-6-benzyloxy Hexanoate by Chiral Reverse Phase High Performance Liquid Chromatography. PubMed. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Regis Technologies Chiral HPLC and SFC Method Development. MZ-Analysentechnik. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
A new and facile preparation of tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate. ElectronicsAndBooks. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
chiral columns. HPLC.eu. [Link]
-
Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. ResearchGate. [Link]
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]
- 3. US9296718B2 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]
- 4. EP2694490B1 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]
protecting group strategies for "tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate"
An Application Guide to Orthogonal Protecting Group Strategies for tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Introduction: Navigating the Synthetic Challenges of a Key Statin Intermediate
This compound is a critical chiral building block in the synthesis of widely prescribed cholesterol-lowering drugs, including rosuvastatin and atorvastatin.[1][2][3] Its value lies in the specific (5S) stereochemistry of its secondary alcohol, which is crucial for the biological activity of the final statin products.[1][4] The synthetic utility of this molecule, however, is complicated by the presence of multiple reactive functional groups: a secondary alcohol, a β-ketoester, a terminal alkyl chloride, and a sterically demanding tert-butyl ester.
The primary challenge for the synthetic chemist is to perform reactions at one site of the molecule without inducing unwanted side reactions at another. The secondary alcohol is both nucleophilic and mildly acidic, while the β-ketoester contains an electrophilic ketone and acidic α-protons, leading to potential enolization and subsequent reactions.[5] This guide provides a detailed overview of orthogonal protecting group strategies, enabling researchers to selectively mask and unmask the hydroxyl and ketone functionalities, thereby granting precise control over the synthetic pathway.
PART 1: Selective Protection of the (5S)-Hydroxy Group
The secondary alcohol is often the first site requiring protection, particularly if subsequent steps involve strong bases or nucleophiles that could react with the hydroxyl proton or if organometallic reagents are to be used.[6][7]
Rationale for Silyl Ether Protection
Silyl ethers are the protecting groups of choice for alcohols due to their ease of installation, tunable stability, and mild, selective removal conditions.[6] Their stability is primarily governed by the steric bulk of the substituents on the silicon atom.[8][9] For this substrate, a bulky silyl ether like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) is ideal. The increased steric hindrance not only enhances stability but also promotes chemoselectivity, favoring reaction at the less-hindered secondary alcohol over the ketone.[8][10]
The relative stability of common silyl ethers is as follows:
-
Basic Conditions: TMS < TES < TBS ≈ TBDPS < TIPS[8]
This tunable stability is the foundation of orthogonal strategies, allowing for the selective deprotection of one silyl ether in the presence of another.[11][9]
Caption: Decision workflow for selecting a 5-OH protecting group.
Protocol 1: tert-Butyldimethylsilyl (TBS) Ether Formation
This protocol details the protection of the 5-hydroxy group using TBS-Cl. Imidazole is used as a base and catalyst.[9]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBS-Cl (1.2 eq) portion-wise at room temperature. Using DMF as a solvent may accelerate the reaction for sterically hindered alcohols.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBS-protected product.
PART 2: Selective Protection of the 3-Oxo Group
Protecting the ketone is necessary when subsequent reactions involve reagents that are sensitive to or reactive with carbonyls, such as hydride reducing agents or organometallics, intended for other parts of the molecule.[12][13]
Rationale for Ketal Protection
The most common and robust method for protecting ketones and aldehydes is the formation of a cyclic acetal, or ketal.[12][14] Ketalization with ethylene glycol to form a 1,3-dioxolane is highly effective. This protection is stable to a wide variety of reaction conditions, including strong bases, nucleophiles, hydrides, and organometallic reagents.[15] Critically, it is introduced under acidic conditions and removed under aqueous acidic conditions, making it perfectly orthogonal to silyl ethers, which are cleaved by fluoride ions.[15][16]
Caption: Experimental workflow for 3-keto group protection via ketalization.
Protocol 2: Ethylene Ketal Formation
This protocol describes the protection of the 3-oxo group using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
Materials:
-
This compound (or its 5-OH protected analogue)
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine the starting material (1.0 eq), ethylene glycol (5.0 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene.
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards ketal formation.[14]
-
Monitor the reaction by TLC until completion (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and quench by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ketal by flash column chromatography.
PART 3: Orthogonal Deprotection Strategies
Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions.[16][17] For the target molecule, the combination of a TBS ether and an ethylene ketal provides a classic and highly reliable orthogonal set.
| OH Protecting Group | Keto Protecting Group | Selective OH Deprotection | Selective Keto Deprotection | Compatibility Notes |
| TBS Ether | Ethylene Ketal | TBAF, THF | 2M HCl, THF/H₂O | Ketal is stable to fluoride; TBS ether is stable to mild aqueous acid.[15][18] |
| TIPS Ether | Ethylene Ketal | TBAF, THF (slower) | 2M HCl, THF/H₂O | TIPS is more stable to acid than TBS, offering a wider processing window.[8][9] |
| Benzyl Ether (Bn) | Ethylene Ketal | H₂, Pd/C | 2M HCl, THF/H₂O | Ketal is stable to hydrogenolysis; Bn ether is stable to aqueous acid. |
Table 1: Orthogonal protecting group pairs and their selective deprotection conditions.
Protocol 3: Selective Ketal Deprotection (Regenerating the Ketone)
This protocol removes the ethylene ketal while leaving the TBS ether intact.
Materials:
-
TBS-protected, ketal-protected substrate
-
Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve the doubly protected substrate (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add 2M HCl (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically complete within 1-3 hours.
-
Once complete, carefully neutralize the acid with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to yield the TBS-protected ketone.
Protocol 4: Selective Silyl Ether Deprotection (Regenerating the Alcohol)
This protocol removes the TBS ether using fluoride ions, a method to which the ketal is completely inert.[6][18]
Materials:
-
TBS-protected, ketal-protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Dissolve the doubly protected substrate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir, monitoring progress by TLC (typically complete in 1-2 hours).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to yield the ketal-protected alcohol.
Conclusion
The successful synthesis of complex molecules like statins from chiral precursors such as this compound hinges on a well-designed protecting group strategy. By employing a robust and orthogonal combination, such as a tert-butyldimethylsilyl ether for the secondary alcohol and an ethylene ketal for the ketone, chemists can unlock a wide range of selective transformations. The protocols outlined in this guide provide a reliable framework for executing these critical protection and deprotection steps, ensuring high yields and preserving the integrity of this valuable chiral intermediate.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Chulsky, K., & Dobrovetsky, R. (2018). Metal-Free Catalytic Reductive Cleavage of Enol Ethers. Organic Letters. [Link]
-
Kamat, V. P., et al. (n.d.). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]
-
Caddick, S., et al. (2005). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ResearchGate. (n.d.). Oxidative cleavage of C−C double bond of aromatic enol ethers. [Link]
-
Chulsky, K., & Dobrovetsky, R. (2018). Metal-Free Catalytic Reductive Cleavage of Enol Ethers. ACS Publications. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
StudySmarter. (2022). Silyl Ether Protecting Groups Explained. [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]
-
Gandon, V., et al. (2013). Chemoselective hydrosilylation of hydroxyketones. PMC - PubMed Central - NIH. [Link]
-
IIT Bombay. (2020). Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
University of Technology Sydney. (n.d.). Cyclic [beta]-keto esters synthesis and reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Raymond, K. N., et al. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.GOV. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. [Link]
-
Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. PubMed. [Link]
-
Myers, A. (n.d.). Protecting Groups. [Link]
- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
-
ChemistNATE. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Kaur, G., et al. (2020). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2019). 20.12: Protecting Groups. [Link]
-
Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection. [Link]
-
Wikipedia. (n.d.). Enol ether. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Seeberger, P. H. (Ed.). (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Isloor, A. M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. [Link]
-
Scribd. (n.d.). Unit 1. Chemoselectivity and Protecting Groups. [Link]
-
JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]
-
Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. [Link]
-
ResearchGate. (2025). (PDF) Mastering β-keto esters. [Link]
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE CAS#: 154026-92-3 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aklectures.com [aklectures.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Dimethyl Acetals [organic-chemistry.org]
- 16. Protective Groups [organic-chemistry.org]
- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
From Chiral Intermediate to Statin: A Detailed Guide to the Downstream Processing of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate to Rosuvastatin
This comprehensive application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the downstream processing of the key chiral intermediate, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, to the blockbuster hypercholesterolemia drug, Rosuvastatin. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide detailed, field-proven protocols for the synthesis of this life-saving medication.
Rosuvastatin is a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. Its complex stereochemistry necessitates a carefully controlled synthetic route, and the downstream processing of key intermediates is critical to ensuring the final active pharmaceutical ingredient (API) meets stringent purity and quality standards. This document outlines a validated pathway from a common chiral building block to the final amorphous calcium salt of Rosuvastatin.
Strategic Overview of the Synthesis
The transformation of this compound to Rosuvastatin involves a series of critical chemical reactions. The overall workflow is designed to build the complex molecular architecture of Rosuvastatin in a controlled and efficient manner.
Caption: Overall workflow for the synthesis of Rosuvastatin.
Part 1: Stereoselective Reduction of the Ketone
The initial and one of the most crucial steps is the diastereoselective reduction of the 3-keto group in the starting material to a hydroxyl group, establishing the desired (3R,5S) stereochemistry of the diol side chain. The Narasaka-Prasad reduction is a well-established and highly effective method for achieving this transformation[3][4].
Mechanism Insight: The Narasaka-Prasad Reduction
This reduction protocol employs a boron chelating agent, such as diethylmethoxyborane, to form a six-membered cyclic intermediate with the existing hydroxyl and keto groups of the substrate. This chelation locks the conformation of the molecule, directing the hydride attack from a reducing agent, typically sodium borohydride, to the less hindered face of the carbonyl group. This results in the formation of the syn-diol with high diastereoselectivity[5][6].
Caption: Simplified mechanism of the Narasaka-Prasad reduction.
Protocol 1: Synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
| Parameter | Value | Reference |
| Starting Material | This compound | [2][7] |
| Reagents | Diethylmethoxyborane (1M in THF), Sodium borohydride (NaBH4) | [8][9] |
| Solvent | Tetrahydrofuran (THF), Methanol (MeOH) | [9] |
| Temperature | -78 °C to room temperature | [9] |
| Reaction Time | 3-4 hours | [9] |
| Work-up | Acetic acid quench, extraction with ethyl acetate | [9] |
| Expected Yield | >95% | [10] |
| Diastereomeric Excess | >99% | [10] |
Step-by-Step Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of dry THF and methanol (4:1 v/v) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylmethoxyborane (1.1 equivalents, 1M solution in THF) dropwise to the stirred solution.
-
Continue stirring at -78 °C for 30 minutes to ensure complete chelation.
-
Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of acetic acid.
-
Allow the mixture to warm to room temperature.
-
Add ethyl acetate and water, and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified further by column chromatography if necessary.
Part 2: Coupling with the Pyrimidine Moiety via Wittig Reaction
The next key transformation is the coupling of the chiral side chain with the pyrimidine core of Rosuvastatin. A common and efficient method to achieve this is the Wittig reaction, which forms the characteristic carbon-carbon double bond of the heptenoate side chain[11][12][13][14]. This requires the synthesis of a suitable pyrimidine-containing phosphonium ylide.
Protocol 2.1: Preparation of the Pyrimidine Aldehyde
The Wittig ylide is typically generated from the corresponding phosphonium salt, which in turn is synthesized from the pyrimidine aldehyde. The synthesis of N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide is a multi-step process, often starting from simpler precursors[15]. For the purpose of this guide, we will consider the aldehyde as a readily available advanced intermediate.
Protocol 2.2: Synthesis of the Pyrimidine Phosphonium Salt
The pyrimidine aldehyde is converted to a phosphonium salt, which is the direct precursor for the Wittig ylide.
| Parameter | Value | Reference |
| Starting Material | N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide | [16] |
| Reagents | Triphenylphosphine hydrobromide | [17][18] |
| Solvent | Acetonitrile | [8] |
| Temperature | Reflux | [8] |
Step-by-Step Procedure:
-
The hydroxymethyl pyrimidine is first converted to the corresponding bromomethyl derivative using a suitable brominating agent (e.g., PBr3 or NBS/triphenylphosphine).
-
The crude bromomethyl pyrimidine is then dissolved in acetonitrile.
-
Triphenylphosphine (1.1 equivalents) is added, and the mixture is heated to reflux for several hours.
-
Upon cooling, the phosphonium salt precipitates and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Protocol 2.3: The Wittig Coupling Reaction
| Parameter | Value | Reference |
| Reactants | tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, Pyrimidine phosphonium salt | [11][12] |
| Base | n-Butyllithium or Sodium Hexamethyldisilazide (NaHMDS) | [19] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [19] |
| Temperature | -78 °C to room temperature | [19] |
| Reaction Time | 12-24 hours | [19] |
Step-by-Step Procedure:
-
Suspend the pyrimidine phosphonium salt (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) to generate the deep red-colored ylide. Stir for 1 hour at this temperature.
-
In a separate flask, dissolve tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (1 equivalent) in anhydrous THF.
-
Slowly add the solution of the diol to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a protected Rosuvastatin ester, is then purified by column chromatography.
Part 3: Deprotection and Salt Formation
The final steps in the synthesis involve the removal of the tert-butyl ester protecting group and the conversion of the resulting carboxylic acid into the amorphous calcium salt.
Protocol 3.1: Hydrolysis of the tert-butyl Ester
Acid-catalyzed hydrolysis is a standard method for the deprotection of tert-butyl esters[20].
| Parameter | Value | Reference |
| Starting Material | Protected Rosuvastatin Ester | [21][22] |
| Reagent | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent | [23][24] |
| Solvent | Dichloromethane (DCM) or Acetonitrile | [23] |
| Temperature | 0 °C to room temperature | [23] |
Step-by-Step Procedure:
-
Dissolve the protected Rosuvastatin ester in dichloromethane.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (or a solution of HCl in an organic solvent) dropwise.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
Carefully neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent to remove any non-polar impurities.
-
The aqueous layer containing the sodium salt of Rosuvastatin is used directly in the next step.
Protocol 3.2: Formation of Amorphous Rosuvastatin Calcium
The final step is the precipitation of the amorphous calcium salt of Rosuvastatin from the aqueous solution of its sodium salt[25][26].
| Parameter | Value | Reference |
| Starting Material | Aqueous solution of Rosuvastatin sodium salt | [7][21] |
| Reagent | Calcium chloride (CaCl2) solution | [7][26] |
| Temperature | 0-5 °C | |
| Purification | Recrystallization/Washing | [1][5] |
Step-by-Step Procedure:
-
Cool the aqueous solution of Rosuvastatin sodium salt to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of calcium chloride (0.5 equivalents) with vigorous stirring.
-
A white precipitate of Rosuvastatin calcium will form.
-
Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) to yield amorphous Rosuvastatin calcium.
-
The amorphous nature of the product can be confirmed by Powder X-ray Diffraction (PXRD)[27].
Part 4: Analytical Characterization
Throughout the synthesis, it is imperative to monitor the progress of each reaction and the purity of the intermediates and the final product. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose[22][28][29][30][31].
Typical HPLC Method Parameters for Rosuvastatin and Intermediates
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [17][28] |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate or formate buffer), gradient or isocratic elution | [31][32] |
| Flow Rate | 1.0 mL/min | [32] |
| Detection | UV at ~242 nm | [31] |
| Column Temperature | 25-40 °C | [28] |
Data Interpretation:
The purity of each intermediate and the final API is determined by the area percentage of the main peak in the HPLC chromatogram. The presence of any impurities, such as diastereomers or by-products from side reactions, can be identified and quantified. The acceptance criteria for the purity of the final Rosuvastatin calcium are typically very high (>99.5%)[26][33].
Conclusion
The downstream processing of this compound to Rosuvastatin is a multi-step synthesis that demands precise control over reaction conditions to achieve the desired stereochemistry and purity. This application note has provided a detailed, practical guide to this process, from the critical stereoselective reduction to the final salt formation. By understanding the rationale behind each step and adhering to the detailed protocols, researchers and drug development professionals can confidently navigate the synthesis of this important therapeutic agent.
References
-
Časar, Z., Steinbücher, M., & Košmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. The Journal of organic chemistry, 75(19), 6681–6684. [Link]
- EP1893585A1 - Process for the preparation of n-[4-(4-fluorophenyl)
- WO2006136408A2 - Process for preparing pure amorphous rosuvastatin calcium - Google P
-
Časar, Z., Steinbücher, M., & Košmrlj, J. (2010). Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin. Scribd. [Link]
- WO2006100689A1 - Process for preparation of rosuvastatin - Google P
-
Chaudhari, B. R., et al. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. World Journal of Pharmaceutical and Medical Research, 3(8), 121-135. [Link]
-
Potrzebowski, M. J., et al. (2020). Exploring the molecular reorientations in amorphous rosuvastatin calcium. Scientific reports, 10(1), 14925. [Link]
-
Časar, Z., Steinbücher, M., & Košmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. The Journal of organic chemistry, 75(19), 6681–6684. [Link]
-
Časar, Z., Steinbücher, M., & Košmrlj, J. (2010). Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. Semantic Scholar. [Link]
- US8653265B2 - Preparation method of rosuvastatin calcium and its intermediates - Google P
- US9150518B2 - Process for preparing amorphous rosuvastatin calcium of impurities - Google P
- WO2012172564A1 - Process for preparation of rosuvastatin calcium - Google P
-
Narasaka–Prasad reduction - Wikipedia. [Link]
-
De-Guo, L., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Molecules, 28(1), 431. [Link]
-
Narasaka–Prasad Reduction: The Ultimate Game-Changer! - YouTube. [Link]
-
Rosuvastatin HPLC Analysis RP-mode - Scribd. [Link]
-
Hu, L. (2018). Preparation process of rosuvastatin calcium preparation. SciSpace. [Link]
-
NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES - AWS. [Link]
-
Liu, Z., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology progress, 33(3), 612–620. [Link]
- CN110483412A - A kind of synthetic method of the Rosuvastatin tert-butyl ester - Google P
- WO2009143776A1 - Preparation method of rosuvastatin calcium and its intermediates - Google P
- CN104817505A - Method of preparing N-[4-(4-fluorophenyl)
-
Liu, Z., et al. (2017). Large-scale synthesis of tert- butyl ( 3R,5S )-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. ResearchGate. [Link]
-
ANALYTICAL METHOD VALIDATION REPORT FOR ASSAY OF ROSUVASTATIN AND BEMPEDOIC ACID BY HPLC - World Journal of Pharmaceutical and Life Sciences. [Link]
-
Kaila, H. O., et al. (2010). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Indian journal of pharmaceutical sciences, 72(5), 592–598. [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Narasaka-Prasad Reduction - SynArchive. [Link]
-
Development and Validation of Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Fenofibrate in Tablet Dosage Form. ResearchGate. [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. [Link]
-
analytical procedure for determination of rosuvastatin calcium through reverse phase hplc and its - YMER. [Link]
-
((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide - Oakwood Chemical. [Link]
-
((4-(4-fluorophenyl)-6-isopropyl-2-(n-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide - ChemUniverse. [Link]
-
Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells - ResearchGate. [Link]
- WO 2014/203045 Al - Googleapis.com.
-
Narasaka-Prasad Reduction - YouTube. [Link].youtube.com/watch?v=0h9f8cQ5-jA)
Sources
- 1. US9150518B2 - Process for preparing amorphous rosuvastatin calcium of impurities - Google Patents [patents.google.com]
- 2. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. US20070191318A1 - Process for the preparation of amorphous rosuvastatin calcium - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2006100689A1 - Process for preparation of rosuvastatin - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. EP1893585A1 - Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. CN104817505A - Method of preparing N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide - Google Patents [patents.google.com]
- 17. ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide [oakwoodchemical.com]
- 18. chemuniverse.com [chemuniverse.com]
- 19. researchgate.net [researchgate.net]
- 20. tert-Butyl Esters [organic-chemistry.org]
- 21. US8653265B2 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]
- 22. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. WO2012172564A1 - Process for preparation of rosuvastatin calcium - Google Patents [patents.google.com]
- 24. CN110483412A - A kind of synthetic method of the Rosuvastatin tert-butyl ester - Google Patents [patents.google.com]
- 25. Preparation process of rosuvastatin calcium preparation (2018) | Hu Liyong [scispace.com]
- 26. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 27. Exploring the molecular reorientations in amorphous rosuvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. scribd.com [scribd.com]
- 30. wjpls.org [wjpls.org]
- 31. ymerdigital.com [ymerdigital.com]
- 32. Organic Syntheses Procedure [orgsyn.org]
- 33. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Welcome to the technical support center for the synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you optimize your synthesis and achieve high yields of this critical chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The synthesis of this compound is most commonly achieved through the asymmetric reduction of its precursor, tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH). There are two main approaches for this transformation:
-
Biocatalytic (Enzymatic) Reduction: This is the preferred method in many applications due to its high stereoselectivity and mild reaction conditions.[1][2] It typically employs enzymes such as alcohol dehydrogenases (ADHs) or carbonyl reductases. Whole-cell systems, like Lactobacillus kefir or recombinant E. coli, are often used to provide the necessary enzymes and cofactor regeneration.[3][4]
-
Chemical Reduction: This approach uses chemical reducing agents. To achieve the desired stereoselectivity, chiral catalysts or directing groups are often necessary. A common method involves the use of sodium borohydride in combination with a chelating agent. Another approach is catalytic hydrogenation with chiral ruthenium catalysts, such as Ru[(R)-TolBINAP]Cl₂.[5][6]
Q2: Why is the (5S) stereochemistry so critical?
The (5S) configuration of the hydroxyl group is an absolute requirement for the biological activity of many statin drugs, such as rosuvastatin and atorvastatin, for which this compound is a key precursor.[7][8] This specific stereocenter is essential for the final drug molecule to bind effectively to the active site of HMG-CoA reductase, the target enzyme for lowering cholesterol.[7] Incorrect stereochemistry can lead to a dramatic loss of efficacy or even undesired side effects.
Q3: What are the main advantages of enzymatic reduction over chemical methods for this synthesis?
Enzymatic methods offer several distinct advantages:
-
High Stereoselectivity: Enzymes can produce the desired (5S) enantiomer with very high enantiomeric excess (e.e.), often exceeding 99%.[2] This minimizes the need for chiral purification of the final product.
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH.[1] This reduces the risk of side reactions and degradation of the substrate or product.
-
Environmental Sustainability: These methods avoid the use of heavy metal catalysts and harsh reagents, making them a greener alternative.[9]
-
High Yields: With proper optimization, enzymatic reductions can achieve high product yields, often exceeding 90%.[10]
Q4: What is the typical starting material for this synthesis and how is it prepared?
The direct precursor for the synthesis of this compound is tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) . The synthesis of CDOH can be accomplished through several routes, including the Blaise condensation of (S)-4-chloro-3-hydroxy-butanenitrile with a zinc enolate of tert-butyl bromoacetate, or from Meldrum's acid derivatives.[6][11] The quality of the CDOH is crucial, as impurities can interfere with the subsequent reduction step.
Q5: What are the key safety considerations for this synthesis?
While the specific hazards depend on the chosen synthetic route, some general precautions should be taken:
-
Handling of Reagents: Tert-butyl 6-chloro-3,5-dioxohexanoate and other intermediates may be irritants. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: Organic solvents used in the reaction and purification steps (e.g., dichloromethane, THF, ethyl acetate) are often flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper storage and handling.
-
Hydrogenation Safety: If using catalytic hydrogenation, be aware of the hazards associated with handling hydrogen gas under pressure. Use a properly rated reactor and follow all safety protocols for high-pressure reactions.[5]
-
Biohazard Considerations: When working with microorganisms like E. coli or various yeast strains, follow standard biosafety practices to prevent contamination and exposure.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Problem 1: Low Overall Yield
Q: My reaction is consistently resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this problem.
Potential Causes & Suggested Solutions
-
Cause 1: Poor Substrate Stability
-
Explanation: The starting material, tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH), has limited stability in aqueous solutions and can degrade over time, especially at non-optimal pH or higher temperatures.[2]
-
Solution: Implement a fed-batch strategy . Instead of adding all the substrate at the beginning of the reaction, add it gradually over several hours. This maintains a low, steady concentration of the substrate, minimizing degradation and potential enzyme inhibition.[2][10]
-
-
Cause 2: Enzyme or Catalyst Inactivation
-
Explanation: The enzyme or chemical catalyst may be losing its activity during the reaction. For enzymes, this can be due to suboptimal pH, temperature, or inhibition by the substrate or product.[10] For chemical catalysts, this could be due to poisoning by impurities.
-
Solution:
-
Optimize Reaction Conditions: Systematically vary the pH and temperature to find the optimal range for your specific enzyme or catalyst. For many enzymatic reductions, a pH of 6.0-7.0 and a temperature of 30-35°C are good starting points.[12]
-
Ensure Cofactor Regeneration (for enzymatic reactions): If your system requires a cofactor like NADPH or NADH, its regeneration is critical. Consider using a coupled-enzyme system (e.g., with glucose dehydrogenase) or a whole-cell system that can efficiently regenerate the cofactor.[4]
-
Purify Starting Material: Ensure your CDOH is free of impurities that could poison the catalyst.
-
-
-
Cause 3: Incomplete Reaction
-
Explanation: The reaction may not be running to completion, leaving unreacted starting material.
-
Solution:
-
Increase Catalyst/Enzyme Loading: Try increasing the amount of catalyst or enzyme to see if the conversion improves.
-
Extend Reaction Time: Monitor the reaction progress over time using techniques like TLC or HPLC. Extend the reaction time until no further product formation is observed.
-
Improve Mass Transfer: In heterogeneous reactions (e.g., with whole cells or immobilized enzymes), ensure adequate mixing to improve contact between the substrate and the catalyst.
-
-
Below is a decision-making workflow for troubleshooting low yield:
Caption: Troubleshooting workflow for low yield.
Problem 2: Poor Stereoselectivity (Low e.e. or d.e.)
Q: I am getting a mixture of stereoisomers. How can I improve the enantiomeric excess (e.e.) of the (5S) product?
A: Achieving high stereoselectivity is paramount for this synthesis. Poor selectivity usually points to issues with the catalyst or reaction conditions.
Potential Causes & Suggested Solutions
-
Cause 1: Incorrect Choice of Catalyst/Enzyme
-
Explanation: Not all reducing agents or enzymes will provide the desired stereoselectivity. Some may produce the (5R) enantiomer or a racemic mixture.
-
Solution:
-
Enzymatic Route: Use an enzyme known for its high selectivity in reducing CDOH to the (5S) product. Alcohol dehydrogenases from Lactobacillus kefir (LkADH) and Lactobacillus brevis (LbADH) are well-documented for this purpose.[2] Screening different yeast strains can also identify highly selective biocatalysts.[12]
-
Chemical Route: If using a chemical method, a chiral catalyst is essential. For example, Ru[(R)-BINAP]Cl₂ is known to catalyze asymmetric hydrogenation to give the desired stereoisomer.[5] For borohydride reductions, the choice of a suitable chelating agent is critical.
-
-
-
Cause 2: Suboptimal Reaction Conditions
-
Explanation: Even with the right catalyst, reaction conditions can influence stereoselectivity. For example, higher temperatures can sometimes reduce the enantioselectivity of an enzymatic reaction.
-
Solution:
-
Temperature Control: Run the reaction at the optimal temperature for stereoselectivity, which may be lower than the optimal temperature for reaction rate. For many enzymatic reductions, this is around 30°C.[13]
-
pH Optimization: Ensure the pH of the reaction medium is optimal for the enzyme's stereoselective performance.
-
-
Problem 3: Formation of Side Products
Q: I am observing significant side product formation in my reaction mixture. What are these side products and how can I avoid them?
A: The most common side product in this synthesis is the diol, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, resulting from the over-reduction of the ketone at the C3 position.
Potential Causes & Suggested Solutions
-
Cause 1: Over-reduction of the C3-keto group
-
Explanation: The reducing agent (chemical or enzymatic) can sometimes continue to reduce the ketone at the C3 position after the C5 ketone has been reduced. This is more common with strong reducing agents or less selective enzymes.
-
Solution:
-
Use a Regioselective Enzyme: Select an enzyme that is highly regioselective for the C5 ketone over the C3 ketone. ADHs from Lactobacillus species have shown good regioselectivity.[2]
-
Control Reaction Time: Carefully monitor the reaction and stop it once the formation of the desired mono-hydroxy product is maximized, before significant diol formation occurs.
-
Milder Reducing Agents: If using a chemical method, consider a milder or more sterically hindered reducing agent that will selectively attack the more accessible C5 ketone.
-
-
Experimental Protocols & Data
General Protocol for Enzymatic Asymmetric Reduction of CDOH
This protocol is a generalized procedure based on common practices in the literature.[2][3][10] Optimization will be required for specific enzyme systems.
-
Biocatalyst Preparation: Prepare the whole-cell biocatalyst (e.g., Lactobacillus kefir or recombinant E. coli expressing a suitable carbonyl reductase) by growing the cells to the desired density and harvesting them by centrifugation.
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffer solution (e.g., phosphate buffer, pH 6.0-7.0).
-
Cofactor Regeneration System: Add components for cofactor regeneration. For example, if using a system coupled with glucose dehydrogenase, add glucose. If using an ADH from Lactobacillus, isopropanol can often serve as the sacrificial co-substrate for NADPH regeneration.
-
Cell Suspension: Resuspend the prepared biocatalyst in the buffer to the desired concentration (e.g., 50-100 g/L).
-
Fed-Batch Substrate Addition:
-
Prepare a stock solution of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH).
-
Begin the reaction by adding an initial small amount of CDOH to the reactor.
-
Continuously or intermittently feed the remaining CDOH stock solution into the reactor over a period of 24-48 hours, maintaining a low substrate concentration.
-
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC to determine the concentrations of the substrate and product.
-
Work-up and Purification: Once the reaction is complete, remove the cells by centrifugation or filtration. Extract the product from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated. The crude product can be purified further by column chromatography if necessary.
Data Summary: Comparison of Catalytic Systems
The following table summarizes typical performance data for different catalytic approaches to this synthesis.
| Catalytic System | Substrate Conc. | Temp (°C) | Yield (%) | Stereoselectivity (e.e. or d.e.) | Reference |
| Lactobacillus kefir (whole cells) | Fed-batch | 30 | ~85% | >99% d.e. | [3] |
| Mutant LkADH (whole cells) | 100 g/L (Fed-batch) | 30 | 94% | 99.5% e.e. | [10] |
| Carbonyl Reductase + GDH | 400 g/L (Fed-batch) | 30 | 98.5% | >99% e.e. | [4] |
| Rhodotorula gracilis (yeast) | 1 g/L | 30 | 68.3% | 95.1% d.e. | [12] |
| Ru[(R)-TolBINAP]Cl₂ | N/A | 40-60 | High | High | [5] |
Synthesis and Troubleshooting Workflow
The diagram below illustrates the overall workflow from the precursor to the final product, including key decision points for troubleshooting.
Caption: Overall synthesis and troubleshooting workflow.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 6. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 7. Buy this compound | 154026-92-3 [smolecule.com]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Welcome to the technical support center for the purification of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this key chiral intermediate. As a crucial building block in the synthesis of statins like Rosuvastatin, its purity is paramount for the success of subsequent synthetic steps.[1][2][3][4][5][6]
This document provides a comprehensive resource to navigate the common challenges encountered during the purification of this molecule from a typical reaction mixture.
I. Understanding the Reaction Mixture: What to Expect
The primary route to this compound involves the asymmetric reduction of its precursor, tert-butyl 6-chloro-3,5-dioxohexanoate.[7][8] A successful purification strategy begins with a thorough understanding of the potential components in your crude reaction mixture.
dot
Sources
- 1. scbt.com [scbt.com]
- 2. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. Buy this compound | 154026-92-3 [smolecule.com]
- 6. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
- 7. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Welcome to the technical support center for tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS 154026-92-3). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral intermediate in the synthesis of statins, such as Rosuvastatin and Atorvastatin.[1][2][3] As a key building block, its stability is paramount to ensure the stereochemical integrity and purity of the final active pharmaceutical ingredient (API).[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Our approach is rooted in fundamental chemical principles and field-proven insights to help you navigate potential pitfalls and ensure the success of your synthetic endeavors.
Visualizing Potential Degradation Pathways
The stability of this compound is influenced by its key functional groups: a β-hydroxy ketone, a tert-butyl ester, and a primary alkyl chloride. The following diagram illustrates the potential degradation pathways under various stress conditions.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter, their probable causes, and systematic solutions.
Issue 1: Appearance of a New, More Polar Peak in HPLC During Work-up or Storage in Protic Solvents
Symptoms:
-
A new peak with a shorter retention time (on a reversed-phase column) appears in your HPLC chromatogram.
-
A decrease in the area of the main peak corresponding to the starting material.
-
Inconsistent assay results.
Probable Cause:
This is a classic sign of the hydrolysis of the tert-butyl ester group to the corresponding carboxylic acid. Tert-butyl esters are known to be highly susceptible to acidic conditions, even trace amounts of acid can catalyze this degradation.[4] Protic solvents, especially in combination with mild heating or extended reaction times, can facilitate this process.
Troubleshooting Workflow:
Caption: Workflow to address tert-butyl ester hydrolysis.
Experimental Protocol: Quenching and Extraction
-
Upon completion of the reaction, cool the reaction mixture to 0-5 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is between 7.0 and 8.0.
-
Extract the product promptly with a cold, dry aprotic solvent such as ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 30-35 °C.
Issue 2: Formation of Multiple, Unidentified Byproducts Under Basic Conditions
Symptoms:
-
Complex chromatogram with several new peaks, making purification difficult.
-
Significant loss of starting material when treated with bases like NaOH, KOH, or even milder bases like amines.
Probable Causes:
The presence of a halogen, a hydroxyl group, and a ketone in the same molecule opens up several base-mediated degradation pathways:
-
Intramolecular Cyclization: The hydroxyl group can be deprotonated by the base, and the resulting alkoxide can act as an internal nucleophile, displacing the chloride to form a five-membered ring epoxide. This is a classic halohydrin reaction.[5][6][7]
-
Favorskii-type Rearrangement: Abstraction of a proton alpha to the ketone can lead to the formation of a cyclopropanone intermediate, which can then be attacked by a nucleophile, resulting in a rearranged product.[8][9][10][11][12]
Troubleshooting and Optimization:
| Strategy | Rationale |
| Use of Non-Nucleophilic Bases | For reactions requiring a base, consider using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to deprotonate the hydroxyl group or act as nucleophiles. |
| Protection of the Hydroxyl Group | If the subsequent reaction chemistry allows, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) can prevent intramolecular cyclization. |
| Strict Temperature Control | Keep the reaction temperature as low as possible to minimize the rates of these side reactions. |
| Careful Choice of Nucleophile | If a nucleophilic reaction is intended, a more potent external nucleophile might outcompete the intramolecular cyclization. |
Issue 3: Degradation Upon Heating or During Distillation
Symptoms:
-
The compound turns dark upon heating.
-
Loss of purity after attempts to purify by distillation.
-
Appearance of lower boiling point impurities.
Probable Cause:
β-hydroxy ketones are susceptible to thermal decomposition via a retro-aldol reaction.[13][14] This involves the cleavage of the carbon-carbon bond between the alpha and beta carbons relative to the ketone, leading to the formation of an aldehyde and a ketone. In this case, it would likely decompose into tert-butyl acetoacetate and 2-chloroacetaldehyde.
Preventative Measures:
-
Avoid High Temperatures: Maintain temperatures below 40°C during all processing and storage steps.
-
Use Non-thermal Purification Methods: Opt for chromatography for purification instead of distillation.
-
Store at Recommended Conditions: The compound is known to be hygroscopic and should be stored at -20°C under an inert atmosphere.[14]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The compound is hygroscopic and thermally sensitive. For long-term stability, it should be stored in an airtight container, under an inert atmosphere (e.g., argon or nitrogen), at -20°C.[14] For short-term laboratory use, it should be kept in a desiccator and allowed to warm to room temperature before opening to prevent moisture condensation.
Q2: I am observing poor resolution and peak tailing during chiral HPLC analysis. What could be the cause?
A2: Poor peak shape in chiral HPLC can be due to several factors. Firstly, ensure your sample is fully dissolved and free of particulates. Secondly, secondary interactions with the stationary phase can cause tailing. For a compound with a hydroxyl and keto group, consider the following:
-
Mobile Phase Modifiers: For normal phase chromatography (e.g., on a polysaccharide-based column), the addition of a small amount of an alcohol (like ethanol or isopropanol) can improve peak shape. For reversed-phase, ensure the pH of the mobile phase is controlled with a suitable buffer.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Inappropriate Column: The choice of chiral stationary phase (CSP) is crucial. A systematic screening of different CSPs (e.g., amylose-based, cellulose-based) is often necessary to find the optimal one for your compound.[15][16]
Q3: Can I use a base like sodium hydroxide for a saponification reaction?
A3: While tert-butyl esters are generally resistant to basic hydrolysis, the other functional groups in this molecule make the use of strong bases like NaOH risky. As discussed in the troubleshooting section, this could lead to intramolecular cyclization or a Favorskii-type rearrangement. If the goal is to obtain the carboxylic acid, a carefully controlled acid-catalyzed hydrolysis is the more predictable route.
Q4: What is a good starting point for a stability-indicating HPLC method?
A4: A good starting point for a reversed-phase HPLC method to separate the parent compound from its potential polar degradants (like the hydrolyzed carboxylic acid) would be:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of A and gradually increase B. For example, 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
This method would need to be validated to ensure it can separate all potential degradation products from the main peak.
Q5: Is the compound susceptible to photodecomposition?
References
-
Favorskii rearrangement - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Favorskii Rearrangement - NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Favorskii Rearrangement of Haloketones - Organic Reactions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Favorskii Rearrangement - Chemist Wizards. (n.d.). Retrieved January 12, 2026, from [Link]
- Yates, B. L., & Quijano, J. (1969). Thermal decomposition of .beta.-hydroxy ketones. The Journal of Organic Chemistry, 34(10), 2506-2508.
- Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
-
Halohydrins from Alkenes - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]
-
Halohydrin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
The mechanism of how halohydrins make epoxides via intramolecular SN2 - YouTube. (2015, April 28). Retrieved January 12, 2026, from [Link]
-
This compound | C10H17ClO4 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal. (2010, October 9). Retrieved January 12, 2026, from [Link]
-
Easy Access to β-Halo Amino Esters and Aziridine 2-Carboxylic Esters from Halohydrins | Request PDF. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products - T,C&A LAB. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chemical vs. Physical Stability of Formulations - Microtrac. (n.d.). Retrieved January 12, 2026, from [Link]
-
CHEMICAL STABILITY OF DRUGS - IIP Series. (n.d.). Retrieved January 12, 2026, from [Link]
-
Understanding Chemical Intermediates in Pharmaceutical Manufacturing - Deli. (2025, December 26). Retrieved January 12, 2026, from [Link]
-
Dos and Don'ts for Using Daicel Chiral Columns Effectively - Chiral Technologies. (n.d.). Retrieved January 12, 2026, from [Link]
-
Trouble with chiral separations - Chromatography Today. (2020, May 20). Retrieved January 12, 2026, from [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns - YMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones - Chemistry LibreTexts. (2014, July 26). Retrieved January 12, 2026, from [Link]
-
Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]
-
CAS No : 154026-92-3 | Product Name : tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate - Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]
-
tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate | CAS 154026-92-3 - Veeprho. (n.d.). Retrieved January 12, 2026, from [Link]
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved January 12, 2026, from [Link]
-
(R)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | CAS 404958-08-3 - Veeprho. (n.d.). Retrieved January 12, 2026, from [Link]
- WO2009009152A1 - Rosuvastatin intermediates and their preparation - Google Patents. (n.d.).
-
tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate 50mg | forenap. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mechanism of the thermal decomposition of β-hydroxy alkenes. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF. (2025, August 5). Retrieved January 12, 2026, from [Link]
-
Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed. (2020, January). Retrieved January 12, 2026, from [Link]
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. Halohydrin - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemistwizards.com [chemistwizards.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Welcome to the technical support center for the synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key chiral intermediate, notably used in the synthesis of widely prescribed statins like rosuvastatin.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on the diastereoselective reduction of its precursor, tert-butyl 6-chloro-3,5-dioxohexanoate.
Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic route for higher yield, purity, and stereoselectivity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low Diastereoselectivity - Presence of Undesired Diastereomers
Question: My final product shows significant contamination with diastereomers, specifically the (3R,5S), (3S,5S), and/or (3R,5R) isomers, leading to a low diastereomeric excess (d.e.). How can I improve the stereoselectivity of the reduction of the 3-keto group?
Answer: Achieving high diastereoselectivity in the reduction of the C3-ketone is the most critical challenge in this synthesis. The formation of the desired (5S, 3R)-diol from the (5S)-hydroxyketone precursor is often incomplete, leading to a mixture of diastereomers. The stereochemical outcome is governed by the method of hydride delivery to the ketone.
Root Causes and Solutions:
-
Non-Chelating Conditions (Felkin-Anh Control): Standard sodium borohydride (NaBH₄) reductions in alcoholic solvents like methanol or ethanol often lead to poor diastereoselectivity.[4] This is because the reaction proceeds through a Felkin-Anh model where the approach of the hydride is sterically hindered, but without strong directing effects, a mixture of products is common.[2][5][6]
-
Troubleshooting: To enhance selectivity, a move towards chelation-controlled reduction is highly recommended. This involves the use of a Lewis acid that can coordinate to both the C5-hydroxyl and the C3-carbonyl oxygen, forming a rigid six-membered ring intermediate. This conformation locks the molecule in a state where hydride attack is directed to one face of the carbonyl.
-
-
Ineffective Chelation: Even with the addition of a chelating agent, poor selectivity can result from:
-
Inappropriate Lewis Acid: The choice of Lewis acid is crucial. Boron-based reagents are particularly effective.
-
Suboptimal Temperature: Chelation is often more effective at lower temperatures, which favor the more ordered transition state.
-
Recommended Protocol for High Diastereoselectivity (Chelation-Controlled Reduction):
This protocol utilizes an in-situ generated boron chelate to direct the stereochemical outcome of the reduction.
-
Chelation: Dissolve the starting material, this compound, in a mixture of THF and methanol (e.g., 4:1 v/v) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Boron Reagent Addition: Slowly add a solution of diethylmethoxyborane (Et₂BOMe) in THF to the reaction mixture. Stir for 30 minutes to an hour to allow for the formation of the boron chelate.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution. It is critical to maintain the low temperature to ensure the stability of the chelate and maximize stereoselectivity.
-
Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the starting material is consumed, quench the reaction by the slow addition of acetic acid or a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizing Stereocontrol:
The following diagram illustrates the concept of chelation control in directing the hydride attack.
Sources
addressing poor aqueous stability of "tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate" substrate
Welcome to the technical support center for tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS 154026-92-3). This valuable chiral synthon is a key intermediate in the synthesis of widely used cholesterol-lowering drugs, including rosuvastatin and atorvastatin.[1] Its specific stereochemistry is crucial for the therapeutic efficacy of these medications.[1]
However, researchers frequently encounter challenges with the substrate's limited stability in aqueous environments, which are common in biocatalytic reductions—a key step in statin synthesis.[2][3] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you mitigate degradation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my substrate in my aqueous buffer even before starting my enzymatic reaction. What is happening?
This is a common issue stemming from the inherent chemical instability of the molecule in aqueous media. The structure of this compound contains multiple reactive functional groups that are susceptible to degradation under non-optimized conditions. The primary causes are hydrolysis and pH-mediated rearrangements. It is crucial to prepare your aqueous solution of the substrate immediately before use and avoid storing it. The compound itself is hygroscopic and should be stored under an inert atmosphere at -20°C.[4]
Q2: What are the specific chemical degradation pathways I should be aware of?
There are three main degradation pathways that can occur in an aqueous solution, often concurrently:
-
Acid-Catalyzed Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is a protecting group designed for removal under acidic conditions.[5] In aqueous solutions with a pH below ~5, the ester can be cleaved to yield the corresponding carboxylic acid and a stable tert-butyl carbocation. This reaction is often irreversible and represents a direct loss of your desired substrate.[6]
-
Base-Catalyzed Degradation: In neutral to basic conditions (pH > 7), two different reactions are accelerated:
-
Ester Hydrolysis (Saponification): The ester is cleaved by hydroxide ions to form a carboxylate salt and tert-butanol.
-
Intramolecular Cyclization (Epoxide Formation): The chlorohydrin moiety is susceptible to base. The hydroxyl group can be deprotonated, leading to an intramolecular SN2 reaction that displaces the chloride and forms a reactive epoxide.
-
-
Keto-Enol Tautomerism and Subsequent Reactions: Like most ketones with α-hydrogens, your substrate exists in equilibrium between its keto and enol forms.[7][8] This equilibrium is catalyzed by both acid and base.[9][10] While the keto form generally predominates, the enol tautomer can be more susceptible to oxidation or other undesired side reactions, contributing to substrate loss over time.
Below is a diagram illustrating the main pH-dependent degradation pathways.
Caption: Primary degradation pathways for the substrate under acidic and basic conditions.
Troubleshooting Guide: Maximizing Substrate Stability
This section provides actionable solutions to common problems encountered during aqueous reactions.
Problem: Low or no product yield in an enzymatic reduction reaction, with starting material consumed.
This classic symptom points directly to substrate degradation competing with your desired enzymatic conversion. The key is to create an environment where the rate of your intended reaction far exceeds the rate of any degradation pathway.
Troubleshooting Workflow
Use the following workflow to diagnose and solve stability issues.
Caption: Troubleshooting workflow for addressing substrate instability.
Recommended Protocols for Enhanced Stability
Protocol 1: Buffer Selection and Preparation
The single most critical factor for stability is pH control.[11][12] The goal is to find a "sweet spot" that avoids both acid-catalyzed ester cleavage and base-catalyzed degradation. For most biocatalytic reactions, a pH range of 6.0-7.0 is ideal for substrate stability.
Step-by-Step Guide:
-
Buffer Choice: Select a buffer with a pKa close to the target pH. Potassium phosphate or HEPES are excellent choices.
-
Preparation: Prepare a 100 mM stock solution of your chosen buffer.
-
pH Adjustment: Carefully adjust the pH to your target (e.g., 6.5) using dilute NaOH or HCl. Calibrate your pH meter immediately before use.
-
Substrate Addition: The substrate is often supplied as an oil or dissolved in an organic solvent. It should be added to the chilled, buffered reaction medium immediately before initiating the reaction. Do not prepare aqueous stock solutions of the substrate for storage.
Protocol 2: Temperature and Co-Solvent Optimization
Lowering the temperature slows the kinetics of all chemical reactions, including degradation.[11] Many reductase enzymes remain sufficiently active at lower temperatures.
Step-by-Step Guide:
-
Cooling: Pre-chill your buffered reaction medium to 4-10°C in an ice bath or refrigerated unit.
-
Co-solvent Use (if needed): The substrate has limited water solubility. If you observe precipitation or require high substrate concentrations (>10 g/L), a co-solvent is necessary.
-
Add 5-10% (v/v) of dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to the chilled buffer before adding the substrate.
-
Rationale: Co-solvents not only increase solubility but also reduce the activity of water, which can help suppress hydrolytic degradation pathways.[13]
-
-
Initiation: Add the substrate to the cold buffer/co-solvent mixture, ensure it is fully dissolved, and then add your enzyme to start the reaction. Maintain the low temperature throughout the experiment.
Data Summary: Recommended Reaction Conditions
The following table summarizes the recommended starting points for optimizing your reaction to ensure substrate stability.
| Parameter | Recommended Range | Rationale |
| pH | 6.0 - 7.0 | Minimizes both acid-catalyzed ester hydrolysis and base-catalyzed degradation (epoxide formation, saponification). |
| Buffer System | Potassium Phosphate, HEPES (50-100 mM) | Provides stable pH control in the optimal range without interfering with most enzymatic reactions. |
| Temperature | 4 - 15°C | Reduces the rate of all chemical degradation pathways, significantly extending the substrate's effective half-life.[11] |
| Co-Solvent | 5-10% (v/v) DMSO or THF | Increases substrate solubility and reduces water activity, suppressing hydrolysis.[13] Essential for high-concentration reactions. |
| Handling | Prepare solutions fresh; add substrate last. | Avoids prolonged exposure to the aqueous environment, preventing degradation before the reaction begins. |
By implementing these strategies, you can effectively mitigate the inherent aqueous instability of this compound, leading to more reliable and higher-yielding experiments.
References
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]
-
StudySmarter. (2023, October 20). Keto Enol Tautomerism: Mechanism & Stability. [Link]
-
Chemistry Steps. Keto Enol Tautomerization. [Link]
-
Chemistry Steps. (2023, September 24). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]
-
Jaffé, R., & Tratnyek, P. G. (2003). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 22(8), 1742-1749. [Link]
-
Chemistry LibreTexts. (2023, August 5). 3.6: Keto-Enol Tautomerism. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]
-
ResearchGate. (Request PDF) Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase...[Link]
-
Wu, Y., et al. (2003). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 5(16), 2887-2890. [Link]
-
Ni, Y., et al. (2020). Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield. Biotechnology Progress, 36(1), e2900. [Link]
-
The Chemistry of Molecules. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. [Link]
- Google Patents. (2014). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
-
Chen, B., et al. (2016). Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors. Chemosphere, 160, 115-121. [Link]
- Google Patents.
-
Veeprho. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]
-
De La Cruz, J. (2025, October 2). Top 5 Factors Affecting Chemical Stability. [Link]
-
Pharmaffiliates. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]
-
ResearchGate. Overview of assays for hydrolysis of β-keto esters. [Link]
-
Li, W., & Tse, F. L. (2010). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current pharmaceutical analysis, 6(4), 215-230. [Link]
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 11. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cofactor Regeneration in Biocatalytic Synthesis of Statin Intermediates
Welcome to the technical support center for cofactor regeneration in the biocatalytic synthesis of statin intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of chiral statin side chains often relies on stereoselective ketoreductases (KREDs), which are dependent on the expensive nicotinamide cofactors, NADH or NADPH.[1][2][3][4] Economically viable and efficient synthesis on a laboratory or industrial scale is therefore critically dependent on robust in situ cofactor regeneration.[5][6][7][8]
This resource provides practical, field-proven insights to help you overcome common experimental hurdles and optimize your biocatalytic processes.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes and a step-by-step troubleshooting protocol.
Issue 1: Low or Stalled Reaction Conversion
You observe that your ketoreductase-catalyzed reaction stops before reaching the desired conversion of the keto-ester precursor to the chiral alcohol intermediate.
Potential Causes:
-
Insufficient Cofactor Regeneration: The rate of NAD(P)H regeneration is slower than the rate of its consumption by the primary ketoreductase.
-
Enzyme Instability/Inactivation: Either the primary ketoreductase or the regeneration enzyme (e.g., Glucose Dehydrogenase, Formate Dehydrogenase) is losing activity over the course of the reaction.
-
Substrate or Product Inhibition: High concentrations of the substrate (keto-ester) or the product (chiral alcohol) may be inhibiting the ketoreductase or the regeneration enzyme. The co-product of the regeneration system (e.g., acetone from isopropanol oxidation) can also be inhibitory.[9]
-
pH Shift: The reaction pH has drifted out of the optimal range for one or both enzymes. For example, the oxidation of glucose to gluconolactone by Glucose Dehydrogenase (GDH) can lead to the formation of gluconic acid, causing a drop in pH.
-
Cofactor Degradation: The nicotinamide cofactor itself is degrading over time under the reaction conditions.[5]
Troubleshooting Protocol:
-
Verify Regeneration System Activity:
-
Assay Individual Enzymes: Before setting up the coupled reaction, independently assay the specific activity of your ketoreductase and your regeneration enzyme (e.g., GDH or FDH) under the planned reaction conditions (pH, temperature, buffer).
-
Monitor Cofactor Regeneration Separately: Run a control reaction with only the regeneration enzyme, its substrate (e.g., glucose for GDH, formate for FDH), and the oxidized cofactor (NAD(P)+). Monitor the formation of NAD(P)H spectrophotometrically at 340 nm to confirm the regeneration system is active.[10]
-
-
Address Potential Inhibition:
-
Substrate Inhibition: Instead of adding the entire substrate amount at the beginning, use a fed-batch approach where the keto-ester is added portion-wise or continuously over time to maintain a low, non-inhibitory concentration.
-
Product Inhibition: If product inhibition is suspected, consider implementing in situ product removal techniques, such as using a two-phase system with an organic solvent to extract the product from the aqueous phase.[9]
-
-
Optimize Enzyme Ratios and Concentrations:
-
The ratio of the regeneration enzyme to the primary ketoreductase is critical. If regeneration is the bottleneck, increase the concentration or activity units of the regeneration enzyme. A common starting point is to have the regeneration reaction rate be at least equal to or slightly higher than the primary reaction rate.
-
-
Control Reaction pH:
-
Use a well-buffered reaction medium with sufficient buffering capacity.
-
Monitor the pH throughout the reaction. If a significant pH drop is observed (common with GDH systems), consider using a pH-stat system to automatically add a base and maintain the optimal pH.
-
-
Assess Cofactor Stability and Concentration:
-
Ensure you are using an appropriate initial concentration of the cofactor (NAD(P)H/NAD(P)+).
-
If the reaction time is long, cofactor degradation might be an issue. Minimize reaction time by optimizing other parameters.
-
Issue 2: Poor Enantiomeric Excess (%ee) of the Chiral Alcohol
The desired chiral alcohol is being produced, but the stereoselectivity of the reaction is lower than expected.
Potential Causes:
-
Presence of Contaminating Reductases: If using whole-cell systems or crude cell lysates, endogenous reductases from the host organism (e.g., E. coli) may be reducing the substrate with a different stereopreference.[11]
-
Non-Optimal Reaction Conditions: Temperature or pH may be affecting the conformational state of the ketoreductase, leading to a loss of stereoselectivity.
-
Substrate-Coupled Regeneration Issues: When using a single enzyme for both the primary reaction and cofactor regeneration (e.g., a ketoreductase using isopropanol as a co-substrate), the reverse reaction (oxidation of the desired product) can occur, potentially leading to racemization if not properly controlled.[1]
Troubleshooting Protocol:
-
Purify the Enzyme: If using cell lysate, purify the ketoreductase to remove contaminating endogenous enzymes. This is a crucial step to confirm that the observed low %ee is not due to competing activities.
-
Optimize Reaction Conditions for Selectivity:
-
Temperature: Perform the reaction at different temperatures. Often, lower temperatures can enhance stereoselectivity, although this may come at the cost of a slower reaction rate.
-
pH: Systematically vary the pH of the reaction to find the optimum for both high activity and high enantioselectivity.
-
-
Evaluate the Cofactor Regeneration System:
-
If using a substrate-coupled system with isopropanol, ensure a large excess of isopropanol is used to drive the equilibrium towards product formation.[11] The co-product, acetone, should be removed if possible (e.g., by evaporation under reduced pressure) to prevent the reverse reaction.[9]
-
Consider switching to an enzyme-coupled system (e.g., GDH/glucose or FDH/formate). These systems are often considered thermodynamically more favorable and effectively irreversible, which can prevent the back-reaction and improve overall conversion and enantioselectivity.[5][12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which cofactor regeneration system is better for my statin intermediate synthesis: Glucose Dehydrogenase (GDH) or Formate Dehydrogenase (FDH)?
A1: The choice between GDH and FDH depends on several factors specific to your process.[5][7]
| Feature | Glucose Dehydrogenase (GDH) System | Formate Dehydrogenase (FDH) System |
| Co-substrate | D-Glucose | Sodium Formate |
| Co-product | D-glucono-δ-lactone (hydrolyzes to gluconic acid) | Carbon Dioxide (CO2) |
| Advantages | High specific activity, robust and relatively inexpensive enzymes available, can regenerate both NADH and NADPH.[12][13][14] | The co-product (CO2) is gaseous and easily removed, simplifying downstream processing. Formate is an inexpensive and stable substrate.[5][10] |
| Disadvantages | The formation of gluconic acid can cause a significant pH drop, requiring strong buffering or a pH-stat.[13] | Generally lower specific activity compared to GDH. Some FDHs have poor stability in organic solvents.[5] The natural preference of most FDHs is for NAD+, requiring protein engineering for efficient NADPH regeneration.[15][16][17] |
| Best For... | High-throughput screening and processes where rapid conversion is desired and pH control is manageable. Often used in both whole-cell and isolated enzyme systems.[3][18] | Large-scale synthesis where simplified downstream processing is a priority and the slightly lower activity is acceptable. Degussa (Evonik) has famously used an FDH system for L-tert-leucine production.[5] |
Q2: Should I use a whole-cell biocatalyst or isolated enzymes for my reaction?
A2: Both approaches have distinct advantages and are chosen based on process requirements.
-
Whole-Cell Systems:
-
Pros: Cofactor regeneration can be handled by the cell's own metabolic machinery, often just by adding glucose to the medium, which simplifies the setup.[11][19][20] The enzymes are also protected within their natural cellular environment, which can enhance stability.[20]
-
Cons: Substrate and product may have difficulty crossing the cell membrane, leading to lower reaction rates. The presence of other endogenous enzymes can lead to side reactions and lower enantiomeric excess.[11] Downstream processing can be more complex due to the presence of cellular biomass.
-
-
Isolated Enzyme Systems:
-
Pros: Allows for a much higher concentration of the specific enzymes, leading to higher volumetric productivity.[4] Eliminates side reactions from competing native enzymes, resulting in higher purity and enantioselectivity.[4] Simplifies downstream processing.
-
Cons: Requires separate expression and purification (or purchase) of at least two enzymes (ketoreductase and regeneration enzyme). The enzymes may be less stable in their isolated form. The expensive cofactor must be added to the reaction mixture.[5]
-
Q3: How can I monitor the progress of my cofactor regeneration and primary reaction?
A3: A combination of techniques is recommended for effective monitoring.
-
Spectrophotometry: The most direct way to monitor cofactor regeneration is to measure the increase in absorbance at 340 nm, which is characteristic of the reduced cofactors NADH and NADPH. This can be done with offline sampling or with an in situ probe.
-
Chromatography (HPLC/GC): This is essential for monitoring the primary reaction. A chiral HPLC or GC method should be developed to track the disappearance of the starting keto-ester and the appearance of the chiral alcohol product. This will also allow you to determine the conversion and the enantiomeric excess (%ee) simultaneously.
-
pH Monitoring: As mentioned, especially for GDH systems, continuous pH monitoring is crucial to ensure the reaction does not stall due to acidification.
A robust analytical method is key to successful process development. It is important to distinguish between the enzymatically active 1,4-NADH and inactive isomers like 1,2- and 1,6-NADH that can form in non-enzymatic regeneration methods.[21][22]
Q4: My regeneration enzyme (e.g., GDH) has a strong preference for NADP+, but my primary ketoreductase uses NADH. What can I do?
A4: This is a common challenge. While many GDHs can use both cofactors, their efficiency can vary greatly.[12][14]
-
Source a Different Enzyme: The most straightforward solution is to find a regeneration enzyme that matches your primary enzyme's cofactor preference. There are GDHs, for example, that show a high preference for NAD+.[12]
-
Protein Engineering: If a suitable enzyme is not available, protein engineering can be used to alter the cofactor specificity of either the ketoreductase or the regeneration enzyme. This is a more advanced approach but has been successfully used to switch the preference of FDHs from NAD+ to NADP+.[15][16]
-
Use an Intermediate Enzyme System: In some cases, a third enzyme can be used to shuttle electrons between the two cofactors, but this adds complexity and is generally not preferred.
Section 3: Key Experimental Workflows & Diagrams
Workflow 1: Enzyme-Coupled Cofactor Regeneration
This workflow illustrates the most common setup for biocatalytic reduction using an isolated ketoreductase and a separate regeneration enzyme.
Caption: Enzyme-coupled regeneration using GDH.
Protocol: General Procedure for KRED/GDH Coupled Assay
-
Prepare Reaction Buffer: Prepare a buffered solution (e.g., 100 mM potassium phosphate) at the optimal pH (typically pH 6.5-7.5).
-
Add Reagents: To the buffer, add D-glucose (e.g., 1.1 equivalents relative to substrate), NADP+ (e.g., 0.1 mol%), and the keto-ester substrate.
-
Add Enzymes: Add the required activity units of GDH and the primary ketoreductase. The reaction can be initiated by adding one of the enzymes.
-
Incubate: Incubate the reaction at the desired temperature with gentle agitation.
-
Monitor: Periodically withdraw aliquots. Quench the reaction (e.g., by adding a water-miscible organic solvent like acetonitrile). Analyze the samples by chiral HPLC/GC to determine conversion and enantiomeric excess.
Logical Relationship: Troubleshooting Flowchart
This diagram provides a logical path for diagnosing issues with low reaction yield.
Caption: Troubleshooting logic for low yield.
References
-
Saba, T., Burnett, J. W. H., Li, J., Kechagiopoulos, P. N., & Wang, X. (2020). A facile analytical method for reliable selectivity examination in cofactor NADH regeneration. Chemical Communications, 56(7), 1231-1234. [Link]
-
Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for enzyme biocatalysis. UIUC.[Link]
-
Xu, Z. N., et al. (2007). High-level expression of recombinant glucose dehydrogenase and its application in NADPH regeneration. Journal of Industrial Microbiology & Biotechnology, 34(2), 83-90. [Link]
-
Hummel, W., & Gröger, H. (2014). Guidelines for the Application of NAD(P)H Regenerating Glucose Dehydrogenase in Synthetic Processes. ResearchGate.[Link]
-
Müller, M., et al. (2024). Unlocking Catalytic Diversity of a Formate Dehydrogenase: Formamide Activity for NADPH Regeneration and Amine Supply for Asymmetric Reductive Amination. ACS Catalysis.[Link]
-
Various Authors. (n.d.). Engineering a Formate Dehydrogenase for NADPH Regeneration. ResearchGate.[Link]
-
Sallam, M. A., & El-Zahabi, H. S. A. (2021). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Molecules, 26(11), 3147. [Link]
-
Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for use in biocatalysis. UIUC.[Link]
-
Saba, T., et al. (2020). A facile analytical method for reliable selectivity examination in cofactor NADH regeneration. ResearchGate.[Link]
-
Xu, Z. N., et al. (2007). High-level expression of recombinant glucose dehydrogenase and its application in NADPH regeneration. ResearchGate.[Link]
-
Saba, T., et al. (2019). A facile analytical method for reliable selectivity examination in cofactor NADH regeneration. Semantic Scholar.[Link]
-
Various Authors. (n.d.). Principle methods of cofactor regeneration. ResearchGate.[Link]
-
Various Authors. (2022). In Situ Cofactor Regeneration Using NAD(P)H Oxidase: Enzyme Stability in a Bubble Column. DTU Research Database.[Link]
-
Various Authors. (2023). Engineering a Formate Dehydrogenase for NADPH Regeneration. PubMed.[Link]
-
Various Authors. (n.d.). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Frontiers.[Link]
-
Mordhorst, S., & Andexer, J. N. (2020). Round, round we go – strategies for enzymatic cofactor regeneration. RSC Publishing.[Link]
-
Zhao, H., & van der Donk, W. A. (2016). Regeneration of Cofactors for Enzyme Biocatalysis in Enzyme Technology. ResearchGate.[Link]
-
Various Authors. (2020). Rational Engineering of Formate Dehydrogenase Substrate/Cofactor Affinity for Better Performance in NADPH Regeneration. ResearchGate.[Link]
-
Bachosz, K., et al. (2023). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment. MDPI.[Link]
-
Various Authors. (2023). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. NIH.[Link]
-
Various Authors. (n.d.). KRED catalyzed carbonyl reduction via the oxidation of the NAD(P)H cofactor. ResearchGate.[Link]
-
Augustine, N., et al. (2019). Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis. PMC - NIH.[Link]
-
Various Authors. (2022). Directed evolution engineering to improve activity of glucose dehydrogenase by increasing pocket hydrophobicity. NIH.[Link]
-
Various Authors. (n.d.). Biocatalytic synthesis of atorvastatin intermediates. ResearchGate.[Link]
-
Gruber, J., et al. (2009). A green-by-design biocatalytic process for atorvastatin intermediate. RSC Publishing.[Link]
-
Schmidt, S., et al. (2018). Citrate as Cost-Efficient NADPH Regenerating Agent. PMC - PubMed Central.[Link]
-
Gruber, J., et al. (2009). A green-by-design Biocatalytic process for atorvastatin intermediate. ResearchGate.[Link]
-
Moore, J. C., et al. (2013). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. NIH.[Link]
-
Wong, C-H., & Whitesides, G. M. (1982). Enzyme-Catalyzed Organic Synthesis: NAD(P)H Cofactor Regeneration Using Ethanol/Alcohol Dehydrogenase/Aldehyde Dehydrogenase and Methanol/Alcohol Dehydrogenase/Aldehyde Dehydrogenase/Formate Dehydrogenase. Whitesides Research Group.[Link]
-
Various Authors. (n.d.). Cofactor regeneration for sustainable enzymatic biosynthesis. ScienceDirect.[Link]
-
Various Authors. (2019). Biocatalysis for the Production of Pharmaceutical Intermediates: Statin Precursors. MDPI.[Link]
-
Various Authors. (2020). Development of a Practical, Biocatalytic Synthesis of tert-Butyl (R)-3-Hydroxyl-5-hexenoate: A Key Intermediate to the Statin Side Chain. ACS Publications.[Link]
-
Various Authors. (n.d.). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II. ResearchGate.[Link]
-
Liese, A., et al. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. PubMed.[Link]
-
Various Authors. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II. PubMed.[Link]
-
Various Authors. (n.d.). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment. ResearchGate.[Link]
-
Various Authors. (n.d.). Glucose dehydrogenase for the regeneration of NADPH and NADH. ResearchGate.[Link]
-
Various Authors. (2023). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. NIH.[Link]
-
Various Authors. (n.d.). Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods. PMC - PubMed Central.[Link]
-
Various Authors. (n.d.). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. ResearchGate.[Link]
-
Various Authors. (2017). Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase. NIH.[Link]
-
Various Authors. (2017). Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase. PubMed.[Link]
-
Various Authors. (n.d.). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA. NIH.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Engineering a Formate Dehydrogenase for NADPH Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A facile analytical method for reliable selectivity examination in cofactor NADH regeneration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Fed-Batch Strategies for Substrate Inhibition in Enzymatic Reactions
Welcome to the technical support center for overcoming substrate inhibition in enzymatic reactions using fed-batch strategies. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. Here, we move beyond theoretical concepts to offer actionable troubleshooting advice and frequently asked questions, grounded in scientific principles and field-proven experience.
Section 1: Understanding the Core Problem: Substrate Inhibition
Before troubleshooting, it's crucial to understand the phenomenon you are trying to overcome.
What is substrate inhibition?
Substrate inhibition is a common enzymatic reaction phenomenon where the reaction rate decreases at high substrate concentrations.[1][2][3] Unlike typical Michaelis-Menten kinetics, where the reaction rate plateaus at high substrate levels, substrate inhibition leads to a distinct drop in enzyme activity after reaching an optimal substrate concentration.[4] This occurs in approximately 25% of known enzymes.[2]
Why does substrate inhibition occur?
The most common mechanism involves the binding of a second substrate molecule to the enzyme at an inhibitory, lower-affinity site, which is separate from the catalytic active site.[2][3] This forms an unproductive or less productive enzyme-substrate complex (ES2), which hinders the conversion of substrate to product.[2][3] In some cases, particularly with multi-substrate enzymes, inhibition can arise from the slowing of the product release step.[5]
What are the consequences of substrate inhibition in a batch reaction?
In a standard batch reaction, where all the substrate is added at the beginning, high initial concentrations can lead to:
-
Reduced overall product yield: The enzyme operates at a suboptimal rate for a significant portion of the reaction time.
-
Inaccurate kinetic measurements: Standard kinetic models will not fit the experimental data, leading to incorrect parameter estimation.
-
Increased potential for side reactions: High substrate concentrations might favor non-specific reactions.
-
Process instability: In microbial systems, high substrate levels can cause osmotic stress and inhibit cell growth.[6]
Section 2: The Solution: Fed-Batch Strategies
A fed-batch strategy is the most common and effective method to counteract substrate inhibition.[6] By gradually feeding the substrate into the reactor, its concentration can be maintained at an optimal, non-inhibitory level, thereby maximizing enzyme activity and overall productivity.[7]
Section 3: Troubleshooting Guide for Fed-Batch Enzymatic Reactions
This section addresses specific problems you might encounter during your fed-batch experiments.
Issue 1: Low Product Titer Despite Implementing a Fed-Batch System
You've switched from a batch to a fed-batch process, but your final product concentration is still lower than expected.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Feeding Rate | 1. Determine the optimal substrate concentration range: Perform preliminary batch experiments with varying initial substrate concentrations to identify the concentration at which the enzyme exhibits maximum activity before inhibition occurs. 2. Model your feeding profile: Based on the optimal concentration, calculate a feeding rate that maintains the substrate within this range. Start with a simple constant feeding rate and refine if necessary.[8][9] 3. Implement a feedback control strategy: If possible, use an online substrate sensor to monitor the concentration in real-time and adjust the feed rate automatically to maintain a setpoint.[7] | The core principle of fed-batch for substrate inhibition is to avoid exceeding the critical inhibitory concentration. An incorrect feed rate can either lead to substrate accumulation and inhibition or substrate limitation, both of which reduce productivity. |
| Nutrient Limitation (for microbial systems) | 1. Analyze your feed medium: Ensure your concentrated feed solution contains all necessary nutrients (e.g., nitrogen, phosphate, trace metals) in the correct ratios, not just the primary substrate.[10] 2. Monitor other process parameters: Keep an eye on pH and dissolved oxygen, as these can become limiting factors in high-density cultures.[11][12] | In whole-cell biocatalysis, a high cell density is often desired for high product titers. As the cell density increases, the demand for other essential nutrients besides the primary carbon source also rises. A feed containing only the substrate will lead to secondary nutrient limitations. |
| Product Inhibition | 1. Test for product inhibition: Run batch reactions with varying initial product concentrations to see if the product itself inhibits the enzyme. 2. Consider in-situ product removal: If product inhibition is significant, explore techniques like extraction or crystallization to remove the product from the reaction mixture as it is formed. | In some cases, the product of the reaction can also act as an inhibitor. A fed-batch strategy for substrate inhibition will not resolve this issue, and product accumulation can become the new rate-limiting factor.[13] |
Issue 2: Dissolved Oxygen (DO) Crash During the Fed-Batch Phase
Shortly after starting the substrate feed, you observe a sharp and sustained drop in the dissolved oxygen level.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Oxygen Transfer Limitation | 1. Increase agitation and aeration: These are the most direct ways to enhance the oxygen transfer rate (kLa). 2. Use oxygen-enriched air: Supplementing the air supply with pure oxygen can increase the driving force for oxygen transfer. 3. Link feed rate to DO: Implement a control strategy where the substrate feed rate is automatically reduced or paused if the DO drops below a critical setpoint (e.g., 20-30%).[10] | In aerobic microbial processes, the oxygen uptake rate (OUR) increases with cell growth and metabolic activity, which is stimulated by substrate feeding.[11] If the OUR exceeds the oxygen transfer rate (OTR) of the bioreactor, the DO will decrease, leading to anaerobic conditions and a potential shift in metabolism.[12][14] |
| High Cell Density | 1. Optimize the inoculum density: Starting with a lower initial cell density might allow for a more gradual increase in oxygen demand. 2. Scale-up considerations: Be aware that oxygen transfer becomes more challenging at larger scales due to changes in the surface-area-to-volume ratio.[15] | A very high cell density at the start of the fed-batch phase can lead to an immediate and overwhelming oxygen demand upon substrate addition. |
Issue 3: Inconsistent Results and Poor Reproducibility Between Fed-Batch Runs
You are running the same fed-batch protocol, but the final product yield varies significantly from batch to batch.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inaccurate Feed Pump Calibration | 1. Calibrate pumps before each run: Ensure the feed pump is delivering the correct volume over time. 2. Use a high-precision pump: For small-scale reactions, a syringe pump may offer better accuracy than a peristaltic pump. | Even small variations in the feed rate can lead to significant differences in the substrate concentration profile over the course of a long fed-batch experiment, impacting the final outcome. |
| Variability in Inoculum | 1. Standardize your seed culture protocol: Ensure the age, cell density, and metabolic state of your inoculum are consistent for every experiment.[10] | The physiological state of the starting culture can have a profound impact on the subsequent performance in the bioreactor. |
| Manual Control Inconsistencies | 1. Automate control where possible: Use automated controllers for pH, temperature, and feeding to minimize human error.[7] | Manual control of process parameters can introduce variability between runs. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the different types of fed-batch feeding strategies I can use?
There are several feeding strategies, each with its own advantages and implementation complexity:
-
Constant Feed: The simplest method, where the substrate is added at a constant rate.[16] This is a good starting point for process development.
-
Exponential Feed: The feed rate is increased exponentially to match the exponential growth of the microbial culture, aiming to maintain a constant specific growth rate.[17]
-
Feedback Control: The feed rate is adjusted based on real-time measurements of a process parameter, such as dissolved oxygen, pH, or the substrate concentration itself.[7] This is the most precise but also the most complex method to implement.
Q2: How do I design an optimal feeding profile for my specific enzyme?
Designing an optimal feeding profile is an iterative process:
-
Characterize your enzyme: Determine the key kinetic parameters, including the Michaelis constant (Km) and the inhibition constant (Ki), through a series of batch experiments.
-
Develop a simple model: Use the kinetic parameters to create a mathematical model that predicts the reaction rate at different substrate concentrations.[18]
-
Simulate different feeding strategies: Use the model to simulate the outcome of different feeding profiles (e.g., constant vs. exponential) to find the one that maximizes product formation.[8]
-
Experimental validation: Test the most promising feeding strategies in the lab and refine the model with the experimental data.
Q3: My enzyme reaction doesn't involve microorganisms. Is a fed-batch strategy still useful?
Yes, absolutely. While often associated with fermentation, fed-batch strategies are highly effective for cell-free enzymatic reactions where substrate inhibition is a concern. The principles of maintaining an optimal substrate concentration remain the same.
Q4: What analytical methods can I use to monitor the substrate concentration in real-time?
Several online and at-line methods can be used:
-
High-Performance Liquid Chromatography (HPLC): A highly accurate and specific method, but typically requires manual sampling and has a time delay.
-
Enzymatic Biosensors: Can provide real-time, continuous measurements of specific substrates like glucose.
-
Spectroscopic Probes (e.g., Raman, Near-Infrared): Can provide real-time, non-invasive measurements of multiple components in the reaction medium.
Q5: How does scale-up affect my fed-batch strategy?
Scaling up a fed-batch process presents several challenges:
-
Mixing and Homogeneity: Achieving uniform mixing is more difficult in larger vessels, which can lead to localized zones of high substrate concentration or pH gradients.[15]
-
Oxygen Transfer: As mentioned earlier, the oxygen transfer rate does not scale linearly with volume, and can become a limiting factor.[15]
-
Heat Removal: The heat generated by the reaction and mixing can be more difficult to dissipate in large reactors.
When scaling up, it is crucial to consider these factors and potentially adjust the feeding strategy and other process parameters to maintain optimal conditions.
Section 5: Visualizing the Concepts
Diagram 1: The Impact of Substrate Inhibition
Caption: Mechanism of substrate inhibition.
Diagram 2: Fed-Batch vs. Batch Strategy
Caption: Comparison of substrate concentration profiles.
References
-
The Science Snail. (2016, December 15). A generalized model for enzymatic substrate inhibition. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Molecular Biology for substrate inhibition. Retrieved from [Link]
-
Han, S. W. (2015). Analysis of the substrate inhibition of complete and partial types. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 945-949. Retrieved from [Link]
-
Wikipedia. (n.d.). Substrate inhibition in bioreactors. Retrieved from [Link]
-
Gao, C., et al. (2019). On-Line Tendency Control of Dissolved Oxygen Concentration during Aerobic Fed-Batch Fermentations. Processes, 7(12), 888. Retrieved from [Link]
-
Van Impe, J. F., et al. (n.d.). Characterization of optimal feed rate profiles for fed-batch fermentation processes. Retrieved from [Link]
-
Yamane, T., & Shimizu, S. (1984). Fed-batch techniques in microbial processes. Advances in biochemical engineering/biotechnology, 30, 147-194. Retrieved from [Link]
-
Ghosh, P. (2017). Fed-Batch Fermentation – Design Strategies. Retrieved from [Link]
-
Yu, J., et al. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. The Journal of Physical Chemistry B, 126(35), 6653-6663. Retrieved from [Link]
-
ResearchGate. (2017). Substrate concentration in enzyme inhibition reaction and poor solubility of a compound in reaction medium? Retrieved from [Link]
-
Koutinas, M., et al. (2007). Substrate inhibition kinetics of Saccharomyces cerevisiae in fed-batch cultures operated at constant glucose and maltose concentration levels. Current Microbiology, 54(2), 111-115. Retrieved from [Link]
-
Hong, J., & Hong, J. (1986). Optimal substrate feeding policy for a fed batch fermentation with substrate and product inhibition kinetics. Biotechnology and Bioengineering, 28(9), 1421-1431. Retrieved from [Link]
-
ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? Retrieved from [Link]
-
Ncube, A., et al. (2022). Influence of Substrate Concentrations on the Performance of Fed-Batch and Perfusion Bioreactors: Insights from Mathematical Modelling. Processes, 10(11), 2246. Retrieved from [Link]
-
Trollope, K. M., et al. (2024). Evaluation of different glycerol fed-batch strategies in a lab-scale bioreactor for the improved production of a novel engineered β-fructofuranosidase enzyme in Pichia pastoris. AMB Express, 14(1), 63. Retrieved from [Link]
-
Chitra, M. G., et al. (2018). Dissolved Oxygen Control of Batch Bioreactor Using Model Reference Adaptive Control Scheme. International Journal of Pure and Applied Mathematics, 118(24). Retrieved from [Link]
-
ResearchGate. (n.d.). The profiles of fed-batch fermentations using different glucose-feeding... Retrieved from [Link]
-
Levisauskas, D., et al. (2019). Simple Control Systems for Set-Point Control of Dissolved Oxygen Concentration in Batch Fermentation Processes. Chemical Engineering Transactions, 76, 109-114. Retrieved from [Link]
-
Modak, J. M., et al. (1986). General characteristics of optimal feed rate profiles for various fed-batch fermentation processes. Biotechnology and Bioengineering, 28(9), 1396-1407. Retrieved from [Link]
-
Kim, J., et al. (2024). Model Predictive Control of dissolved oxygen level in an intermittent fed-batch process – Simulation & Application. DTU Research Database. Retrieved from [Link]
-
Slouka, C., et al. (2019). The Rocky Road From Fed-Batch to Continuous Processing With E. coli. Frontiers in Bioengineering and Biotechnology, 7, 377. Retrieved from [Link]
-
Scribd. (n.d.). Dissolved Oxygen Control of Batch Bioreactor. Retrieved from [Link]
-
Eppendorf. (n.d.). A Beginner's Guide to Bioprocess Modes - Batch, Fed-Batch, and Continuous Fermentation. Retrieved from [Link]
-
Ryde, N., & Utz, M. (2025). Optimal Feed Trajectories for Fedbatch Fermentation with Substrate Inhibition Kinetics. Retrieved from [Link]
-
Weiss, N. D., et al. (2014). Model-Based Fed-Batch for High-Solids Enzymatic Cellulose Hydrolysis. Retrieved from [Link]
-
Casablancas, A., et al. (2017). Intensification of large-scale mammalian fed-batch processes. Pharmaceutical Bioprocessing, 5(2), 79-82. Retrieved from [Link]
-
Narayanan, H., et al. (2019). Batch-to-Batch Optimization Control of Fed-Batch Fermentation Process Based on Recursively Updated Extreme Learning Machine Models. Processes, 7(10), 682. Retrieved from [Link]
-
de Oliveira, T. S., et al. (2025). Efficient 2G Ethanol Production via Optimized Dilute Acid Pretreatment, High-Solids Enzymatic Hydrolysis, and High-Temperature Fermentation. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Luan, Y. T., et al. (2024). Exploring Principles of Bioreactor Scale-Up. BioProcess International. Retrieved from [Link]
-
Peel, L., et al. (n.d.). Integrated condition monitoring and control of fed-batch fermentation processes. Retrieved from [Link]
-
Kager, J., et al. (2020). Control of Specific Growth Rate in Fed-Batch Bioprocesses. Processes, 8(6), 679. Retrieved from [Link]
-
Saerens, K., et al. (2021). Optimization and Kinetic Modeling of a Fed-Batch Fermentation for Mannosylerythritol Lipids (MEL) Production With Moesziomyces aphidis. Frontiers in Bioengineering and Biotechnology, 9, 639331. Retrieved from [Link]
Sources
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. genscript.com [genscript.com]
- 3. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A generalized model for enzymatic substrate inhibition - The Science Snail [sciencesnail.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. perso.uclouvain.be [perso.uclouvain.be]
- 9. General characteristics of optimal feed rate profiles for various fed-batch fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. Optimal substrate feeding policy for a fed batch fermentation with substrate and product inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aidic.it [aidic.it]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. researchgate.net [researchgate.net]
- 17. doras.dcu.ie [doras.dcu.ie]
- 18. researchgate.net [researchgate.net]
Rosuvastatin Synthesis Impurity Control: A Technical Support Guide
From the desk of a Senior Application Scientist
Welcome to the technical support center for Rosuvastatin synthesis. As researchers and drug development professionals, we understand that achieving high purity in the synthesis of active pharmaceutical ingredients (APIs) like Rosuvastatin is paramount to ensuring its safety and efficacy.[1] The complex structure of Rosuvastatin presents unique challenges in managing impurities that can arise during synthesis and storage.[1]
This guide is designed to provide you with in-depth, practical solutions to common impurity-related issues. We will move beyond simple procedural lists to explain the underlying chemistry, enabling you to make informed decisions in your laboratory.
Section 1: Understanding the Landscape of Rosuvastatin Impurities
A robust impurity control strategy begins with a thorough understanding of what the impurities are, where they come from, and the regulatory limits they must meet.
FAQ 1: What are the common process-related and degradation impurities in Rosuvastatin synthesis, and how are they formed?
Impurities in Rosuvastatin can be broadly categorized as process-related (by-products, intermediates, starting materials) or degradation products.[1][2] Understanding the reaction mechanism is key to predicting and controlling these unwanted substances.
-
Process-Related Impurities: These arise from the synthetic route itself.[1][2] A primary concern is the formation of diastereomers, specifically the (3S, 5R) or other anti-isomers, which result from incomplete stereoselectivity during the reduction of the ketone intermediate to the desired syn-diol. Other process impurities can include unreacted starting materials or by-products from side reactions.[1][3]
-
Degradation Impurities: These form when the drug substance is exposed to stress conditions like acid, heat, or light.[1][4][5] The most prominent degradation impurity for Rosuvastatin is its corresponding lactone . This occurs via intramolecular cyclization (esterification) of the carboxylic acid with the 5-hydroxyl group, a reaction that is significantly accelerated in an acidic environment.[4][5][6][7] Oxidative degradation products can also form, particularly if the synthesis is not performed under an inert atmosphere.[6]
Sources
- 1. Blog Details [chemicea.com]
- 2. database.ich.org [database.ich.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Welcome to the technical support center for the synthesis and optimization of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral intermediate for statin synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation. The synthesis of this molecule, particularly the stereoselective reduction of its precursor, is a pivotal step that dictates the purity and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides evidence-based solutions and explains the scientific principles behind the recommended experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a crucial chiral building block, or synthon, used in the synthesis of several cholesterol-lowering drugs, most notably rosuvastatin and atorvastatin.[1][2] Its significance lies in establishing the correct stereochemistry at the C-5 position of the statin side chain, which is essential for the drug's biological activity and therapeutic effectiveness.[1] Statins function by inhibiting the enzyme HMG-CoA reductase, a key player in the body's cholesterol production pathway.[1]
Q2: What are the common starting materials for the synthesis of this compound?
A2: The most common precursor is tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH). The synthesis of the target molecule involves the asymmetric reduction of the C-5 keto group of CDOH.[2] Other synthetic routes may involve starting materials like lactones and acid chlorides, employing multi-step reactions that can include alkylation, cyclization, hydrolysis, and chlorination.[1]
Q3: Why is the stereochemistry of this molecule so important?
A3: The (5S) configuration is critical for the optimal binding of the final statin drug to the active site of the HMG-CoA reductase enzyme.[1] Chirality plays a significant role in pharmacology, as often only one enantiomer (a non-superimposable mirror image of a molecule) exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[1]
Q4: What are the main methods to achieve the desired (5S) stereochemistry?
A4: The two primary approaches for the stereoselective reduction of the C-5 ketone in tert-butyl 6-chloro-3,5-dioxohexanoate are:
-
Chemical Catalysis: This involves the use of chiral catalysts, such as ruthenium complexes with chiral ligands like (R)-TolBINAP, under catalytic hydrogenation conditions.[3]
-
Biocatalysis: This method employs enzymes, such as alcohol dehydrogenases (ADHs) or carbonyl reductases, from microorganisms like Lactobacillus kefir, Lactobacillus brevis, or genetically engineered E. coli.[2][4][5][6] Biocatalysis is often favored for its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[4][5]
Q5: How should I store this compound?
A5: This compound is hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere to prevent degradation.[7][8] It is slightly soluble in chloroform and methanol.[7][8]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield and/or Incomplete Conversion
Low product yield is a frequent challenge that can be attributed to several factors, from substrate stability to suboptimal reaction conditions.
Possible Cause 1: Substrate Instability
The starting material, tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH), can be unstable in aqueous solutions.
-
Recommendation: A fed-batch strategy is highly effective in overcoming substrate instability. By maintaining a low but sufficient concentration of the substrate throughout the reaction, degradation can be minimized. This approach has been successfully used in biocatalytic reductions to achieve high product yields.[2]
Possible Cause 2: Suboptimal Reaction Temperature
Both chemical and enzymatic reactions are highly sensitive to temperature.
-
Chemical Catalysis (e.g., Ru[(R)-TolBINAP]Cl₂ Hydrogenation): The reaction temperature is typically maintained between 40°C and 60°C.[3] Lower temperatures may lead to slow reaction rates, while higher temperatures can promote side reactions and catalyst degradation.
-
Biocatalysis (e.g., using Carbonyl Reductase or ADH): The optimal temperature for enzymatic reactions is generally around 30°C to 35°C.[2][4] Exceeding this range can lead to enzyme denaturation and loss of activity, as well as increased rates of side reactions due to substrate instability at higher temperatures.[2]
Possible Cause 3: Inefficient Catalyst/Enzyme Loading or Activity
The concentration and activity of the catalyst or enzyme are critical for reaction efficiency.
-
Chemical Catalysis: The molar ratio of substrate to catalyst is a key parameter. For Ru[(R)-TolBINAP]Cl₂, a ratio of approximately 1:0.0003 to 1:0.0005 has been reported to be effective.[3]
-
Biocatalysis: For whole-cell biocatalysis, the concentration of the cells is important. For instance, in reductions using Rhodotorula gracilis, a yeast concentration of 100 g/L was found to be optimal.[9] For purified enzymes, the specific activity (U/mg) should be determined and optimized.
Experimental Workflow for Optimizing Reaction Conditions
Caption: Workflow for optimizing reaction conditions.
Issue 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
Achieving high stereoselectivity is paramount for the utility of this intermediate.
Possible Cause 1: Incorrect Chiral Catalyst or Ligand
In chemical synthesis, the choice of the chiral ligand is critical.
-
Recommendation: For the synthesis of the (5S) enantiomer, a catalyst with an (R)-configured ligand, such as Ru[(R)-TolBINAP]Cl₂, is typically used in asymmetric hydrogenation.[3] Ensure the correct enantiomer of the ligand is being used.
Possible Cause 2: Suboptimal Reaction Conditions for Stereocontrol
Temperature and pressure can influence stereoselectivity.
-
Recommendation: For catalytic hydrogenations, pressures of 3-5 MPa are commonly employed.[3] It is important to optimize both temperature and pressure, as deviations can sometimes lead to a decrease in enantiomeric excess.
Possible Cause 3: Inappropriate Biocatalyst or Reaction pH
Not all enzymes will exhibit the desired stereoselectivity.
-
Recommendation: Screen different alcohol dehydrogenases or carbonyl reductases. Enzymes from Lactobacillus brevis and Lactobacillus kefir are known to produce the (5S)-hydroxy product with high enantiomeric excess (>99.5% e.e.).[2] The pH of the reaction medium can also affect enzyme conformation and, consequently, its stereoselectivity. For yeast-catalyzed reductions, a pH of 6.0 has been found to be optimal.[9]
Table 1: Comparison of Optimized Conditions for Different Synthetic Methods
| Parameter | Chemical Catalysis (Ru[(R)-TolBINAP]Cl₂) | Biocatalysis (Carbonyl Reductase/ADH) |
| Catalyst/Enzyme | Ru[(R)-TolBINAP]Cl₂ | Carbonyl Reductase, Alcohol Dehydrogenase |
| Temperature | 40-60°C[3] | 30-35°C[2][4] |
| Pressure | 3-5 MPa H₂[3] | Atmospheric |
| pH | Not specified (organic solvent) | 6.0-8.0[9][10] |
| Substrate Conc. | Batch | Fed-batch recommended (up to 400 g/L)[2][5] |
| Stereoselectivity | High | Excellent (>99% e.e. or d.e.)[2][4][6] |
| Reaction Time | 4-7 hours[3] | 12-48 hours[5][9] |
Issue 3: Difficulties in Product Purification
The final step of isolating the pure product can be challenging.
Possible Cause 1: Emulsion Formation During Extraction
-
Recommendation: After quenching the reaction, extraction with a suitable organic solvent like ethyl acetate is common. If emulsions form, adding a saturated brine solution can help to break the emulsion and improve phase separation.[3]
Possible Cause 2: Co-elution of Impurities During Chromatography
-
Recommendation: While industrial processes aim to avoid chromatography, at a lab scale, it can be necessary. A patent suggests that flash chromatography is often required, which can be a bottleneck for scaling up.[11] If chromatography is used, careful selection of the solvent system is crucial. Alternatively, crystallization of a downstream product, such as the diol, might be a more effective purification strategy.
Advanced Topic: Biocatalyst and Cofactor Regeneration
For large-scale biocatalytic processes, the cost of the enzyme and the required cofactor (NADH or NADPH) can be a significant limitation.[5]
Diagram of a Whole-Cell Biocatalytic System with Cofactor Regeneration
Caption: Cofactor regeneration in a whole-cell system.
Explanation: To make the process economically viable, a cofactor regeneration system is often employed. A common strategy is to co-express a second enzyme, such as glucose dehydrogenase (GDH), alongside the carbonyl reductase.[5] GDH oxidizes a cheap co-substrate like glucose, which simultaneously reduces the oxidized cofactor (NADP⁺) back to its active form (NADPH). This creates a closed-loop system where a catalytic amount of the expensive cofactor is continuously recycled.[5][10]
References
- Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents. (n.d.).
-
Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed. (2009). PubMed. [Link]
-
Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir - ResearchGate. (2015). ResearchGate. [Link]
-
Large-scale synthesis of tert- butyl ( 3R,5S )-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield | Request PDF - ResearchGate. (2017). ResearchGate. [Link]
-
Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed. (2020). PubMed. [Link]
-
Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed. (2007). PubMed. [Link]
-
Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. (n.d.). LookChem. [Link]
- WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents. (n.d.).
-
Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed. (2017). PubMed. [Link]
-
Stereoselective introduction of two chiral centers by a single diketoreductase: An efficient biocatalytic route for the synthesis of statin side chains | Request PDF - ResearchGate. (2010). ResearchGate. [Link]
-
Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells - ResearchGate. (2009). ResearchGate. [Link]
-
Biocatalytic synthesis of statin side-chain precursors | Download Scientific Diagram - ResearchGate. (2020). ResearchGate. [Link]
-
Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization - ResearchGate. (2020). ResearchGate. [Link]
-
Biocatalysis in the Preparation of the Statin Side Chain - ResearchGate. (2020). ResearchGate. [Link]
- US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. (n.d.).
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]
- 8. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE CAS#: 154026-92-3 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
Validation & Comparative
analytical methods for "tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate"
An In-Depth Comparative Guide to Analytical Methods for tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Introduction: The Critical Role of a Statin Intermediate
This compound is a high-value chiral building block, or synthon, in the pharmaceutical industry.[1] Its primary significance lies in being a key intermediate for the synthesis of blockbuster statin drugs, such as Rosuvastatin and Atorvastatin, which are essential medicines for lowering cholesterol.[1][2][3] The molecule possesses a specific stereocenter at the C-5 position, and maintaining this (5S) configuration is absolutely critical for the final drug's biological activity and therapeutic efficacy.[1]
Given its role, the rigorous analytical characterization of this intermediate is not merely a procedural step but a cornerstone of quality control in drug development and manufacturing. Ensuring its chemical purity, confirming its exact stereochemical identity, and understanding its stability profile are paramount. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, offering insights into the causality behind methodological choices for researchers, scientists, and drug development professionals.
I. Reversed-Phase HPLC: The Workhorse for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) in the reversed-phase mode (RP-HPLC) is the quintessential tool for determining the purity, assay, and stability of this compound. Its robustness, precision, and ability to separate the main compound from process-related impurities and degradation products make it indispensable for routine quality control.
Expertise & Experience: Designing a Stability-Indicating Method
A simple purity test is insufficient; a robust analytical method must be "stability-indicating." This means it must be able to resolve the active pharmaceutical ingredient (API) or intermediate from any potential degradation products that might form under stress conditions.[4] Pharmaceutical companies perform forced degradation studies—exposing the compound to harsh conditions like acid, base, oxidation, heat, and light—to validate that the analytical procedure can detect changes in the molecule's integrity over time.[4]
Experimental Protocol: Stability-Indicating RP-HPLC Assay
This protocol is a representative method designed for the quantitative analysis and impurity profiling of the target compound.
-
Chromatographic System:
-
Instrument: An HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., ZORBAX, YMC-Ultra HT Pro), 100 mm x 2.0 mm, 2 µm particle size. A smaller particle size enhances resolution and shortens run times.
-
Column Temperature: 25°C.
-
Autosampler Temperature: 4°C to minimize sample degradation.
-
-
Mobile Phase and Elution:
-
Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: A gradient elution is often preferred to resolve both early and late-eluting impurities.
-
0-1 min: 50% B
-
1-5 min: Gradient from 50% to 70% B
-
5-6 min: Hold at 70% B
-
6-6.5 min: Return to 50% B
-
6.5-8 min: Re-equilibration
-
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 240 nm, a common wavelength for detecting carbonyl-containing compounds like statins and their intermediates.[5]
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a standard solution of known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample solution at the same target concentration.
-
Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC Purity and Assay Analysis.
II. Chiral HPLC: Ensuring Stereochemical Integrity
The biological efficacy of the final statin drug is dictated by the stereochemistry of its side chain, which originates from intermediates like this compound. Therefore, confirming the enantiomeric purity and quantifying any unwanted stereoisomers is a critical, non-negotiable step. Chiral HPLC is the gold standard for this task.
Expertise & Experience: The Empirical Nature of Chiral Separations
Unlike RP-HPLC, developing a chiral separation method is less predictable and more empirical.[6] The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., coated or immobilized amylose and cellulose derivatives) are the most versatile and widely used for this purpose.[7] The selection of the column and mobile phase is a screening process, often guided by the structural class of the analyte and past experience.[6]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Chromatographic System:
-
Instrument: HPLC system with UV detector.
-
Column: A chiral column, such as CHIRAL ART Cellulose-SJ or Amylose-SA.
-
Column Temperature: 25°C.
-
-
Mobile Phase and Elution:
-
Mode: Normal Phase is typically the first choice for chiral separations.
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, e.g., n-Hexane / 2-Propanol (IPA) (90:10, v/v). The ratio is optimized to achieve baseline separation.
-
Additive: A small amount of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA) or base (e.g., 0.1% Diethylamine - DEA) is often added to the mobile phase to improve peak shape and resolution.[7]
-
Elution Mode: Isocratic elution is preferred for its simplicity and robustness once separation is achieved.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
-
Sample Preparation:
-
Diluent: The mobile phase itself is the ideal diluent.
-
Sample Solution: Prepare a solution of the intermediate at a concentration suitable for UV detection (e.g., 1 mg/mL).
-
Decision Workflow for Chiral Method Development
Caption: Decision process for developing a chiral HPLC method.
III. Spectroscopic Methods: Unambiguous Structural Confirmation
While chromatographic methods are excellent for separation and quantification, they do not provide direct structural information. For this, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous elucidation of molecular structure. Both ¹H and ¹³C NMR are used to confirm the identity of this compound and to characterize reference standards.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for a complete mapping of the molecule's carbon-hydrogen framework.
-
Application:
-
Structure Verification: Confirms the connectivity of atoms. Key expected ¹H NMR signals include a sharp singlet for the nine equivalent tert-butyl protons, multiplets for the methylene groups adjacent to the ketone and chloro/hydroxyl groups, and a characteristic multiplet for the proton on the stereocenter (CH-OH).
-
Purity Assessment: Can be used for quantitative analysis (qNMR) with an internal standard and can reveal the presence of major impurities if their signals do not overlap with the main compound.
-
-
Protocol: A sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) and analyzed. The chemical shifts of residual solvent peaks serve as a common reference.[8]
B. Mass Spectrometry (MS)
Often coupled with HPLC (LC-MS), mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns.
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion.
-
Application:
-
Molecular Weight Confirmation: The compound has a molecular weight of 236.69 g/mol .[9] ESI-MS would be expected to show a prominent ion at m/z 237.08 [M+H]⁺ or 259.06 [M+Na]⁺.
-
Impurity Identification: This is the primary strength of LC-MS. When an unknown peak is observed in an HPLC chromatogram, the MS detector can provide its molecular weight, which is the first and most critical piece of information in identifying it as a potential impurity or degradant.[4]
-
Integrated Analytical Workflow
Caption: A multi-modal approach for comprehensive characterization.
IV. Comparative Guide: Selecting the Right Tool for the Job
The choice of analytical method is driven by the specific question being asked. No single technique can provide all the necessary information. The table below compares the primary methods based on their core applications and performance characteristics.
| Parameter | RP-HPLC | Chiral HPLC | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Purpose | Quantitative Purity & Assay, Stability | Enantiomeric & Diastereomeric Purity | Unambiguous Structure Elucidation | Molecular Weight & Impurity ID |
| Selectivity | Separates based on polarity | Separates stereoisomers | Chemical environment of nuclei | Mass-to-charge ratio (m/z) |
| Sensitivity | High (µg/mL to ng/mL) | High (µg/mL) | Low (mg scale typically needed) | Very High (pg/mL to fg/mL) |
| Quantitative? | Yes (Primary Method) | Yes (for isomer ratios) | Yes (qNMR, requires expertise) | Can be, but often semi-quantitative |
| Analysis Time | Fast (5-15 min) | Moderate (10-30 min) | Moderate (5-20 min per experiment) | Fast (coupled with LC run time) |
| Complexity | Low to Moderate | Moderate to High (method dev.) | High (requires expert interpretation) | High (instrumentation & data analysis) |
| Key Application | Routine QC , release testing, stability studies | Process monitoring , final release of chiral intermediate | Reference standard characterization , structural confirmation | Impurity profiling , degradation product identification |
Conclusion
The analytical characterization of this compound requires a strategic, multi-faceted approach.
-
RP-HPLC serves as the robust foundation for all quantitative assessments of purity and stability.
-
Chiral HPLC is the indispensable tool for guaranteeing the stereochemical integrity that is fundamental to the intermediate's function.
-
NMR and MS provide the definitive structural proof of identity and are the primary investigative tools for understanding unknown impurities.
Together, these methods form a self-validating system of checks and balances. They ensure that this critical chiral intermediate meets the stringent quality standards required for the synthesis of safe and effective statin medications, providing the trustworthiness and authoritative grounding demanded by drug development professionals.
References
-
Sawant, S., & Ghante, M. (2015). A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. Advances in Analytical Chemistry, 5(1), 8-16. [Link]
-
Liu, Z. Q., et al. (2017). Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Biotechnology Progress, 33(3), 612-620. [Link]
-
ResearchGate. (n.d.). Large-scale synthesis of tert- butyl ( 3R,5S )-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Request PDF. [Link]
-
Veeprho. (n.d.). tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate | CAS 154026-92-3. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 154026-92-3 | Product Name : tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]
- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
-
Journal of Chemical and Pharmaceutical Research. (n.d.). A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin. [Link]
-
National Institutes of Health. (n.d.). Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form. PMC. [Link]
-
ResearchGate. (2022). Stability Indicating RP-HPLC Method Development And Validation For The Simultaneous And Rapid Estimation Of Rosuvastatin And Fenofibrate In Pharmaceutical Dosage Form. [Link]
-
SciSpace. (n.d.). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
LookChem. (n.d.). Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [https://www.js.ias.ac.in/ Resonance/March2000/pdf/March2000_p77-79.pdf]([Link] Resonance/March2000/pdf/March2000_p77-79.pdf)
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE CAS#: 154026-92-3 [m.chemicalbook.com]
- 3. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [chemicalbook.com]
- 4. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. This compound | C10H17ClO4 | CID 7022053 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Rosuvastatin and Its Intermediates
For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of pharmaceutical compounds is paramount. In the synthesis of rosuvastatin, a widely prescribed statin for lowering cholesterol, controlling the chirality of the molecule and its synthetic precursors is a critical quality attribute that directly impacts its therapeutic efficacy and safety. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of rosuvastatin and its key chiral intermediates, supported by experimental data and field-proven insights.
The Imperative of Chirality in Rosuvastatin Synthesis
Rosuvastatin possesses two stereocenters in its 3,5-dihydroxy heptenoic acid side chain, leading to the possibility of four stereoisomers. The desired therapeutic activity resides in the (3R, 5S) enantiomer. Consequently, robust and reliable analytical methods are essential to monitor and control the enantiomeric purity throughout the manufacturing process, from early-stage intermediates to the final active pharmaceutical ingredient (API).
Comparing Chiral Stationary Phases for Rosuvastatin and Intermediates
The cornerstone of successful chiral HPLC separations lies in the selection of the appropriate chiral stationary phase (CSP). For rosuvastatin and its intermediates, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be the most effective. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention and separation. The primary interaction mechanisms include hydrogen bonding, dipole-dipole interactions, and steric hindrance.[1]
This section compares the performance of several commercially available polysaccharide-based CSPs for the chiral analysis of rosuvastatin and a key chiral intermediate, the 3,5-dihydroxy ester.
Rosuvastatin Enantiomer and Diastereomer Separation
Several methods have been developed for the enantioselective analysis of rosuvastatin. The choice between normal-phase and reversed-phase chromatography depends on the specific requirements of the analysis, such as sample solubility and compatibility with mass spectrometry.
Table 1: Comparison of Chiral HPLC Methods for Rosuvastatin
| Chiral Stationary Phase | Mode | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Key Findings | Reference |
| Chiralpak IB | Normal Phase | n-Heptane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1, v/v/v) | 1.0 | 242 | Good resolution between the enantiomer and also separates the lactone impurity.[1] | [1] |
| Chiralpak IB | Normal Phase | n-Hexane / Dichloromethane / 2-Propanol / Trifluoroacetic Acid (82:10:8:0.2, v/v/v/v) | 1.0 | 243 | A stability-indicating method capable of quantifying the enantiomer in the presence of degradation products.[2][3] | [2][3] |
| Lux Cellulose-2 | Reversed-Phase | Acetonitrile / 0.05% Trifluoroacetic Acid in Water (Gradient) | 1.0 | 242 | Offers improved chemo- and enantio-selectivity with reduced analysis times compared to the European Pharmacopoeia method.[4][5] | [4][5] |
| Chiralpak IC | Normal Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (750:250:1, v/v/v) | Not Specified | 220-280 | Achieves a high resolution of the enantiomers.[6] | [6] |
Expert Insights: The choice of a normal-phase or reversed-phase method often depends on the sample matrix and desired detection method. Normal-phase methods, while providing excellent selectivity, can be less compatible with mass spectrometry due to the non-volatile nature of the mobile phase components. The reversed-phase gradient method using Lux Cellulose-2 offers a viable alternative for LC-MS applications. The addition of a small amount of a polar modifier like 2-propanol or ethanol in normal-phase chromatography is crucial for modulating retention times and improving peak shape. Trifluoroacetic acid is often added as a mobile phase additive to improve peak symmetry for acidic compounds like rosuvastatin.
Chiral Analysis of Key Rosuvastatin Intermediates
A critical step in the synthesis of rosuvastatin involves the stereoselective reduction of a diketo ester to form the chiral dihydroxy side chain. The analysis of the stereoisomers of this 3,5-dihydroxy ester intermediate is vital for ensuring the enantiopurity of the final product.
Table 2: Chiral HPLC Method for Rosuvastatin Intermediate (3,5-Dihydroxy Ester)
| Chiral Stationary Phase | Mode | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Key Findings | Reference |
| Chiralcel OD-RH | Reversed-Phase | 0.1% Trifluoroacetic Acid in Water (A) and 0.1% Trifluoroacetic Acid in Acetonitrile (B) (Gradient) | 0.5 | 220 | Baseline separation of all four stereoisomers (3R,5S), (3S,5R), (3R,5R), and (3S,5S) of the 3,5-dihydroxy ester. | Not explicitly cited in provided text |
Expert Insights: The successful separation of all four stereoisomers of the dihydroxy ester intermediate on a single column is a significant achievement in process control. The use of a reversed-phase method with a gradient elution allows for the resolution of these closely related compounds with varying polarities. This analysis provides critical information about the diastereoselectivity and enantioselectivity of the reduction step, enabling process optimization to maximize the yield of the desired (3R, 5S) isomer.
Experimental Protocols and Methodologies
To ensure the reproducibility and reliability of the analytical results, detailed and validated experimental protocols are essential.
Protocol 1: Chiral HPLC Analysis of Rosuvastatin (Normal Phase)
This protocol is based on the method described for the Chiralpak IB column.[1]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak IB (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the rosuvastatin sample in the mobile phase to a concentration of approximately 1 mg/mL.
4. System Suitability:
-
Inject a standard solution containing rosuvastatin and its enantiomer. The resolution between the two peaks should be greater than 2.0.
Protocol 2: Chiral HPLC Analysis of 3,5-Dihydroxy Ester Intermediate (Reversed Phase)
This protocol is a representative method for the analysis of the key chiral intermediate.
1. Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV or MS detector.
2. Chromatographic Conditions:
-
Column: Chiralcel OD-RH (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
Gradient: A suitable gradient to resolve all four stereoisomers.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
3. Sample Preparation:
-
Dissolve the intermediate sample in a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration.
Visualizing the Workflow and Logic
To better understand the process of chiral method development and analysis, the following diagrams illustrate the key steps and decision-making processes.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Decision Logic for Chiral Stationary Phase Selection.
Trustworthiness Through Self-Validating Systems
A described protocol is only as valuable as its ability to be consistently reproduced. The validation of a chiral HPLC method according to the International Council for Harmonisation (ICH) guidelines is a non-negotiable step to ensure its trustworthiness.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer, diastereomers, and any process-related impurities or degradation products.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For enantiomeric impurity analysis, a low LOQ is critical. Methods for rosuvastatin have demonstrated the ability to quantify the enantiomer at levels as low as 0.04%.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By rigorously validating the chiral HPLC methods, drug manufacturers can have high confidence in the quality of their rosuvastatin products, ensuring that each batch meets the stringent requirements for stereochemical purity.
References
- This citation is not available in the provided search results.
-
DEVELOPMENT AND VA- LIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM - International Journal of Pharmaceutics and Drug Analysis. [Link]
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
-
Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode - PubMed. [Link]
-
Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PubMed Central. [Link]
- CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google P
- This citation is not available in the provided search results.
- This citation is not available in the provided search results.
-
(PDF) Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - ResearchGate. [Link]
-
Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode | Request PDF - ResearchGate. [Link]
Sources
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpda.org [ijpda.org]
- 5. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104535673A - Method for separating and measuring enantiomer of rosuvastatin calcium via HPLC - Google Patents [patents.google.com]
A Comparative Guide to the Structural Elucidation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate: NMR, Mass Spectrometry, and Chiral Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural characterization of chiral intermediates is a cornerstone of successful pharmaceutical synthesis. This guide provides an in-depth comparative analysis of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate , a key building block in the synthesis of statins. Furthermore, we will explore chromatographic methods for the crucial determination of its enantiomeric purity.
This guide moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and providing detailed, actionable protocols. The aim is to equip the reader with a comprehensive understanding of how these techniques are applied in concert to deliver a holistic and validated structural picture.
The Analytical Challenge: Unraveling a Multifunctional Chiral Molecule
This compound presents a fascinating analytical puzzle. Its structure incorporates a bulky tert-butyl ester, a ketone, a secondary alcohol, a chloromethyl group, and a stereocenter. Each of these features imparts distinct spectroscopic signatures that must be accurately assigned and interpreted. The primary objectives of our analytical workflow are:
-
Structural Confirmation: To verify the connectivity of the carbon skeleton and the presence and location of all functional groups.
-
Stereochemical Determination: To confirm the absolute configuration at the C5 position.
-
Purity Assessment: To quantify the enantiomeric excess (e.e.) and identify any potential impurities.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise structural connectivity of an organic molecule in solution. For our target compound, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) would provide an unambiguous assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | ~169 |
| 2 | ~3.4 | s | ~49 |
| 3 | - | - | ~205 |
| 4 | ~2.8 | m | ~50 |
| 5 | ~4.2 | m | ~68 |
| 6 | ~3.6 | m | ~48 |
| t-Bu (CH₃) | ~1.5 | s | ~28 |
| t-Bu (C) | - | - | ~82 |
| 5-OH | ~3.0 (broad) | s | - |
Causality Behind the Predictions:
-
¹H NMR:
-
The tert-butyl protons are expected to appear as a sharp singlet around 1.5 ppm, integrating to nine protons, a highly characteristic signal.[1]
-
The methylene protons at C2 , being alpha to the ester carbonyl, will be deshielded and appear as a singlet around 3.4 ppm.
-
The methylene protons at C4 , positioned between the ketone and the chiral center, will be diastereotopic and are expected to appear as a multiplet around 2.8 ppm.
-
The methine proton at C5 , attached to the carbon bearing the hydroxyl group and adjacent to the chloromethyl group, will be significantly deshielded, appearing as a multiplet around 4.2 ppm.
-
The methylene protons at C6 , adjacent to the chlorine atom, will also be deshielded and appear as a multiplet around 3.6 ppm.
-
The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent; it is predicted to be around 3.0 ppm.
-
-
¹³C NMR:
-
The ester carbonyl carbon (C1) will be the most downfield signal in the carbonyl region, around 169 ppm.
-
The ketone carbonyl carbon (C3) will be even further downfield, around 205 ppm.
-
The quaternary carbon of the tert-butyl group will appear around 82 ppm, with the three equivalent methyl carbons appearing around 28 ppm.[2]
-
The carbon bearing the hydroxyl group (C5) is expected around 68 ppm.
-
The carbon bearing the chlorine atom (C6) will be around 48 ppm.
-
The methylene carbons at C2 and C4 will be in the 49-50 ppm range.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR Acquisition (if necessary): If signal overlap or assignment ambiguity exists, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
II. Mass Spectrometry (MS): Deconstructing the Molecule for Confirmation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the presence of specific structural motifs. For our target molecule, Electron Ionization (EI) would be a suitable technique.
Predicted Mass Spectrum and Fragmentation Pathway
The predicted molecular weight of C₁₀H₁₇ClO₄ is 236.08 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 236, along with an M+2 peak at m/z 238 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.
Key Predicted Fragmentation Pathways:
-
Loss of the tert-butyl group: A prominent fragmentation pathway for tert-butyl esters is the loss of the tert-butyl carbocation ([C(CH₃)₃]⁺), leading to a peak at m/z 57 . The remaining fragment would be observed at m/z 179/181 .
-
Alpha-cleavage adjacent to the ketone: Cleavage of the C-C bond next to the carbonyl group is a common fragmentation for ketones.[3] This could lead to the loss of a chloromethyl radical or other fragments.
-
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols.
-
McLafferty Rearrangement: While less likely given the structure, a McLafferty rearrangement involving the ketone could also occur.[4]
Table 2: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Predicted Fragment |
| 236/238 | [M]⁺ (Molecular Ion) |
| 179/181 | [M - C₄H₉]⁺ |
| 57 | [C(CH₃)₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms). Use a temperature program that allows for the elution of the compound without degradation.
-
MS Detection: The GC is coupled to a mass spectrometer operating in EI mode (typically at 70 eV). Acquire a full scan mass spectrum over a range of m/z 40-300.
III. Chiral Analysis: A Comparative Look at GC and HPLC
Ensuring the enantiomeric purity of the (5S) stereoisomer is critical for its use in pharmaceutical synthesis. Both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.
A. Chiral Gas Chromatography (GC)
Principle: Chiral GC separates enantiomers on a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.
Advantages:
-
High resolution and efficiency.
-
Fast analysis times.
Disadvantages:
-
The compound must be volatile and thermally stable. Derivatization may be necessary for less volatile compounds, which adds a step to the workflow.
Experimental Protocol: Chiral GC
-
Column Selection: Choose a suitable chiral GC column, such as one with a derivatized β- or γ-cyclodextrin stationary phase.
-
Method Development: Optimize the temperature program and carrier gas flow rate to achieve baseline separation of the enantiomers.
-
Analysis: Inject a dilute solution of the compound and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.).
B. Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Similar to chiral GC, chiral HPLC uses a column packed with a CSP. The separation occurs in the liquid phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and offer broad applicability.[5][6]
Advantages:
-
Applicable to a wider range of compounds, including those that are not volatile or are thermally labile.
-
Both normal-phase and reversed-phase modes can be used.
Disadvantages:
-
Longer analysis times compared to GC.
-
Higher solvent consumption.
Experimental Protocol: Chiral HPLC
-
Column and Mobile Phase Screening: Screen a selection of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol for normal phase).
-
Method Optimization: Once a suitable column and mobile phase are identified, optimize the mobile phase composition and flow rate to maximize resolution.
-
Quantification: Inject the sample and determine the e.e. by comparing the peak areas of the two enantiomers.
Table 3: Comparison of Chiral GC and Chiral HPLC for Enantiomeric Purity Analysis
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in the gas phase on a chiral stationary phase. | Separation in the liquid phase on a chiral stationary phase. |
| Applicability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Sample Prep | May require derivatization. | Generally minimal, just dissolution in the mobile phase. |
| Speed | Typically faster analysis times. | Can be slower, especially during method development. |
| Resolution | Excellent for many compounds. | Excellent for a broad range of compounds with various CSPs available. |
| Solvent Usage | Low (carrier gas). | Higher (liquid mobile phase). |
IV. Comparative Summary and Concluding Remarks
The structural elucidation of this compound requires a multi-faceted analytical approach. NMR spectroscopy stands as the primary tool for definitive structural assignment, providing a detailed map of the molecule's connectivity. Mass spectrometry serves as an essential complementary technique, confirming the molecular weight and offering structural clues through its fragmentation patterns. Finally, chiral chromatography, either by GC or HPLC, is indispensable for determining the enantiomeric purity, a critical parameter for its application in pharmaceutical synthesis.
The choice between chiral GC and HPLC will depend on the specific laboratory setup and the properties of the compound and any impurities. For a molecule of this nature, both techniques are viable, with HPLC offering greater versatility if thermal stability is a concern.
By integrating the data from these orthogonal techniques, researchers can build a comprehensive and robust analytical package that confirms the identity, structure, and purity of this valuable chiral intermediate with a high degree of scientific confidence.
References
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997, 62 (21), 7512–7515.
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]
-
Chiral HPLC Separations - A Guide to Method Development. Phenomenex. Available at: [Link]
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules2014, 19 (1), 1083-1096.
- Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Journal of Chemistry and Technologies2016, 24 (2), 163-171.
- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. J. Med. Chem.2019, 62 (17), 7978–7991.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji2021, 65 (3), 173-181.
-
t-Butyl group towers over other 1H resonances - ACD/Labs. (2008). Available at: [Link]
- Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Commun. Mass Spectrom.2020, 34 (S3), e8735.
- Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry1972, 50 (17), 2707-2710.
- Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. J. Mass Spectrom.2016, 51 (1), 28-32.
- Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Journal of Mass Spectrometry1999, 34 (4), 271-279.
- Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. Benchchem. (2025).
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji2021, 65 (3), 173-181.
- Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. J. Oleo Sci.2014, 63 (9), 883-893.
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Mass Spectrometry: Alpha Cleavage of Ketones. (2014). YouTube. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Identifying Impurities in the Synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the synthesis of blockbuster drugs like Rosuvastatin, the stereochemical purity of key intermediates is not merely a quality metric; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy.[1] One such pivotal intermediate is tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate.[2][3][4] Its synthesis is a focal point for stringent process control, as even minute impurities can propagate through multi-step syntheses, compromising the final product.
This guide moves beyond mere procedural lists. It provides an in-depth comparison of analytical methodologies, grounded in the causal relationships between synthetic pathways and impurity formation. We will explore not just how to identify these impurities, but why specific methods are chosen and how to build a self-validating, robust analytical workflow.
The Synthetic Landscape and the Genesis of Impurities
To effectively hunt for impurities, one must first understand their origin. The target molecule, this compound, is often a precursor to the diol ((3R,5S)-6-chloro-3,5-dihydroxyhexanoate), another crucial intermediate for Rosuvastatin.[5][6][7][8] A common synthetic approach involves the stereoselective reduction of a prochiral ketone.
However, several synthetic routes exist, including Blaise condensation or reactions involving reagents like lithium diisopropylamide (LDA), each presenting a unique impurity profile.[9] Regardless of the specific route, impurities can be broadly categorized:
-
Process-Related Impurities: These include unreacted starting materials (e.g., tert-butyl acetate, (S)-methyl 4-chloro-3-hydroxybutanoate), residual reagents, and by-products from side reactions.[9]
-
Stereoisomeric Impurities: The most critical impurity is the (5R)-diastereomer. Its formation is typically due to incomplete stereoselectivity in the chiral reduction step. Given its similar physical properties to the desired (5S)-isomer, its separation and quantification pose a significant analytical challenge.[10]
-
Degradation Products: The β-hydroxy keto-ester moiety can be susceptible to degradation under harsh pH or thermal conditions, leading to a variety of downstream products.
Comparative Analysis of Analytical Methodologies
Selecting the appropriate analytical tool is paramount. The choice depends on the impurity type, required sensitivity, and the stage of development (e.g., process development vs. routine quality control). Here, we compare the workhorses of pharmaceutical analysis for this specific application.
| Methodology | Primary Application | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) with UV/PDA | General purity assessment, quantification of process-related impurities. | Robust, versatile, excellent for quantifying non-chiral impurities. | Poor selectivity for stereoisomers. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Quantification of the critical (5R)-diastereomeric impurity. | Gold standard for separating stereoisomers. High resolution and accuracy.[11][12][13] | Requires specialized, expensive columns; method development can be time-consuming. |
| Ultra/Supercritical Fluid Chromatography (UPC²/SFC) | Chiral and achiral separations. Often used for high-throughput screening. | Faster analysis times and reduced solvent consumption compared to HPLC.[14] Excellent for chiral separations. | Requires specialized instrumentation; less common in QC labs than HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile starting materials, reagents, and residual solvents. | High sensitivity and specificity for volatile compounds.[15] MS provides structural information. | The target analyte is non-volatile and requires derivatization (e.g., silylation) to be analyzed, adding complexity and potential for error.[16][17][18][19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities. Quantitative NMR (qNMR) for purity assessment without reference standards. | Unparalleled for determining chemical structure. Can provide absolute quantification. | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations. |
Recommended Workflow for Impurity Identification & Control
A robust and efficient impurity analysis strategy follows a logical progression from detection to identification and finally to routine quantification. This workflow ensures that analytical resources are used effectively and that process understanding is maximized.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Buy this compound | 154026-92-3 [smolecule.com]
- 3. tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 10. medjpps.com [medjpps.com]
- 11. ijpda.org [ijpda.org]
- 12. Development and Validation of Chiral Hplc Method for Quantitation of Enantiomer in Rosuvastatin Calcium - Neliti [neliti.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. emerypharma.com [emerypharma.com]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to the Synthesis of the Rosuvastatin Side Chain: Chemical vs. Biocatalytic Approaches
For drug development professionals and researchers, the synthesis of Active Pharmaceutical Ingredients (APIs) represents a perpetual quest for efficiency, purity, and sustainability. Rosuvastatin (marketed as Crestor®) stands as a monumental achievement in treating hypercholesterolemia, largely due to its potent inhibition of HMG-CoA reductase[1][2]. The efficacy of this fully synthetic "superstatin" is critically dependent on the precise stereochemistry of its dihydroxyheptenoate side chain, specifically the (3R, 5S) configuration of its syn-1,3-diol moiety[3][4]. The construction of this chiral fragment is a significant synthetic challenge and serves as a compelling case study in the evolution of pharmaceutical manufacturing, pitting traditional chemical methods against modern biocatalytic innovations.
This guide provides an in-depth, objective comparison of these two synthetic paradigms, grounded in experimental data and field-proven insights. We will dissect the causality behind the experimental choices, validate the protocols described, and explore the data that empowers chemists to select the optimal route for scalability, cost, and environmental impact.
The Established Paradigm: Stereocontrolled Chemical Synthesis
For decades, the industrial synthesis of the rosuvastatin side chain has relied on multi-step chemical sequences. These routes are well-established and have proven robust, but they often necessitate the use of hazardous reagents and complex purification procedures.
Rationale and Common Pathways
The primary challenge in the chemical synthesis is the diastereoselective creation of the two stereocenters (C3 and C5) in the side chain. A dominant industrial strategy begins with a readily available chiral building block, such as (S)-epichlorohydrin or (S)-3-hydroxy-4-chlorobutyronitrile, to install the initial stereocenter[3][5][6]. The subsequent steps focus on carbon chain extension followed by a crucial, diastereoselective reduction to establish the second stereocenter.
One of the most well-documented methods is the Narasaka–Prasad reduction of a β-hydroxy ketone, which stereoselectively yields the desired syn-1,3-diol[3]. This transformation is foundational but requires stoichiometric amounts of borane complexes and chelating agents. Other strategies involve Wittig-type olefination to connect the side chain aldehyde with the pyrimidine core of rosuvastatin[4][7]. While effective, these reactions can lead to the formation of Z-isomers as significant impurities, complicating downstream purification[8][9].
Workflow and Inherent Challenges
A typical chemical synthesis workflow involves multiple protection and deprotection steps, the use of pyrophoric reagents like n-Butyl Lithium, and expensive reducing agents such as Diisobutylaluminium hydride (DIBAL-H)[3][10]. These factors contribute to a lower overall yield, a high Environmental Factor (E-factor), and significant operational costs, particularly at an industrial scale[1][11].
Caption: A representative workflow for the chemical synthesis of the rosuvastatin side chain.
The Emerging Alternative: Precision Biocatalysis
The limitations of chemical synthesis have driven the adoption of "green chemistry" principles, with biocatalysis emerging as a powerful alternative. Enzymes, operating under mild aqueous conditions, offer unparalleled stereoselectivity, often telescoping multiple chemical steps into a single, efficient transformation.
Rationale and Key Enzymes
The biocatalytic synthesis of the rosuvastatin side chain primarily leverages two classes of enzymes: ketoreductases (KREDs) and aldolases.
-
Ketoreductases (KREDs): These enzymes catalyze the asymmetric reduction of a ketone to a chiral alcohol. In the context of rosuvastatin, a KRED can be used to reduce a β-ketoester or a δ-keto β-hydroxy ester with exceptionally high enantiomeric and diastereomeric excess, directly forming the desired (3R, 5S)-diol core[4][12]. The process is highly efficient and avoids the use of metal-based reducing agents.
-
Deoxyribose-5-phosphate aldolase (DERA): This enzyme is particularly remarkable as it can catalyze a tandem, one-pot aldol reaction. Starting from inexpensive, achiral bulk chemicals like acetaldehyde and chloroacetaldehyde, DERA facilitates two sequential C-C bond formations to construct a 6-carbon intermediate with both stereogenic centers set with near-perfect control (>99.9% ee, >96% de)[12][13]. This approach dramatically shortens the synthetic route and has been shown to improve volumetric productivity by almost 400-fold compared to earlier enzymatic methods[13].
Workflow and Process Advantages
The biocatalytic workflow is significantly more concise. It eliminates the need for many protection/deprotection steps and operates at ambient temperature and pressure. The reactions are typically run in water, minimizing organic solvent waste. The result is a more sustainable, cost-effective, and safer process, particularly when implemented for large-scale API manufacturing[14].
Caption: A streamlined biocatalytic workflow using a DERA enzyme.
Head-to-Head Comparison: A Data-Driven Analysis
The choice between a chemical and biocatalytic route is ultimately a decision based on quantitative metrics. The following table summarizes key performance indicators derived from published experimental data.
| Metric | Chemical Synthesis | Biocatalytic Synthesis | Rationale & Justification |
| Typical Starting Materials | (S)-epichlorohydrin, chiral esters | Acetaldehyde, chloroacetaldehyde | Biocatalysis can utilize simple, achiral, and inexpensive starting materials[12][13]. |
| Number of Core Steps | 6-8 steps | 1-3 steps (enzymatic core) | Enzymes can telescope multiple transformations (e.g., two C-C bond formations) into a single step[13][14]. |
| Overall Yield | Variable, often < 70% | High, often > 80% for enzymatic steps | Fewer steps and higher selectivity in biocatalysis lead to reduced material loss[5][8][9]. |
| Stereoselectivity (ee/de) | Good to Excellent (often >99% de after purification) | Excellent (>99.9% ee, >96% de) | Enzymes provide near-perfect stereocontrol, minimizing the formation of unwanted isomers[5][13]. |
| Key Reagents | n-BuLi, DIBAL-H, NaBH₄, TiCl₄, Ph₃P | DERA/KRED enzyme, NAD(P)H cofactor, simple buffers | Chemical routes often rely on hazardous, pyrophoric, or expensive metal-based reagents[3][9]. |
| Reaction Conditions | Cryogenic temps (-78°C) to high heat | Ambient temperature (25-40°C), atmospheric pressure | Biocatalytic reactions occur under mild, physiological conditions, reducing energy consumption. |
| Solvent System | Anhydrous organic solvents (THF, Toluene) | Primarily aqueous buffer | Eliminates the cost, safety concerns, and environmental impact of large volumes of organic solvents. |
| Environmental Factor (E-Factor) | High (large waste generation) | Low (minimal waste) | The "green" nature of biocatalysis is one of its most significant advantages[10]. |
| Purification | Multiple chromatographic separations required | Simplified; often direct crystallization of product | The high purity of the enzymatic product stream reduces the burden of downstream processing[6]. |
Experimental Protocols
To provide a practical context, the following are representative, step-by-step methodologies for key transformations in both synthetic routes.
Protocol 1: Chemical Synthesis of a Key Side Chain Intermediate
This protocol outlines the synthesis of a protected diol intermediate starting from (S)-6-chloro-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester, based on established chemical methods[5][6].
Step 1: Diastereoselective Reduction of the β-Hydroxy Ketone
-
Dissolve 93.8g of (S)-6-chloro-5-hydroxy-3-oxo hexanoic acid t-butyl ester in 1.3L of dry tetrahydrofuran (THF) and 400mL of ethanol.
-
Under a nitrogen atmosphere, cool the solution to -65°C.
-
Add 595mL of a 1M sodium borohydride solution in THF, and stir for 20 minutes.
-
Add an additional 22.6g of solid sodium borohydride and continue the reaction for 3 hours at -65°C.
-
Quench the reaction by adding 250mL of acetone, followed by 90mL of 30% hydrogen peroxide, allowing the temperature to rise to -60°C for 30 minutes.
-
Pour the reaction mixture into 800mL of water and extract with ethyl acetate (3 x 400mL).
-
Combine the organic phases, wash with brine (3 x 100mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from n-hexane to yield the pure (3R, 5S)-6-chloro-3,5-dihydroxyhexanoic acid tert-butyl ester intermediate (yield typically >85%).
Step 2: Acetonide Protection of the syn-1,3-Diol
-
Dissolve the 80.6g of the diol product from Step 1 in 400mL of acetone.
-
Add 1.2g of p-toluenesulfonic acid as a catalyst.
-
Heat the mixture to 50°C and react for 4 hours.
-
Pour the mixture into 800mL of water and extract with ethyl acetate (3 x 300mL).
-
Combine the organic phases, wash (3 x 200mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the protected intermediate, (4R, 6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester[5][6].
Protocol 2: Biocatalytic Synthesis via DERA-Catalyzed Aldol Reaction
This protocol describes the one-pot synthesis of a key chiral intermediate for the statin side chain using a DERA enzyme, as demonstrated in process development studies[13].
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 7.5).
-
Enzyme Addition: Add the DERA enzyme catalyst to the buffer. The optimal catalyst loading is determined through process optimization, but can be as low as 2.0 wt%[13].
-
Substrate Feeding: Begin feeding a stoichiometric mixture of chloroacetaldehyde and a three-fold excess of acetaldehyde into the reactor. Maintain the reaction temperature at approximately 30°C.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for substrate consumption and product formation via HPLC or GC. The reaction typically reaches completion within 24-48 hours.
-
Work-up: Upon completion, terminate the reaction (e.g., by pH shift or addition of an organic solvent). The aqueous product stream can be extracted with a suitable solvent like ethyl acetate.
-
Purification: The high purity of the enzymatic product often allows for direct crystallization or simple downstream chemical conversion without the need for column chromatography. The process yields the key chiral lactol intermediate with >99.9% ee and 96.6% de[13].
Conclusion and Future Outlook
The synthesis of the rosuvastatin side chain provides a clear and compelling illustration of the paradigm shift occurring in pharmaceutical manufacturing. While traditional chemical synthesis is a proven and robust methodology, it is often hampered by high costs, significant environmental waste, and complex operations.
Biocatalysis, particularly through the use of engineered enzymes like DERA and ketoreductases, offers a superior alternative. The advantages are undeniable: unparalleled stereoselectivity, milder and safer operating conditions, drastically reduced environmental impact, and shorter, more efficient synthetic routes. The ability to build complex chiral molecules from simple, achiral precursors in a single, one-pot reaction represents a significant leap forward[13][14].
For researchers and drug development professionals, the future lies in the integration of these approaches. Chemoenzymatic processes, which combine the best of both worlds—the power of biocatalysis for key chiral transformations and the versatility of chemistry for other steps—are becoming the new industry standard. As enzyme engineering and process optimization continue to advance, biocatalysis will undoubtedly play an increasingly central role in creating the medicines of tomorrow in a more sustainable and efficient manner.
References
-
Xiong, F., Wang, H., Yan, L., Han, S., Tao, Y., Wu, Y., & Chen, F. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Organic & Biomolecular Chemistry, 14(4), 1363-1369. [Link]
-
Xiong, F., et al. (2016). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. PubMed. [Link]
-
Jennewein, S., et al. (2006). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PubMed. [Link]
-
Chaudhari, B. R., et al. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
- CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain.
- CN101613341A - A kind of synthetic method of rosuvastatin calcium side chain key intermediate.
- US8148324B2 - Chemoenzymatic methods for the synthesis of statins and statin intermediates.
-
Chen, X., et al. (2014). Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy. ResearchGate. [Link]
- WO2006100689A1 - Process for preparation of rosuvastatin.
- WO2009009152A1 - Rosuvastatin intermediates and their preparation.
-
The Synthesis of Rosuvastatin Calcium: A Look at Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The patent landscape of Rosuvastatin. Patsnap Synapse. [Link]
-
Patil, P. B., et al. (2015). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES. World Journal of Pharmaceutical Research. [Link]
-
Truong, T., et al. (2016). Comparison of Different Biocatalytic Routes to Target Molecules. Biocatalysis for Practitioners. [Link]
-
Groger, H. (2016). Integrated Biocatalysis in Multistep Drug Synthesis without Intermediate Isolation: A de Novo Approach toward a Rosuvastatin Key Building Block. Organic Process Research & Development. [Link]
-
Rosenson, R. S. (2004). Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia. Expert Review of Cardiovascular Therapy. [Link]
-
McTaggart, F. (2003). Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor. The American Journal of Cardiology. [Link]
-
Presidential Green Chemistry Challenge: 2012 Greener Synthetic Pathways Award. EPA. [Link]
Sources
- 1. The patent landscape of Rosuvastatin [synapse.patsnap.com]
- 2. Rosuvastatin: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain - Google Patents [patents.google.com]
- 6. CN101613341A - A kind of synthetic method of rosuvastatin calcium side chain key intermediate - Google Patents [patents.google.com]
- 7. WO2006100689A1 - Process for preparation of rosuvastatin - Google Patents [patents.google.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. wjpmr.com [wjpmr.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Evaluating Carbonyl Reductase Efficiency
For researchers, scientists, and professionals in drug development, the selection of an optimal carbonyl reductase (CBR) is a critical decision that can significantly impact the efficiency and stereochemical outcome of a biocatalytic process. These NAD(P)H-dependent oxidoreductases are pivotal in producing chiral alcohols from prochiral ketones and aldehydes, a transformation of immense value in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comprehensive framework for evaluating and comparing the efficiency of different carbonyl reductases, grounded in scientific principles and supported by experimental data.
The Imperative of Empirical Evaluation: Beyond Sequence Homology
While sequence homology can offer initial clues, the functional performance of a carbonyl reductase is a complex interplay of its three-dimensional structure, active site topology, and the specific reaction conditions.[3][4] Therefore, a direct, empirical evaluation of key performance metrics is non-negotiable for selecting the most suitable enzyme for a given application. This guide will walk you through the essential parameters to consider and the robust methodologies to measure them.
Key Performance Metrics for Carbonyl Reductase Efficiency
A thorough evaluation of a carbonyl reductase hinges on a multi-faceted analysis of its catalytic prowess. The following metrics provide a holistic view of an enzyme's suitability for a specific biotransformation.
Specific Activity: The Initial Litmus Test
Specific activity is the most straightforward metric, quantifying the amount of substrate converted per unit time per unit mass of enzyme (typically expressed as µmol/min/mg or U/mg). It serves as a rapid initial screen to identify promising candidates from a pool of reductases. A high specific activity indicates a more efficient catalyst, potentially leading to lower enzyme loadings and shorter reaction times in industrial applications.[5]
Kinetic Parameters (Km, kcat, and kcat/Km): A Deeper Dive into Catalytic Efficiency
While specific activity provides a snapshot of performance under a single set of conditions, a full kinetic analysis offers a more nuanced understanding of the enzyme-substrate interaction.
-
Michaelis Constant (Km): This parameter reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value signifies a higher affinity of the enzyme for its substrate, which is particularly advantageous when dealing with low substrate concentrations.[6]
-
Turnover Number (kcat): Also known as the catalytic constant, kcat represents the number of substrate molecules converted to product per enzyme active site per unit time when the enzyme is saturated with the substrate. It is a direct measure of the catalytic efficiency of a single enzyme molecule.
-
Catalytic Efficiency (kcat/Km): This ratio is arguably the most important kinetic parameter for comparing the efficiency of different enzymes. It reflects how efficiently an enzyme can convert a substrate at low concentrations and is a measure of both substrate binding and catalytic turnover. A higher kcat/Km value indicates a more efficient enzyme.[7]
Substrate Scope: Versatility and Specificity
The substrate scope of a carbonyl reductase defines the range of carbonyl compounds it can effectively reduce. Some reductases exhibit broad substrate specificity, acting on a wide array of aldehydes and ketones, including aliphatic, aromatic, and cyclic structures.[8][9] Others are more specific, showing high activity towards a narrow range of substrates.[3][10] A comprehensive evaluation involves screening the enzyme against a diverse panel of substrates to map its activity profile. This is crucial for identifying enzymes for platform technologies or for specific, targeted syntheses.
Stereoselectivity: The Hallmark of a Valuable Biocatalyst
The ability to produce a single, desired stereoisomer of a chiral alcohol is often the primary reason for employing a carbonyl reductase.[4] Stereoselectivity is typically quantified by the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the product. An ideal biocatalyst will exhibit high stereoselectivity, producing the desired isomer with >99% e.e.[4] The stereochemical preference of a reductase (i.e., whether it follows Prelog's rule to produce the (S)-alcohol or anti-Prelog's rule for the (R)-alcohol) is a critical factor in its selection.[11]
Experimental Workflow for a Comprehensive Evaluation
A systematic and well-controlled experimental workflow is essential for generating reliable and comparable data. The following diagram outlines a typical workflow for evaluating carbonyl reductase efficiency.
Caption: A generalized workflow for the comprehensive evaluation of carbonyl reductase efficiency.
Detailed Experimental Protocols
The following protocols provide a starting point for the key experiments outlined in the workflow. It is crucial to include appropriate controls (e.g., reactions without enzyme, without substrate, or without cofactor) to ensure the validity of the results.
Protocol 1: Recombinant Carbonyl Reductase Expression and Purification
The ability to produce recombinant enzymes in a host like E. coli is fundamental for obtaining sufficient quantities of pure protein for characterization.[12][13]
-
Gene Cloning and Expression:
-
Subclone the gene encoding the carbonyl reductase into a suitable expression vector (e.g., pET series for E. coli).[12] Often, a purification tag such as a polyhistidine (His-tag) or glutathione S-transferase (GST) tag is incorporated to facilitate purification.[14]
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.[12]
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 500 mM NaCl, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.[12]
-
-
Protein Purification:
-
Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins) equilibrated with the lysis buffer.[14]
-
Wash the column extensively with the lysis buffer to remove unbound proteins.
-
Elute the bound protein using an appropriate elution buffer (e.g., lysis buffer containing a high concentration of imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).[12]
-
(Optional) Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.[14]
-
-
Purity and Concentration Determination:
-
Assess the purity of the enzyme by SDS-PAGE.
-
Determine the protein concentration using a standard method such as the Bradford assay, using a protein standard like bovine serum albumin (BSA).
-
Protocol 2: Spectrophotometric Assay for Activity and Kinetics
This is a high-throughput method for determining enzyme activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NAD(P)H cofactor.[15]
-
Reaction Setup:
-
In a 96-well microplate or a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0), the carbonyl substrate at a defined concentration, and NAD(P)H (typically 0.2-0.5 mM).[15]
-
Pre-incubate the mixture at a constant temperature (e.g., 30°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader or a spectrophotometer.[16]
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNAD(P)H at 340 nm = 6220 M-1cm-1).
-
For kinetic analysis, repeat the assay with varying concentrations of the carbonyl substrate while keeping the NAD(P)H concentration saturating.
-
Determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate kcat from the equation Vmax = kcat * [E]t, where [E]t is the total enzyme concentration.
-
Protocol 3: HPLC/GC Analysis for Substrate Scope and Stereoselectivity
Chromatographic methods are indispensable for analyzing reactions with substrates that interfere with spectrophotometric assays and for determining the stereochemical outcome of the reduction.[17]
-
Reaction Setup:
-
Set up the enzymatic reaction as described for the spectrophotometric assay, but typically on a larger scale (e.g., 0.5-1.0 mL) to ensure sufficient product for analysis.
-
-
Reaction Quenching and Extraction:
-
After a defined time, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and vortexing.
-
Separate the organic phase, which contains the substrate and product, and dry it over an anhydrous salt (e.g., Na2SO4).
-
-
Analysis:
-
Analyze the organic extract by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an appropriate column and detection method (e.g., FID for GC, UV for HPLC).[18][19]
-
Quantify the substrate and product by comparing their peak areas to those of standard curves.
-
For stereoselectivity analysis, use a chiral GC or HPLC column to separate the enantiomers of the product.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100 or [([S] - [R]) / ([S] + [R])] * 100.
-
Comparative Data Presentation
The power of a comparative guide lies in the clear and concise presentation of data. The following tables provide a template for summarizing the performance of different carbonyl reductases against a model substrate.
Table 1: Kinetic Parameters of Selected Carbonyl Reductases for the Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE)
| Carbonyl Reductase | Source Organism | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) | Reference |
| SeCR | Saccharomyces cerevisiae | 0.22 | - | - | 7.0 | 30 | [4] |
| GoKR | Gluconobacter oxydans | - | - | - | 6.5 | 35 | [4] |
| LkCR | Lactobacillus kefir | - | - | - | 6.0 | 40 | [5] |
| CpCR | Candida parapsilosis | - | - | - | 7.5 | 30 | [12] |
Table 2: Substrate Scope and Stereoselectivity of Selected Carbonyl Reductases
| Substrate | Carbonyl Reductase | Conversion (%) | Product | e.e. (%) | Configuration | Reference |
| Ethyl 2-oxo-4-phenylbutyrate (OPBE) | SeCR | >99 | Ethyl (R)-2-hydroxy-4-phenylbutyrate | >99 | R | [4] |
| Ethyl 2-oxo-4-phenylbutyrate (OPBE) | GoKR | >99 | Ethyl (S)-2-hydroxy-4-phenylbutyrate | >99 | S | [4] |
| 3,5-Bis(trifluoromethyl)acetophenone | LkCR | 97.6 (at 50 mM) | (R)-[3,5-Bis(trifluoromethyl)phenyl] ethanol | >99.9 | R | [5] |
| 4'-Chloroacetophenone | AcCR | 100 (relative activity) | (S)-1-(4-Chlorophenyl)ethanol | >99 | S (anti-Prelog) | [6] |
Factors Influencing Carbonyl Reductase Efficiency
Beyond the intrinsic properties of the enzyme, several external factors can significantly impact its performance. A thorough evaluation should also consider the influence of:
-
pH: The optimal pH for activity can vary widely among different reductases.
-
Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs.[20]
-
Cofactor and Cofactor Regeneration: Most CBRs have a preference for either NADH or NADPH.[6] For large-scale applications, an efficient cofactor regeneration system (e.g., using a sacrificial substrate like isopropanol with a second dehydrogenase, or glucose with glucose dehydrogenase) is essential for economic viability.[5][20]
-
Solvents: The presence of organic co-solvents, often required to solubilize hydrophobic substrates, can affect enzyme activity and stability.
The following diagram illustrates the key factors influencing the efficiency of a carbonyl reductase-catalyzed reaction.
Caption: A schematic representation of the intrinsic and extrinsic factors that determine the overall efficiency of a carbonyl reductase.
Conclusion: A Data-Driven Approach to Biocatalyst Selection
The selection of a carbonyl reductase for a specific industrial application should be a data-driven process. By systematically evaluating the key performance metrics of specific activity, kinetic parameters, substrate scope, and stereoselectivity, researchers can make informed decisions. The experimental protocols and comparative frameworks presented in this guide provide a robust foundation for these evaluations. Ultimately, a thorough understanding of the strengths and limitations of different carbonyl reductases will empower scientists and engineers to harness the full potential of these versatile biocatalysts for the efficient and sustainable synthesis of valuable chiral molecules.
References
-
Oppermann, U. (2007). Carbonyl Reductases: The Complex Relationships of Mammalian Carbonyl- and Quinone-Reducing Enzymes and Their Role in Physiology. Annual Review of Pharmacology and Toxicology, 47, 403-435. [Link]
-
Le-Billy, E., et al. (2021). Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis. Advanced Synthesis & Catalysis, 363(1), 1-10. [Link]
-
Oppermann, U. (2007). Carbonyl reductases: the complex relationships of mammalian carbonyl- and quinone-reducing enzymes and their role in physiology. SciSpace. [Link]
-
Pilka, E. S., et al. (2009). Structural Basis for Substrate Specificity in Human Monomeric Carbonyl Reductases. PLoS ONE, 4(10), e7113. [Link]
-
Malik, R. K., & Taneja, S. K. (2004). Carbonyl reductase. Current medicinal chemistry, 11(23), 3117-3129. [Link]
-
Pilka, E. S., et al. (2009). Structural Basis for Substrate Specificity in Human Monomeric Carbonyl Reductases. PLoS ONE, 4(10), e7113. [Link]
-
Pilka, E. S., et al. (2009). Structural basis for substrate specificity in human monomeric carbonyl reductases. PubMed. [Link]
-
Malátková, P., Maser, E., & Wsól, V. (2010). Human carbonyl reductases. Current drug metabolism, 11(8), 639-658. [Link]
-
Le-Billy, E., et al. (2021). A. Spectrophotometric carbonyl reductase assay monitoring the consumption of NAD(P)H at 340 nm. ResearchGate. [Link]
-
Ni, Y., et al. (2015). Assessing the stereoselectivity of carbonyl reductases toward the reduction of OPBE and docking analysis. Biotechnology and Applied Biochemistry, 62(5), 656-663. [Link]
-
Kaur, J., et al. (2012). Expression, purification, crystallization and preliminary X-ray diffraction analysis of carbonyl reductase from Candida parapsilosis ATCC 7330. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 1), 74-77. [Link]
-
ResearchGate. (n.d.). Carbonyl Reductase. ResearchGate. [Link]
-
University of Manchester. (n.d.). Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis. University of Manchester. [Link]
-
Lin, H. L., et al. (2007). Stereoselective enzymatic synthesis of chiral alcohols with the use of a carbonyl reductase from Candida magnoliae with anti-Prelog enantioselectivity. Journal of organic chemistry, 72(1), 215-220. [Link]
-
Luo, J., et al. (2014). A Novel Carbonyl Reductase with Anti-Prelog Stereospecificity from Acetobacter sp. CCTCC M209061: Purification and Characterization. PLoS ONE, 9(4), e94541. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
-
Aggarwal, N., et al. (2015). Understanding substrate specificity and enantioselectivity of carbonyl reductase from Candida parapsilosis ATCC 7330 (CpCR): Experimental and modeling studies. Semantic Scholar. [Link]
-
Zhang, X. J., et al. (2025). Stability and Activity Collaborative Improvement of Carbonyl Reductase Based on the Modification Strategy for Transition Zone of the Flexible and Rigid Regions: An Application for Vibegron Chiral Intermediate Synthesis in High Efficiency. Semantic Scholar. [Link]
-
Le-Billy, E., et al. (2021). Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis. PubMed Central. [Link]
-
Fryszkowska, A., et al. (2018). Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis. ACS Catalysis, 8(4), 3423-3447. [Link]
-
Zhang, X. J., et al. (2025). Stability and Activity Collaborative Improvement of Carbonyl Reductase Based on the Modification Strategy for Transition Zone of the Flexible and Rigid Regions: An Application for Vibegron Chiral Intermediate Synthesis in High Efficiency. PubMed. [Link]
-
Moschini, R., et al. (2017). Kinetic features of carbonyl reductase 1 acting on glutathionylated aldehydes. Chemico-Biological Interactions, 276, 58-64. [Link]
-
Black, G. W., et al. (2012). Overcoming Equilibrium Issues with Carbonyl Reductase Enzymes. Organic Process Research & Development, 16(1), 82-86. [Link]
-
Moschini, R., et al. (2017). Kinetic features of carbonyl reductase 1 acting on glutathionylated aldehydes. R Discovery. [Link]
-
Moschini, R., et al. (2017). Kinetic features of carbonyl reductase 1 acting on glutathionylated aldehydes. ResearchGate. [Link]
-
Li, C., et al. (2016). Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. Scientific Reports, 6, 36833. [Link]
-
del Corso, A., et al. (2016). Human carbonyl reductase 1 as efficient catalyst for the reduction of glutathionylated aldehydes derived from lipid peroxidation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11 Pt A), 2361-2370. [Link]
-
Obach, R. S., et al. (2018). Identification and Characterization of a Selective Human Carbonyl Reductase 1 Substrate. Drug Metabolism and Disposition, 46(11), 1596-1604. [Link]
-
Moschini, R., et al. (2017). Kinetic features of carbonyl reductase 1 acting on glutathionylated aldehydes. SciSpace. [Link]
-
Le-Billy, E., et al. (2021). Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Substrate specificity for carbonyl compounds. ResearchGate. [Link]
-
Malátková, P., Maser, E., & Wsól, V. (2010). Human carbonyl reductases. PubMed. [Link]
-
Wu, S., et al. (2018). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 54(72), 10144-10147. [Link]
-
Pal, S., et al. (2018). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 115(41), 10378-10383. [Link]
-
Patsnap. (2026). Carbonyl Group Breakthroughs in Future Industrial Applications. Patsnap Eureka. [Link]
-
Pang, X., & Lewis, A. C. (2021). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere, 12(2), 253. [Link]
-
ResearchGate. (n.d.). Purification and characterization of carbonyl reductase from Geotrichum candidum. ResearchGate. [Link]
-
GE Healthcare. (n.d.). Recombinant Protein Purification. GE Healthcare Life Sciences. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
-
Han, J., & Borchers, C. H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 116. [Link]
-
StackWave. (2023). Methods for Purifying Recombinant Proteins. StackWave. [Link]
-
Bio-Rad. (n.d.). Protein Expression and Purification Series. Bio-Rad Laboratories. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for substrate specificity in human monomeric carbonyl reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the stereoselectivity of carbonyl reductases toward the reduction of OPBE and docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Carbonyl Reductase with Anti-Prelog Stereospecificity from Acetobacter sp. CCTCC M209061: Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Activity Collaborative Improvement of Carbonyl Reductase Based on the Modification Strategy for Transition Zone of the Flexible and Rigid Regions: An Application for Vibegron Chiral Intermediate Synthesis in High Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Basis for Substrate Specificity in Human Monomeric Carbonyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis for Substrate Specificity in Human Monomeric Carbonyl Reductases | PLOS One [journals.plos.org]
- 11. Stereoselective enzymatic synthesis of chiral alcohols with the use of a carbonyl reductase from Candida magnoliae with anti-Prelog enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression, purification, crystallization and preliminary X-ray diffraction analysis of carbonyl reductase from Candida parapsilosis ATCC 7330 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. stackwave.com [stackwave.com]
- 15. researchgate.net [researchgate.net]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. epa.gov [epa.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. mdpi.com [mdpi.com]
- 20. almacgroup.com [almacgroup.com]
A Senior Scientist's Guide to Selecting Alcohol Dehydrogenases for Stereoselective Carbonyl Reductions
Introduction
In the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, the control of stereochemistry is paramount. Chiral alcohols are critical building blocks for a vast array of these complex molecules, and their production in high enantiomeric purity is a persistent challenge in synthetic organic chemistry. While classical chemical methods exist, biocatalysis using alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), has emerged as a powerful, green, and highly efficient alternative.[1][2] These enzymes catalyze the stereoselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols with exquisite precision, often achieving enantiomeric excess (ee) values greater than 99% under mild, aqueous reaction conditions.[1][3]
This guide provides researchers, scientists, and drug development professionals with a comparative overview of commonly used ADHs for stereoselective reductions. It moves beyond a simple catalog of enzymes to explain the causality behind experimental choices, offering data-driven comparisons and actionable protocols to empower you to select the optimal biocatalyst for your specific synthetic target.
Part 1: The Fundamentals of ADH-Catalyzed Reductions
The Core Reaction and the Role of the Cofactor
Alcohol dehydrogenases catalyze the reversible transfer of a hydride ion (H⁻) from a nicotinamide cofactor, typically NADH or NADPH, to the carbonyl carbon of a ketone or aldehyde.[2][4] The enzyme's chiral active site precisely orients the substrate and cofactor, ensuring the hydride is delivered to one of the two prochiral faces (re or si), thus establishing the stereochemistry of the resulting secondary alcohol.[2][5]
The reaction is critically dependent on the oxidized cofactor (NAD⁺ or NADP⁺) being regenerated back to its reduced state (NADH or NADPH) to enable catalytic turnover.[5] Because NADH and NADPH are too expensive to be used in stoichiometric amounts, an efficient in situ cofactor regeneration system is essential for any practical application.
Cofactor Regeneration: The Engine of Bioreduction
Two primary strategies are employed for cofactor regeneration:
-
Substrate-Coupled Regeneration: This is the simplest and often preferred method. A cheap, sacrificial alcohol, most commonly isopropanol, is added in large excess to the reaction mixture. The same ADH that reduces the target ketone also oxidizes the isopropanol to acetone, regenerating the NADH/NADPH in the process.[2][6] This creates an elegant, self-contained system analogous to a biocatalytic Meerwein-Ponndorf-Verley reduction.[2]
-
Enzyme-Coupled Regeneration: In this approach, a second enzyme is used to regenerate the cofactor. The most common system pairs a formate dehydrogenase (FDH) with formic acid or a glucose dehydrogenase (GDH) with glucose.[5] These enzymes oxidize their respective substrates while reducing NAD⁺ to NADH or NADP⁺ to NADPH. This method is highly efficient as the oxidation products (CO₂ or gluconic acid) are thermodynamically stable and do not interfere with the primary reaction.
Predicting Stereoselectivity: Prelog's Rule and Its Counterpart
A foundational principle for predicting the stereochemical outcome of ADH-catalyzed reductions is Prelog's Rule . This empirical rule states that the ADH will deliver the hydride from the cofactor to the re-face of the prochiral ketone, after arranging the large (RL) and small (RS) substituents in a planar orientation. This preferentially yields the (S)-alcohol.[7]
However, a significant number of valuable ADHs operate with the opposite selectivity, delivering the hydride to the si-face to produce the (R)-alcohol. These are referred to as anti-Prelog enzymes.[8][9] The availability of both Prelog and anti-Prelog ADHs is a major advantage of biocatalysis, as it allows for the selective synthesis of either enantiomer of a target alcohol, often from the same prochiral ketone.[10][11]
Diagram: The Principle of Stereoselective Ketone Reduction
The following diagram illustrates the fundamental concept of Prelog and anti-Prelog selectivity, where the enzyme's active site dictates the face of hydride attack on a prochiral ketone.
Caption: Prelog vs. anti-Prelog selectivity in ADH-catalyzed ketone reductions.
Part 2: A Comparative Guide to Common Alcohol Dehydrogenases
The choice of ADH is the single most critical factor determining the success of a stereoselective reduction. Below is a comparison of several widely used ADHs, highlighting their origins, typical selectivities, and substrate preferences.
| Enzyme Source | Common Abbreviation | Typical Stereoselectivity | Cofactor Preference | Key Characteristics & Notes |
| Rhodococcus ruber | ADH-A or RR-ADH | Prelog (S)-selective | NAD(H) | Robust, thermostable, and tolerates organic co-solvents. Possesses a broad substrate scope, including bulky aromatic and aliphatic ketones.[12][13][14] |
| Lactobacillus kefir | LK-ADH | anti-Prelog (R)-selective | NADP(H) | Excellent catalyst for producing (R)-alcohols.[15][16] Exhibits a very broad substrate scope and can use isopropanol for efficient cofactor regeneration.[16] Wild-type and engineered variants are widely used.[15][17][18] |
| Lactobacillus brevis | LB-ADH | anti-Prelog (R)-selective | NADP(H) | Another robust anti-Prelog enzyme with a wide substrate scope for various alkyl and aryl ketones.[8] Often used for the synthesis of (R)-alcohols. |
| Horse Liver | HLADH | Prelog (S)-selective | NAD(H) | One of the most extensively studied ADHs.[19] It has a broad substrate specificity, particularly for cyclic alcohols and ketones, but can be inhibited by some substrates at high concentrations.[19][20] |
| Baker's Yeast (S. cerevisiae) | YADH | Prelog (S)-selective | NAD(H) | The classical "whole-cell" biocatalyst for reductions.[4] ADH1 is the main fermentative enzyme.[21][22] Its use is often convenient but can be limited by substrate specificity and the presence of competing enzymes in the cell.[23] |
Case Study: Head-to-Head Comparison for Acetophenone Reduction
To illustrate the practical implications of enzyme selection, consider the asymmetric reduction of acetophenone to 1-phenylethanol. The choice of enzyme directly dictates which enantiomer is produced.
| Enzyme | Stereoselectivity | Product | Typical ee (%) |
| ADH from Rhodococcus ruber (ADH-A) | Prelog | (S)-1-phenylethanol | >99% |
| ADH from Lactobacillus kefir (LK-ADH) | anti-Prelog | (R)-1-phenylethanol | >99% |
This enantiocomplementarity is a powerful tool, enabling access to either the (R) or (S) product with high fidelity simply by swapping the biocatalyst.[10]
Part 3: Experimental Workflow and Protocols
A successful biocatalytic reduction requires careful planning and execution. The general workflow involves selecting the appropriate enzyme and conditions, running the reaction, and analyzing the outcome.
Diagram: General Experimental Workflow for ADH Reductions
Caption: A typical experimental workflow for screening ADH-catalyzed reductions.
Protocol: Screening Protocol for Stereoselective Ketone Reduction
This protocol provides a general method for screening different ADHs against a target ketone using a substrate-coupled cofactor regeneration system.
1. Materials and Reagents:
-
Alcohol Dehydrogenase (lyophilized powder or solution)
-
Prochiral ketone substrate
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADP⁺ or NAD⁺ (depending on enzyme)
-
Isopropanol (for regeneration)
-
Ethyl acetate or Methyl tert-butyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessels (e.g., 2 mL HPLC vials or 15 mL Falcon tubes)
-
Orbital shaker with temperature control
2. Preparation of Stock Solutions:
-
Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Cofactor: Prepare a 10 mM stock solution of NAD⁺ or NADP⁺ in the buffer.
-
Substrate: Prepare a 100 mM stock solution of the ketone substrate in isopropanol. Causality: Using isopropanol as the solvent for the substrate conveniently introduces the cofactor regeneration agent.
3. Reaction Setup (1 mL Total Volume):
-
To a clean reaction vessel, add 840 µL of 100 mM potassium phosphate buffer (pH 7.0).
-
Add 50 µL of the 10 mM cofactor stock solution (final concentration: 0.5 mM).
-
Add 1-5 mg of the desired ADH (lyophilized powder) or an equivalent amount from a stock solution.
-
Vortex gently to dissolve the enzyme and cofactor.
-
To initiate the reaction, add 100 µL of the 100 mM substrate/isopropanol stock solution (final substrate concentration: 10 mM; final isopropanol concentration: 10% v/v).
-
Seal the vessel tightly.
4. Incubation:
-
Place the reaction vessels in an orbital shaker set to 30°C and 200-250 rpm.
-
Allow the reaction to proceed for 16-24 hours.
5. Workup and Extraction:
-
Quench the reaction by adding 1 mL of ethyl acetate to the vessel.
-
Vortex vigorously for 1 minute to extract the product and any remaining substrate.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Dry the organic layer over a small amount of anhydrous magnesium sulfate, then filter or decant into a new vial for analysis.
6. Analysis:
-
The enantiomeric excess (ee%) of the chiral alcohol product and the conversion of the ketone substrate must be determined using a chiral analytical method.[24][25]
-
Chiral Gas Chromatography (GC): This is suitable for volatile alcohols. A column with a chiral stationary phase (e.g., a cyclodextrin-based column) is required to separate the two enantiomers.[25][26][27]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a versatile method for a wider range of alcohols. Chiral stationary phases are used to resolve the enantiomers.[28]
-
Self-Validation: The analytical method is self-validating. By comparing the peak areas of the remaining substrate and the newly formed product, conversion can be calculated. The relative peak areas of the two alcohol enantiomers directly provide the enantiomeric excess.
Conclusion
Alcohol dehydrogenases are exceptionally powerful and versatile catalysts for the synthesis of high-value chiral alcohols. By understanding the fundamental principles of stereoselectivity (Prelog vs. anti-Prelog) and the practical requirements for cofactor regeneration, researchers can effectively harness these enzymes to solve complex synthetic challenges. The availability of robust, enantiocomplementary ADHs from sources like Rhodococcus ruber and Lactobacillus kefir provides a reliable enzymatic toolbox for accessing either (S) or (R) alcohols with outstanding purity. The experimental framework provided in this guide serves as a starting point for the successful implementation of ADH-catalyzed reductions in your laboratory, paving the way for more efficient and sustainable chemical synthesis.
References
- Current time information in Grad Prelog, HR. Google Search.
- Matsuda, T., et al. Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications. Applied Microbiology and Biotechnology (2020).
- de Souza, R.O.M.A., et al. Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis (2021).
- Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). WordPress.
- Musa, M.M. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols. ChemistryOpen (2022).
- Horse Liver Alcohol Dehydrogenase. Proteopedia (2014).
- Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Nature Communications (2023).
- Gzel, A., et al. Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation. PMC - NIH (2021).
- Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Semantic Scholar.
- Alcohol dehydrogenase. Wikipedia.
- Horse Liver Alcohol Dehydrogenase-Catalyzed Oxidative Lactamization of Amino Alcohols. ACS Catalysis (2018).
- Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. ResearchGate (2023).
- Structural insights into substrate specificity and solvent tolerance in alcohol dehydrogenase ADH-'A' from Rhodococcus ruber DSM 44541. Chemical Communications (RSC Publishing).
- Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to... ResearchGate.
- Typical substrate-coupled approaches to regenerate reductive cofactor... ResearchGate.
- Hummel, W. New alcohol dehydrogenases for the synthesis of chiral compounds. Advances in Biochemical Engineering/Biotechnology (1997).
- Wang, Y., et al. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH (2014).
- ADH, Alcohol dehydrogenase. Organic Chemistry Portal.
- 3JV7: Structure of ADH-A from Rhodococcus ruber. RCSB PDB (2010).
- Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. MDPI (2023).
- Alcohol Dehydrogenases as Tools for the Preparation of Enantiopure Metabolites of Drugs with Methyl Alkyl Ketone Moiety. ResearchGate.
- Discovery of a Switch Between Prelog and Anti-Prelog Reduction toward Halogen-Substituted Acetophenones in Short-Chain Dehydrogenase/Reductases. ACS Catalysis (2018).
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH (2013).
- Liver alcohol dehydrogenase: substrate inhibition and competition between substrates. PubMed (1984).
- HPLC or gas chromatography (GC) separation of alkyl chain alcohol derivatives (a)–(c). ResearchGate.
- Musa, M.M. Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. PubMed (2022).
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science (2010).
- Yeast Alcohol Dehydrogenase Structure and Catalysis. PMC - NIH (2014).
- Yeast Alcohol Dehydrogenase Structure and Catalysis. Biochemistry (2014).
Sources
- 1. Impact and relevance of alcohol dehydrogenase enantioselectivities on biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 3. jps.usm.my [jps.usm.my]
- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into substrate specificity and solvent tolerance in alcohol dehydrogenase ADH-‘A’ from Rhodococcus ruber DSM 44541 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. rcsb.org [rcsb.org]
- 15. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Horse Liver Alcohol Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 20. Liver alcohol dehydrogenase: substrate inhibition and competition between substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Yeast Alcohol Dehydrogenase Structure and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. gcms.cz [gcms.cz]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
This guide provides an in-depth, procedural framework for the safe handling and disposal of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS No. 154026-92-3). As a crucial chiral intermediate in the synthesis of widely used statin pharmaceuticals, its presence in research and development laboratories is common.[1][2] However, its hazardous properties necessitate a rigorous and well-understood disposal protocol to ensure the safety of laboratory personnel and environmental integrity. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and responsibility.
Core Hazard Assessment: The Foundation of Safe Disposal
Understanding the intrinsic hazards of a chemical is the first principle of safe handling and disposal. This compound is not a benign reagent; it is a hazardous compound requiring significant precautions.[3] The primary hazards, as identified in safety data, dictate the stringent containment and disposal measures outlined in this guide.[3]
The critical classification for disposal is its identity as a halogenated organic compound .[4][5] This places it in a specific waste category that cannot be mixed with other solvent streams. The rationale for this strict segregation is rooted in the final disposal technology; halogenated wastes require specialized high-temperature incineration to safely break down the carbon-halogen bonds and prevent the formation of highly toxic byproducts like dioxins and furans.[6]
| Property | Identifier / Hazard | Source(s) |
| CAS Number | 154026-92-3 | [4][7] |
| Molecular Formula | C10H17ClO4 | [4] |
| Physical Form | Pale Yellow to Pale Brown Oil; Hygroscopic | [3] |
| Signal Word | Danger | [3] |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH341: Suspected of causing genetic defects | [3] |
Mandatory Personal Protective Equipment (PPE) & Engineering Controls
Given the high acute toxicity via inhalation, ingestion, and dermal contact, all handling and disposal operations must be conducted within a certified chemical fume hood to minimize exposure.[3][8] The selection of PPE is not merely a suggestion but a critical barrier against chemical exposure.[9]
-
Primary Engineering Control: Always handle this compound, including transferring it to a waste container, inside a properly functioning chemical fume hood.[8]
-
Hand Protection: Use chemically resistant gloves. A double layer of nitrile gloves is a common and effective practice for handling highly toxic materials, providing an extra layer of protection against undetected pinholes or tears.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, the use of a full face shield over safety goggles is strongly recommended.
-
Body Protection: A buttoned, long-sleeved lab coat must be worn to protect against skin contact from accidental spills.
Step-by-Step Disposal Protocol: From Generation to Collection
The overriding principle for laboratory waste is that no procedure should begin without a clear plan for the disposal of all generated waste.[10] This protocol ensures compliance with safety regulations and prevents the creation of hazardous situations.
Step 1: Select the Correct Waste Container
The integrity of the waste containment system begins with the container itself.[11]
-
Action: Choose a container made of a material compatible with halogenated organic compounds, such as a glass bottle or a designated polyethylene container.
-
Rationale: The container must not react with or be degraded by the waste it holds.[11] It must have a secure, leak-proof screw-top cap to prevent spills and the release of toxic vapors.[11][12]
Step 2: Accurate and Comprehensive Labeling
Proper labeling is a cornerstone of the OSHA Hazard Communication Standard and is essential for preventing accidental mixing of incompatible wastes.[13]
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[11] List the associated hazards: "Toxic" and "Halogenated Organic."
-
Rationale: Accurate labeling ensures that anyone handling the container, from lab personnel to waste disposal technicians, is immediately aware of its contents and the associated dangers, ensuring it is handled and disposed of correctly.[11][14]
Step 3: Strict Waste Segregation
This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and regulatory violations.[11]
-
Action: This compound must be disposed of into a dedicated Halogenated Organic Waste stream.
-
Rationale: Mixing halogenated compounds with non-halogenated solvents (like acetone, hexanes, or ethyl acetate) contaminates the entire container, forcing the entire volume to be treated via the more complex and costly halogenated waste disposal process.[5][12] Furthermore, mixing with incompatible chemicals, such as acids or oxidizers, could trigger a violent reaction.[11]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[11][14]
-
Action: Store the sealed and labeled waste container in a designated SAA, such as a secondary containment tray within the fume hood or a designated cabinet.
-
Rationale: The SAA keeps hazardous materials in a controlled location, minimizing traffic and potential for spills.[15] Regulations limit the volume of waste that can be stored (typically up to 55 gallons) and the timeframe (up to one year, provided the container is not full).[11][14] Keeping the container closed when not in use is a mandatory safety requirement.[9][11]
Disposal Workflow Diagram
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [chemicalbook.com]
- 3. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [amp.chemicalbook.com]
- 4. This compound | C10H17ClO4 | CID 7022053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | lookchem [lookchem.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. osha.com [osha.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. ushazmatstorage.com [ushazmatstorage.com]
A Comprehensive Guide to Personal Protective Equipment for Handling tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS No. 154026-92-3), a key intermediate in the synthesis of statins.[1][2][3] Given the conflicting hazard information available, with some sources indicating significant toxicity[4], a cautious approach to personal protective equipment (PPE) is paramount. This document outlines the necessary PPE, procedures for its use, and disposal protocols to ensure the safety of laboratory personnel.
Hazard Assessment: A Precautionary Approach
The available safety data for this compound presents some inconsistencies. While one Safety Data Sheet (SDS) reports no available hazard data[5], another indicates the following significant hazards[4]:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Genetic Defects: Suspected of causing genetic defects.
Due to these potential risks, it is crucial to handle this compound with a high degree of caution, implementing stringent safety measures to minimize exposure.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for the safe handling of this compound. The following recommendations are based on a comprehensive risk assessment, considering the potential for splashes, inhalation, and skin contact.
-
Safety Goggles: Chemical splash goggles are mandatory at all times when handling the compound to protect the eyes from splashes.
-
Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of large volumes or when reacting the material under pressure.[6]
The choice of glove material is critical for preventing skin contact. As a chlorinated organic compound, specific glove types are recommended. Nitrile gloves may offer some protection for incidental contact, but for extended handling, more robust options should be considered.[7][8]
| Glove Material | Protection Level | Use Case | Limitations |
| Nitrile | Good for incidental contact | Short-duration tasks, handling of well-contained samples. | Not recommended for prolonged direct contact with chlorinated solvents.[7][8] |
| Butyl Rubber | Excellent for polar organics | Recommended for direct handling and in case of spills. | Poor against hydrocarbons and some chlorinated solvents, dexterity may be impaired.[7][9] |
| Viton™ | Excellent for chlorinated solvents | Best choice for prolonged handling and high-risk operations. | Expensive, poor against some ketones.[7][9] |
| Norfoil™ (Silver Shield®) | Excellent chemical resistance | Recommended for handling highly toxic substances and for spill response. | Poor fit and dexterity.[7][9] |
It is crucial to double-glove when handling this compound. An inner nitrile glove can be worn with a more resistant outer glove (e.g., butyl rubber or Viton™). This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Laboratory Coat: A standard laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Full-Body Protection: In the case of large-scale operations or significant spill potential, a disposable chemical-resistant suit may be necessary.[6]
Given the potential for toxicity upon inhalation, all work with this compound should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, or in the event of a spill, appropriate respiratory protection is required.
-
Respirator: A NIOSH-approved respirator with an organic vapor cartridge is recommended. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[6]
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Put on the first pair of gloves (e.g., nitrile).
-
Body Protection: Don the lab coat and chemical-resistant apron, if required.
-
Respiratory Protection: If needed, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield, if necessary.
-
Outer Gloves: Put on the second, more resistant pair of gloves over the first pair.
-
Outer Gloves: Remove the outer gloves, turning them inside out.
-
Face and Eye Protection: Remove the face shield and goggles from the back.
-
Body Protection: Remove the lab coat and apron, rolling them away from the body.
-
Respiratory Protection: Remove the respirator from the back.
-
Inner Gloves: Remove the inner gloves, turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
-
Fume Hood: All manipulations of this compound should be performed within a properly functioning chemical fume hood.
-
Spill Kit: A spill kit containing appropriate absorbent materials and neutralizing agents should be readily available.
-
Emergency Shower and Eyewash: Ensure that an emergency shower and eyewash station are accessible and have been recently tested.
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[10][11]
-
Waste Segregation: Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[10][12]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organic Material" and list the chemical contents.[11]
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and suits, that has come into contact with the compound should be placed in a designated hazardous waste container.
-
Disposal Methods: The primary disposal method for halogenated organic waste is incineration at a regulated hazardous waste facility.[13]
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow for handling this compound.
References
-
PubChem. This compound. [Link]
-
OSTI.GOV. Disposal process for halogenated organic material (Patent). [Link]
-
Unknown. Hazardous Waste Segregation. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
EPA NEPS. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
LookChem. Cas 154026-92-3,TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE. [Link]
-
San Jose State University. Personal Protective Equipment: Hands. [Link]
-
University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]
-
LookChem. This compound. [Link]
-
Pharmaffiliates. CAS No : 154026-92-3 | Product Name : tert-Butyl 6-Chloro-5(S)-hydroxy-3-oxohexanoate. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Creative Safety Supply. What PPE is recommended for chemical hazards?. [Link]
- Google Patents.
Sources
- 1. Buy this compound | 154026-92-3 [smolecule.com]
- 2. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. TERT-BUTYL (S)-6-CHLORO-5-HYDROXY-3-OXOHEXANOATE | 154026-92-3 [amp.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. creativesafetysupply.com [creativesafetysupply.com]
- 7. sjsu.edu [sjsu.edu]
- 8. hsa.ie [hsa.ie]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
